molecular formula C4H4N2 B7760804 Pyrimidine CAS No. 25247-63-6

Pyrimidine

Cat. No.: B7760804
CAS No.: 25247-63-6
M. Wt: 80.09 g/mol
InChI Key: CZPWVGJYEJSRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine is a heterocyclic aromatic organic compound with the formula C₄H₄N₂, characterized by a six-membered ring with two nitrogen atoms at the 1 and 3 positions . As a principal component of nucleic acids, its derivatives—cytosine, thymine, and uracil—are the this compound bases in DNA and RNA, forming the genetic code of all living organisms . This foundational role in biology makes it an indispensable scaffold in biochemical and pharmaceutical research. Beyond its natural occurrence, the this compound ring system is a versatile cornerstone in medicinal chemistry and drug discovery . Its structure is a key pharmacophore in a wide array of therapeutics, exhibiting diverse biological activities such as anticancer (e.g., 5-fluorouracil), antimicrobial, anti-inflammatory, and antiviral (e.g., HIV drugs like zidovudine) . The ring's ability to participate in hydrogen bonding and its capacity for synthetic modification make it a privileged structure for developing novel bioactive molecules and for targeting various enzymes and receptors . In the laboratory, this compound and its derivatives can be synthesized through several methods, including the classic Biginelli reaction, a one-pot multicomponent condensation . Chemically, this compound is π-deficient, which facilitates nucleophilic aromatic substitution and influences its reactivity at various ring positions . This high-quality this compound reagent is provided for research applications such as pharmaceutical R&D, nucleic acid studies, and as a building block for the synthesis of more complex heterocyclic compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPWVGJYEJSRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

190201-51-5
Record name Pyrimidine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190201-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1051228
Record name Pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid
Record name Pyrimidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9521
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Pyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL at 25 °C
Record name Pyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

12.9 [mmHg]
Record name Pyrimidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9521
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

289-95-2, 25247-63-6
Record name Pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25247-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025247636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIMIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrimidine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CXK5Q32L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

22 °C
Record name Pyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003361
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Pyrimidine: Structure, Properties, and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the pyrimidine scaffold is fundamental. As a core component of nucleic acids and a versatile pharmacophore, its structural characteristics, physicochemical properties, and metabolic fate are of paramount importance in various fields of study, from molecular biology to medicinal chemistry. This guide provides a detailed overview of the this compound structure, its numbering convention, key physicochemical data, and the intricate signaling pathways governing its synthesis and degradation.

Core Structure and Numbering Convention

This compound is a heterocyclic aromatic organic compound similar to pyridine.[1][2] It consists of a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 3.[3][4] This arrangement classifies this compound as a diazine.[3] The presence of the electronegative nitrogen atoms makes the this compound ring π-deficient, which significantly influences its chemical reactivity.[1][5] Specifically, the 2-, 4-, and 6-positions are electron-deficient, rendering them susceptible to nucleophilic attack, while the 5-position is less electron-deficient and can undergo electrophilic substitution under certain conditions.[5]

The standard numbering of the this compound ring begins at one of the nitrogen atoms and proceeds around the ring to give the second nitrogen atom the lowest possible number (position 3).[6][7] This convention is crucial for unambiguously identifying substituted pyrimidines, which include the nucleobases cytosine, thymine, and uracil.[2][4]

Figure 1: this compound structure and numbering convention.

Physicochemical Properties

The physicochemical properties of this compound are critical for its biological function and its utility in drug design. It is a colorless, crystalline solid at room temperature with a characteristic aromatic odor.[5][8] A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular FormulaC₄H₄N₂[5]
Molar Mass80.088 g/mol [5]
Melting Point20-22 °C[5][9]
Boiling Point123-124 °C[5]
Density1.016 g/cm³[8]
AppearanceColorless crystalline solid[5][8]
Solubility in WaterModerately soluble (approx. 41 g/L at 20°C)[8]
pKa (protonated form)1.23[1]

Table 2: Crystal Structure Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP n a 2₁[9]
a11.7036 Å[9]
b9.5020 Å[9]
c3.8171 Å[9]
α90.00°[9]
β90.00°[9]
γ90.00°[9]

Experimental Protocols for Structural Determination

The precise structure and properties of this compound have been elucidated through a variety of experimental techniques. While detailed, step-by-step protocols are specific to individual research publications, the principles of the key methodologies are outlined here.

  • Rotational Spectroscopy: This technique provides highly accurate measurements of the moments of inertia of a molecule, from which precise bond lengths and angles can be derived. The pure rotational spectrum of this compound and its isotopologues has been studied in the millimeter-wave region to determine its semi-experimental equilibrium structure.[10][11] The process involves measuring the frequencies of absorbed radiation that induce transitions between rotational energy levels of the molecule in the gas phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms in a molecule.[9] For this compound, NMR provides information on the chemical shifts and coupling constants of the protons and carbons in the ring, confirming its aromatic nature and the positions of the nitrogen atoms.[12] The sample is dissolved in a suitable solvent and placed in a strong magnetic field, and the response of the atomic nuclei to radiofrequency pulses is measured.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13] The vibrational modes of the this compound ring and its C-H bonds produce a characteristic spectrum that can be used for structural confirmation.

  • X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, the precise positions of each atom in the crystal lattice can be determined, yielding accurate bond lengths and angles.[9]

G cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Output Sample This compound Sample RS Rotational Spectroscopy Sample->RS NMR NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR XRC X-ray Crystallography Sample->XRC BL Bond Lengths & Angles RS->BL Connectivity Atomic Connectivity NMR->Connectivity Vibrations Vibrational Modes FTIR->Vibrations Crystal 3D Crystal Structure XRC->Crystal

Figure 2: Experimental workflow for this compound structural analysis.

Metabolic Signaling Pathways

This compound metabolism is a critical cellular process involving the synthesis of this compound nucleotides from simple precursor molecules (de novo synthesis), their breakdown into simpler compounds (catabolism), and the recycling of pre-existing bases (salvage pathway).[14]

The de novo pathway synthesizes this compound nucleotides from bicarbonate, aspartate, and glutamine.[14] This energy-intensive process is tightly regulated to meet cellular demands.[14] The initial and rate-limiting step is the formation of carbamoyl phosphate, catalyzed by carbamoyl phosphate synthetase II (CPS II).[14][15] The pathway proceeds through a series of enzymatic steps to produce uridine monophosphate (UMP), which is the precursor for other this compound nucleotides like UTP and CTP.[15][16]

G sub0 Bicarbonate + Glutamine + ATP enz1 CPS II sub0->enz1 sub1 Carbamoyl Phosphate enz2 Aspartate Transcarbamoylase sub1->enz2  + Aspartate sub2 Carbamoyl Aspartate enz3 Dihydroorotase sub2->enz3 sub3 Dihydroorotate enz4 Dihydroorotate Dehydrogenase sub3->enz4 sub4 Orotate enz5 Orotate Phosphoribosyltransferase sub4->enz5  + PRPP sub5 Orotidine 5'-Monophosphate (OMP) enz6 OMP Decarboxylase sub5->enz6 sub6 Uridine 5'-Monophosphate (UMP) kinases Kinases sub6->kinases sub7 UTP ctps CTP Synthetase sub7->ctps sub8 CTP enz1->sub1 enz2->sub2 enz3->sub3 enz4->sub4 enz5->sub5 enz6->sub6 kinases->sub7 ctps->sub8

Figure 3: De novo this compound biosynthesis pathway.

This compound degradation breaks down cytosine, uracil, and thymine into water-soluble, non-toxic metabolites that can be excreted or utilized in other metabolic pathways.[14] Unlike purine catabolism, which produces the less soluble uric acid, this compound breakdown yields β-amino acids (β-alanine from cytosine and uracil; β-aminoisobutyrate from thymine), ammonia, and CO₂.[17][18] The rate-limiting step in this pathway is catalyzed by dihydrothis compound dehydrogenase (DPD).[19]

G sub1 Cytosine enz1 Deaminase sub1->enz1 sub2 Uracil enz2 Dihydrothis compound Dehydrogenase (DPD) sub2->enz2 sub3 Thymine sub3->enz2 inter1 Dihydrouracil enz3 Dihydropyrimidinase inter1->enz3 inter2 Dihydrothymine inter2->enz3 inter3 β-Ureidopropionate enz4 β-Ureidopropionase inter3->enz4 inter4 β-Ureidoisobutyrate inter4->enz4 prod1 β-Alanine prod3 CO₂ + NH₃ prod1->prod3 prod2 β-Aminoisobutyrate prod2->prod3 enz1->sub2 enz2->inter1 enz2->inter2 enz3->inter3 enz3->inter4 enz4->prod1 enz4->prod2

Figure 4: this compound catabolism pathway.

This guide serves as a foundational resource for professionals engaged in research and development involving pyrimidines. The provided data and diagrams offer a concise yet comprehensive overview of the core structural and metabolic aspects of this vital class of heterocyclic compounds.

References

The Dawn of the Genome: A Technical Guide to the Discovery of Pyrimidine Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discoveries of the pyrimidine bases—cytosine, thymine, and uracil—the core components of nucleic acids. We will explore the historical context, the key scientific figures, and the fundamental experimental methodologies that paved the way for understanding the chemical basis of heredity. This document is intended for professionals in the fields of life sciences and drug development who require a deep understanding of the origins of molecular biology.

Historical Context: From "Nuclein" to Nucleic Acids

The journey to identifying the constituents of genetic material began with the work of Swiss physician Friedrich Miescher, who in 1869 isolated a phosphorus-rich substance from the nuclei of white blood cells, which he termed "nuclein".[1] Initially, this substance was thought to be a protein. However, it was the pioneering work of German biochemist Albrecht Kossel that systematically dissected "nuclein" into its protein and non-protein (nucleic acid) components.[2][3] Kossel's meticulous chemical analysis of nucleic acids between 1885 and 1901 led to the identification of the five primary nucleobases, for which he was awarded the Nobel Prize in Physiology or Medicine in 1910.[2][4]

Discovery and Isolation of the this compound Bases

Albrecht Kossel and his students employed acid hydrolysis to break down nucleic acids, sourced primarily from calf thymus and yeast, into their constituent parts.[2][5] This process cleaves the N-glycosidic bonds linking the bases to the sugar-phosphate backbone, allowing for their separation and characterization.[6] The this compound bases, with their single-ring structure, proved more challenging to isolate than the double-ringed purines due to the greater stability of their glycosidic bonds, requiring harsher hydrolysis conditions.[6][7]

Key Discoveries: A Summary

The foundational discoveries of the this compound bases are summarized below.

NucleobaseDiscoverer(s)Year of IsolationSource Material(s)Key Method
Thymine Albrecht Kossel & Albert Neumann1893Calf Thymus GlandsAcid Hydrolysis
Cytosine Albrecht Kossel & Albert Neumann1894Calf Thymus GlandsAcid Hydrolysis
Uracil Alberto Ascoli (student of Kossel)1901Yeast Nucleic AcidAcid Hydrolysis

Table 1: Summary of the initial isolation of this compound nucleobases.[2][4][5][8]

Below is a diagram illustrating the timeline of these pivotal discoveries in the context of nucleic acid research.

Discovery_Timeline Miescher 1869 Miescher isolates 'Nuclein' Kossel_Start 1885 Kossel begins systematic nucleic acid analysis Miescher->Kossel_Start Thymine 1893 Kossel & Neumann isolate Thymine Kossel_Start->Thymine Cytosine 1894 Kossel & Neumann isolate Cytosine Thymine->Cytosine Uracil 1901 Ascoli discovers Uracil Cytosine->Uracil Kossel_Nobel 1910 Kossel awarded Nobel Prize Uracil->Kossel_Nobel

Timeline of the discovery of this compound bases.

Experimental Protocols: A Generalized Approach

While the precise, step-by-step protocols from the original 19th-century publications are not fully detailed in modern accessible sources, it is possible to reconstruct a generalized workflow based on the chemical principles of nucleic acid hydrolysis known at the time.[6][7][9] The core of the methodology was the differential hydrolysis of the glycosidic bonds to release the bases.

Generalized Experimental Workflow for this compound Isolation

The following protocol represents a logical reconstruction of the steps likely employed by Kossel's laboratory.

Objective: To isolate and purify this compound bases from biological tissue.

Materials:

  • Biological Source (e.g., Calf Thymus Glands)

  • Dilute Alkali (e.g., NaOH solution)

  • Mineral Acids (e.g., Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄))

  • Reagents for precipitation/crystallization (e.g., Ethanol, Silver Nitrate, Picric Acid)

Methodology:

  • Step 1: Preparation of "Nuclein" (Nucleoprotein Complex)

    • Mince and homogenize the source tissue (e.g., calf thymus).

    • Perform a series of washes and precipitations to remove lipids and soluble proteins.

    • Isolate the cell nuclei, which contain the bulk of the "nuclein".

  • Step 2: Isolation of Nucleic Acid

    • Treat the "nuclein" preparation with a dilute alkali or use enzymatic digestion (e.g., with pepsin) to hydrolyze and remove the protein (histone) component.

    • Precipitate the freed nucleic acid from the solution using ethanol or by acidification.

  • Step 3: Acid Hydrolysis of Nucleic Acid

    • Suspend the purified nucleic acid in a mineral acid solution (e.g., HCl).

    • Heat the mixture under reflux. Harsher conditions (higher acid concentration and prolonged heating) are required to cleave the stable N-glycosidic bonds of pyrimidines compared to purines.[7] This step breaks the nucleic acid polymer into a mixture of its constituents: purine bases, this compound bases, deoxyribose/ribose sugar, and phosphoric acid.

  • Step 4: Separation and Purification of this compound Bases

    • Purine Removal: Purines (adenine and guanine) can be selectively precipitated first from the hydrolysate using reagents like silver nitrate, leaving the pyrimidines in solution.

    • This compound Isolation: Isolate the this compound bases from the remaining solution. This would have involved a series of fractional crystallization or precipitation steps. Specific precipitating agents, such as picric acid, were often used in classical organic chemistry to form crystalline salts (picrates) of nitrogenous bases, which could then be purified and the free base regenerated.

    • Characterization: The identity and purity of the isolated crystalline compounds would be confirmed using the analytical methods of the era, primarily elemental analysis (to determine the empirical formula, e.g., C₄H₅N₃O for cytosine) and basic chemical reactivity tests.

The logical flow of this generalized protocol is visualized in the diagram below.

Experimental_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Separation cluster_3 Isolation & Analysis Tissue Source Tissue (e.g., Calf Thymus) Nuclein Isolate 'Nuclein' (Nucleoprotein) Tissue->Nuclein Homogenization NucleicAcid Purify Nucleic Acid Nuclein->NucleicAcid Protein Removal Hydrolysis Strong Acid Hydrolysis (e.g., boiling HCl) NucleicAcid->Hydrolysis Hydrolysate Mixture: Bases, Sugar, Phosphate Hydrolysis->Hydrolysate Purine_Precip Precipitate Purines (e.g., with AgNO₃) Hydrolysate->Purine_Precip Pyrimidine_Sol Pyrimidines in Solution Purine_Precip->Pyrimidine_Sol Supernatant Crystals Crystallize & Purify Pyrimidines Pyrimidine_Sol->Crystals Precipitation Analysis Elemental Analysis & Characterization Crystals->Analysis

Generalized workflow for this compound base isolation.

Conclusion and Significance

The discovery and isolation of thymine, cytosine, and uracil by Albrecht Kossel and his colleagues were monumental achievements in biochemistry.[5][8][10] Their work provided the fundamental chemical vocabulary—the letters A, G, C, T, and U—that would be essential for deciphering the structure of DNA and the nature of the genetic code decades later.[4] For drug development professionals, understanding this foundational chemistry is critical, as many therapeutic agents, particularly in oncology and virology, are nucleobase analogs designed to interfere with nucleic acid synthesis and function. The meticulous and rigorous analytical chemistry performed by these early pioneers laid the groundwork for the entire field of molecular biology and continues to inform modern genomic and therapeutic research.

References

De Novo Pyrimidine Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Pathway, Experimental Methodologies, and Therapeutic Targeting

This technical guide provides a comprehensive overview of the de novo pyrimidine biosynthesis pathway, a fundamental metabolic process essential for the synthesis of nucleotide building blocks for DNA and RNA. This pathway's heightened activity in proliferating cells, such as cancer cells and activated lymphocytes, establishes it as a critical target for therapeutic intervention. This document details the enzymatic steps, regulatory mechanisms, quantitative kinetic data, and experimental protocols relevant to researchers, scientists, and professionals in drug development.

The De Novo this compound Biosynthesis Pathway: An Overview

The de novo synthesis of pyrimidines is a highly conserved metabolic pathway that constructs the this compound ring from simple precursors: bicarbonate, aspartate, and glutamine. This process is energetically demanding, requiring ATP, and is meticulously regulated to meet cellular nucleotide demands. In mammals, the first three enzymatic activities and the last two are carried out by large multifunctional proteins, offering advantages in substrate channeling and coordinated regulation.

The pathway commences with the formation of carbamoyl phosphate and culminates in the synthesis of uridine monophosphate (UMP), the precursor for all other this compound nucleotides, including cytidine triphosphate (CTP) and thymidine triphosphate (dTTP).

Enzymatic Steps of the Pathway

The de novo this compound biosynthesis pathway consists of six core enzymatic reactions:

  • Carbamoyl Phosphate Synthesis: The pathway is initiated by the cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPSII) , which catalyzes the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This is the primary regulated and rate-limiting step in mammalian this compound biosynthesis.[1]

  • Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate. In bacteria, this is the key regulatory step.[2]

  • Ring Closure to Dihydroorotate: Dihydroorotase (DHOase) facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.

  • Oxidation to Orotate: Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme, catalyzes the oxidation of dihydroorotate to orotate. This is the only mitochondrial step in this pathway.

  • Formation of Orotidine Monophosphate (OMP): Orotate Phosphoribosyltransferase (OPRT) transfers a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to orotate, forming the first nucleotide of the pathway, orotidine 5'-monophosphate (OMP).

  • Decarboxylation to Uridine Monophosphate (UMP): OMP Decarboxylase (ODCase) catalyzes the decarboxylation of OMP to yield uridine 5'-monophosphate (UMP).

In mammals, CPSII, ATCase, and DHOase are domains of a single multifunctional protein called CAD . Similarly, OPRT and OMP decarboxylase are domains of the bifunctional enzyme UMP synthase (UMPS) .

Pathway Visualization

The following diagram illustrates the sequential steps of the de novo this compound biosynthesis pathway.

De_Novo_Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_CAD CAD (multifunctional enzyme) cluster_UMPS UMPS (bifunctional enzyme) cluster_mitochondrion Mitochondrion Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate Bicarbonate Bicarbonate Bicarbonate->Carbamoyl Phosphate 2 ATP 2 ATP 2 ATP->Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Aspartate Aspartate Dihydroorotate_cytosol Dihydroorotate Carbamoyl Aspartate->Dihydroorotate_cytosol Orotate_cytosol Orotate Dihydroorotate_cytosol->Orotate_cytosol Mitochondria Dihydroorotate_mito Dihydroorotate OMP Orotidine 5'-Monophosphate Orotate_cytosol->OMP PRPP PRPP PRPP UMP Uridine 5'-Monophosphate OMP->UMP UDP UDP UMP->UDP ATP -> ADP UTP UTP UDP->UTP ATP -> ADP CTP CTP UTP->CTP Glutamine, ATP -> Glutamate, ADP CPSII Carbamoyl Phosphate Synthetase II ATCase Aspartate Transcarbamoylase DHOase Dihydroorotase OPRT Orotate Phosphoribosyltransferase OMPDC OMP Decarboxylase Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito NAD+ -> NADH DHODH Dihydroorotate Dehydrogenase

Caption: The de novo this compound biosynthesis pathway.

Regulation of De Novo this compound Biosynthesis

The pathway is tightly regulated to ensure a balanced supply of this compound nucleotides while preventing their over-accumulation. Regulation occurs primarily at the level of enzyme activity through allosteric feedback inhibition and activation.

  • Carbamoyl Phosphate Synthetase II (CPSII): As the committed step in mammals, CPSII is a major regulatory point. It is allosterically activated by ATP and PRPP, signaling energy and precursor availability. Conversely, it is subject to feedback inhibition by the downstream product, uridine triphosphate (UTP).[1]

  • Aspartate Transcarbamoylase (ATCase): In prokaryotes, ATCase is the primary regulatory enzyme. It is inhibited by the final product of the pathway, cytidine triphosphate (CTP), and activated by ATP. This allows for cross-talk between purine and this compound synthesis, balancing the nucleotide pools.

  • CTP Synthetase (CTPS): The conversion of UTP to CTP is catalyzed by CTP synthetase. This enzyme is regulated by feedback inhibition by its product, CTP, ensuring appropriate levels of cytidine nucleotides.[1] In humans, there are two isoforms, CTPS1 and CTPS2, which can form hetero-oligomers, suggesting a complex regulatory interplay.[3][4]

The following diagram illustrates the key regulatory inputs on the pathway.

Pyrimidine_Regulation Precursors Precursors CPSII CPSII Precursors->CPSII Carbamoyl Phosphate Carbamoyl Phosphate ATCase ATCase (in bacteria) Carbamoyl Phosphate->ATCase UMP UMP UTP UTP UMP->UTP UTP->CPSII Inhibition CTPS CTP Synthetase UTP->CTPS CTP CTP CTP->ATCase Inhibition CTP->CTPS Inhibition ATP ATP ATP->CPSII Activation ATP->ATCase Activation PRPP PRPP PRPP->CPSII Activation CPSII->Carbamoyl Phosphate ATCase->UMP ... CTPS->CTP

Caption: Allosteric regulation of this compound biosynthesis.

Quantitative Data: Enzyme Kinetics

The following table summarizes available kinetic parameters for the key enzymes of the human de novo this compound biosynthesis pathway. These values are essential for computational modeling of metabolic flux and for the design and evaluation of enzyme inhibitors.

EnzymeSubstrate(s)K_m_ (µM)V_max_ (various units)k_cat_ (s⁻¹)Reference(s)
Carbamoyl Phosphate Synthetase II (CPSII) Bicarbonate1400--[5]
NH₃ (at low ATP)26--[5]
NH₃ (at high ATP)166--[5]
Aspartate Transcarbamoylase (ATCase) Carbamoyl PhosphateData not available for human enzyme--
AspartateData not available for human enzyme--
Dihydroorotase (DHOase) Carbamoyl AspartateData not available for human enzyme--
DihydroorotateData not available for human enzyme--
Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate~30~1.8 µmol/min/mg-[6][7][8]
Decylubiquinone~10--[6][7][8]
Orotate Phosphoribosyltransferase (OPRT) OrotateData not available for human enzyme--
PRPPData not available for human enzyme--
OMP Decarboxylase (ODCase) OMP~1-5-~39[9]
CTP Synthetase 1 (CTPS1) UTP~200-400--
ATP~200-500--
Glutamine~200-500--
CTP Synthetase 2 (CTPS2) UTP~200-400--
ATP~200-500--
Glutamine~200-500--

Note: Kinetic parameters can vary depending on experimental conditions (pH, temperature, buffer composition). The data presented here are compiled from various sources and should be considered as approximate values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the de novo this compound biosynthesis pathway.

Dihydroorotate Dehydrogenase (DHODH) Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of DHODH.

Principle: The activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator. DHODH catalyzes the oxidation of dihydroorotate to orotate, and the electrons generated are transferred to DCIP, causing its reduction and a decrease in absorbance at 600 nm. The rate of this absorbance decrease is proportional to DHODH activity.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% (v/v) Triton X-100

  • Dihydroorotate (DHO) solution

  • Decylubiquinone solution

  • 2,6-dichloroindophenol (DCIP) solution

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 600 nm

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test inhibitor in assay buffer/DMSO.

    • Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add a small volume of the diluted inhibitor or vehicle control (e.g., DMSO) to the appropriate wells.

    • Add the recombinant human DHODH enzyme to all wells except for the blank.

    • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate mixture to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode, taking readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

DHODH_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Inhibitor Dilutions, Substrate Mix) Start->Prepare_Reagents Assay_Plate_Setup Set up 96-well Plate (Buffer, Inhibitor, DHODH Enzyme) Prepare_Reagents->Assay_Plate_Setup Pre_incubation Pre-incubate at 25°C for 30 min Assay_Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Mix Pre_incubation->Reaction_Initiation Kinetic_Measurement Measure Absorbance at 600 nm (Kinetic Mode) Reaction_Initiation->Kinetic_Measurement Data_Analysis Calculate Reaction Rates and IC50 Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a DHODH enzyme activity assay.

Measurement of Nucleotide Pools by HPLC

This protocol outlines a method for the extraction and quantification of intracellular this compound nucleotide pools using high-performance liquid chromatography (HPLC).

Principle: Cellular metabolites are extracted, and the nucleotide components are separated by anion-exchange or reverse-phase HPLC and quantified by UV absorbance.

Materials:

  • Cultured cells or tissue samples

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Chilled extraction solution (e.g., 60% methanol or perchloric acid)

  • Sonicator

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system with a suitable column (e.g., Partisil 10 SAX) and UV detector

Procedure:

  • Cell Harvesting and Extraction:

    • Rapidly wash cultured cells with ice-cold PBS.

    • Add the chilled extraction solution to the cell pellet or plate.

    • Incubate at -20°C for 30 minutes.

    • Sonicate the samples in an ice bath to ensure complete cell lysis.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried residue in the initial mobile phase of the HPLC.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the nucleotides using an appropriate gradient elution program.

    • Detect the nucleotides by monitoring the UV absorbance at 254 nm and 280 nm.

  • Quantification:

    • Identify and quantify the individual nucleotide peaks by comparing their retention times and peak areas to those of known standards.

HPLC_Workflow Start Start Cell_Harvesting Harvest and Wash Cells Start->Cell_Harvesting Metabolite_Extraction Extract Metabolites with Cold Solvent Cell_Harvesting->Metabolite_Extraction Centrifugation Centrifuge to Remove Debris Metabolite_Extraction->Centrifugation Supernatant_Drying Dry Supernatant Centrifugation->Supernatant_Drying Reconstitution Reconstitute in Mobile Phase Supernatant_Drying->Reconstitution HPLC_Analysis Analyze by HPLC-UV Reconstitution->HPLC_Analysis Quantification Quantify Nucleotide Pools HPLC_Analysis->Quantification End End Quantification->End

Caption: Workflow for nucleotide pool analysis by HPLC.

Therapeutic Targeting and Drug Development

The critical role of de novo this compound biosynthesis in cell proliferation has made it an attractive target for the development of anticancer and immunosuppressive drugs. Several clinically approved drugs and numerous investigational agents target key enzymes in this pathway.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH has been a major focus for drug development.

    • Leflunomide: An immunosuppressive drug used in the treatment of rheumatoid arthritis, which is metabolized to its active form, teriflunomide, a potent DHODH inhibitor.

    • Brequinar: An investigational anticancer agent that potently inhibits DHODH.

  • Other Enzyme Inhibitors:

    • 5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that, once metabolized, inhibits thymidylate synthase, an enzyme downstream of the de novo pathway that is essential for dTTP synthesis.

The development of novel inhibitors targeting different enzymes in the pathway remains an active area of research, with the goal of achieving greater efficacy and selectivity against cancer cells and other proliferative diseases.

Conclusion

The de novo this compound biosynthesis pathway is a cornerstone of cellular metabolism, providing the essential building blocks for nucleic acid synthesis. Its tight regulation and critical role in proliferating cells underscore its importance as a therapeutic target. This guide has provided a detailed overview of the pathway's biochemistry, quantitative enzyme kinetics, and key experimental methodologies. A thorough understanding of these aspects is paramount for researchers and drug development professionals seeking to exploit this pathway for the treatment of human diseases. Continued investigation into the intricate regulatory networks and the development of next-generation inhibitors hold significant promise for future therapeutic advancements.

References

Unveiling Nature's Arsenal: A Technical Guide to Pyrimidine Derivatives from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of pyrimidine derivatives, a class of heterocyclic compounds fundamental to life and rich in pharmacological potential. This compound scaffolds are cornerstones of nucleic acids and are found in a diverse array of natural products with significant therapeutic activities. This document details their origins in marine, plant, and microbial kingdoms, presenting quantitative data, comprehensive experimental protocols for their isolation and characterization, and visualizations of their engagement with key biological pathways.

This compound Derivatives from Marine Organisms: The Untapped Depths

The marine environment is a prolific source of structurally unique and biologically active secondary metabolites, including a variety of this compound derivatives. Marine sponges, in particular, have yielded a number of promising compounds.

Featured Organism: Monanchora arbuscula

The marine sponge Monanchora arbuscula has been identified as a source of novel this compound alkaloids with potent anti-parasitic properties.

Key this compound Derivatives

Notable this compound derivatives isolated from Monanchora arbuscula include monalidine A and arbusculidine A .[1][2][3][4][5][6]

Quantitative Bioactivity Data

The isolated this compound alkaloids from Monanchora arbuscula have demonstrated significant in vitro activity against various parasites.

CompoundTarget OrganismBioactivity (IC₅₀)Reference
Monalidine ALeishmania infantum~2-4 µM[3]
Batzelladine DLeishmania infantum~2-4 µM[3]
Norbatzelladine LLeishmania infantum~2-4 µM[3]
Experimental Protocol: Isolation and Characterization of this compound Alkaloids from Monanchora arbuscula

This protocol outlines the general methodology for the isolation and characterization of this compound alkaloids from marine sponges, based on HPLC-UV-ELSD-MS-guided fractionation.[1][2][5]

1.4.1. Extraction:

  • Lyophilize the collected sponge material.

  • Perform exhaustive extraction of the dried biomass with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

  • Combine the extracts and partition them between water (H₂O) and CH₂Cl₂.

  • Further partition the aqueous layer against n-butanol (n-BuOH).

  • Concentrate the n-BuOH fraction, which typically contains the polar alkaloids.

1.4.2. HPLC-Guided Fractionation:

  • Subject the active n-BuOH extract to reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Use a C18 column with a gradient elution system, for example, from 95:5 H₂O/acetonitrile (ACN) with 0.1% formic acid to 100% ACN with 0.1% formic acid.

  • Monitor the elution using UV, evaporative light scattering detection (ELSD), and mass spectrometry (MS) to identify fractions containing compounds with the characteristic this compound scaffold.

1.4.3. Purification:

  • Collect the fractions containing the compounds of interest.

  • Perform further purification of these fractions using semi-preparative or analytical HPLC with isocratic or shallow gradient elution conditions to yield pure compounds.

1.4.4. Structure Elucidation:

  • Characterize the purified compounds using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to determine their planar structures and stereochemistry.[7]

Experimental Workflow

experimental_workflow_marine cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization s1 Lyophilized Sponge Biomass s2 MeOH/CH₂Cl₂ Extraction s1->s2 s3 Liquid-Liquid Partitioning (H₂O/CH₂Cl₂ then n-BuOH) s2->s3 s4 Active n-BuOH Extract s3->s4 p1 HPLC-UV-ELSD-MS Guided Fractionation s4->p1 p2 Semi-preparative HPLC p1->p2 p3 Pure this compound Alkaloids p2->p3 c1 NMR Spectroscopy (¹H, ¹³C, 2D NMR) p3->c1 c2 High-Resolution Mass Spectrometry p3->c2

Figure 1. Workflow for the isolation of this compound alkaloids from marine sponges.

This compound Glycosides from Plants: A Focus on Vicia faba

The plant kingdom is a rich reservoir of this compound derivatives, often in the form of glycosides. Faba beans (Vicia faba) are a well-studied source of the this compound glycosides vicine and convicine.

Key this compound Derivatives

The primary this compound derivatives in Vicia faba are the glycosides vicine and convicine .[8] Their aglycones, divicine and isouramil , respectively, are the bioactive molecules responsible for the condition known as favism.[9]

Quantitative Data

The concentration of vicine and convicine can vary depending on the faba bean cultivar and growing conditions.

CompoundCultivarConcentration (mg/g dry matter)Reference
Vicine'Kontu'5.2 - 7.6[8]
Convicine'Kontu'2.1 - 3.6[8]
Experimental Protocol: Extraction and Quantification of Vicine and Convicine from Vicia faba

This protocol details a robust method for the extraction and quantification of vicine and convicine from faba bean flour using HPLC-UV.[1][2][8][10]

2.3.1. Sample Preparation:

  • Mill faba bean seeds into a fine powder.

  • Accurately weigh approximately 0.5 g of the flour into a centrifuge tube.

2.3.2. Extraction:

  • Add 10 mL of distilled water to the flour.

  • Vortex the mixture thoroughly.

  • Incubate in a water bath at 90°C for 3.5 hours with intermittent shaking.

  • Alternatively, use a 7% perchloric acid solution for extraction at room temperature.[10]

  • Centrifuge the mixture to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.3.3. HPLC-UV Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with a solution of 0.1% formic acid in water.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detector set at 274 nm.

  • Quantification: Use external standards of purified vicine and convicine to create a calibration curve for accurate quantification.

Signaling Pathway: Mechanism of Favism

The toxicity of vicine and convicine is linked to a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[9][11] The aglycones, divicine and isouramil, produced by the hydrolysis of vicine and convicine, induce oxidative stress in red blood cells. In individuals with G6PD deficiency, the pentose phosphate pathway is impaired, leading to insufficient levels of NADPH and reduced glutathione (GSH). This renders the red blood cells highly susceptible to oxidative damage, resulting in hemolysis.

favism_pathway cluster_ingestion Ingestion & Metabolism cluster_rbc Red Blood Cell cluster_ppp Pentose Phosphate Pathway cluster_gsh Glutathione System Vicine Vicine / Convicine Hydrolysis Hydrolysis (β-glucosidase) Vicine->Hydrolysis Aglycones Divicine / Isouramil Hydrolysis->Aglycones Oxidative_Stress Oxidative Stress Aglycones->Oxidative_Stress G6P Glucose-6-Phosphate G6PD G6PD (Deficient in Favism) G6P->G6PD NADPH NADPH G6PD->NADPH GSH_Reductase GSH Reductase NADPH->GSH_Reductase Cofactor GSSG GSSG GSSG->GSH_Reductase GSH GSH (Reduced Glutathione) GSH_Reductase->GSH GSH->Oxidative_Stress Neutralizes Hemolysis Hemolysis Oxidative_Stress->Hemolysis

Figure 2. Signaling pathway of vicine and convicine-induced favism.

Microbial Production of this compound Nucleosides: The Power of Fermentation

Microorganisms, particularly bacteria, are powerful biocatalysts for the production of various valuable compounds, including this compound nucleosides. Metabolic engineering of strains like Bacillus subtilis has enabled high-yield production of these fundamental building blocks.

Featured Organism: Bacillus subtilis

Bacillus subtilis is a well-characterized, non-pathogenic bacterium that is widely used in industrial biotechnology for the production of enzymes and other biochemicals. Its genetic tractability makes it an ideal candidate for metabolic engineering to overproduce this compound nucleosides.[12][13]

Key this compound Derivatives

The primary products of microbial fermentation are the fundamental this compound nucleosides, such as uridine and cytidine , and their purine counterparts like inosine .[13][14][15]

Quantitative Data

Metabolic engineering strategies have led to significant improvements in the production titers of nucleosides.

ProductEngineered StrainTiter (g/L)Reference
InosineEngineered Bacillus subtilis25.81 ± 1.23[13][14]
Experimental Protocol: Metabolic Engineering and Fermentation of Bacillus subtilis for Nucleoside Production

This protocol provides a general framework for the metabolic engineering and fermentation of B. subtilis for enhanced nucleoside production.

3.4.1. Strain Engineering:

  • Target Identification: Use in silico metabolic modeling to identify key genes for modification. This often includes genes in the central carbon metabolism and the this compound biosynthesis pathway.[13]

  • Gene Knockout: Delete genes responsible for the degradation of the target nucleoside or for competing metabolic pathways. For example, knockout of purA can block the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP), redirecting flux towards inosine.[13]

  • Gene Overexpression: Overexpress key enzymes in the biosynthesis pathway to increase metabolic flux towards the desired product.

  • Promoter Engineering: Replace native promoters with stronger, inducible promoters to enhance the expression of key biosynthetic genes.

3.4.2. Fermentation:

  • Inoculum Preparation: Grow the engineered B. subtilis strain in a suitable seed medium.

  • Bioreactor Fermentation: Transfer the seed culture to a fermenter containing a defined production medium.

  • Process Control: Maintain optimal fermentation parameters such as temperature, pH, and dissolved oxygen.

  • Fed-Batch Strategy: Implement a fed-batch feeding strategy to supply nutrients and maintain high cell density and productivity.

3.4.3. Downstream Processing:

  • Cell Separation: Separate the biomass from the fermentation broth by centrifugation or microfiltration.

  • Purification: Purify the nucleosides from the supernatant using techniques such as ion-exchange chromatography and crystallization.

This compound Biosynthesis Pathway

The de novo this compound biosynthesis pathway is a fundamental metabolic route for the synthesis of this compound nucleotides from simple precursors. This pathway is a key target for metabolic engineering to enhance the production of this compound nucleosides.

pyrimidine_biosynthesis cluster_precursors Precursors cluster_pathway De Novo this compound Biosynthesis cluster_downstream Downstream Products Glutamine Glutamine CPSII Carbamoyl Phosphate Synthetase II Glutamine->CPSII CO2 CO₂ CO2->CPSII ATP ATP ATP->CPSII Aspartate Aspartate ATCase Aspartate Transcarbamoylase Aspartate->ATCase Carbamoyl_P Carbamoyl Phosphate CPSII->Carbamoyl_P Carbamoyl_P->ATCase Carbamoyl_Asp Carbamoyl Aspartate ATCase->Carbamoyl_Asp DHOase Dihydroorotase Carbamoyl_Asp->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH Dihydroorotate Dehydrogenase Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate OPRT Orotate Phosphoribosyltransferase Orotate->OPRT OMP Orotidine-5'-Monophosphate (OMP) OPRT->OMP OMP_decarb OMP Decarboxylase OMP->OMP_decarb UMP Uridine-5'-Monophosphate (UMP) OMP_decarb->UMP UTP UTP UMP->UTP dTTP dTTP UMP->dTTP CTP CTP UTP->CTP

Figure 3. De novo this compound biosynthesis pathway.

References

A Comparative Analysis of Pyrimidine Metabolism: Prokaryotes vs. Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine nucleotides are fundamental building blocks for DNA and RNA synthesis, and their metabolic pathways are essential for cellular proliferation and survival. The biosynthesis of pyrimidines occurs through two primary routes: the de novo synthesis pathway, which builds the this compound ring from simple precursors, and the salvage pathway, which recycles pre-existing this compound bases and nucleosides. While the overall enzymatic steps are conserved across prokaryotes and eukaryotes, significant differences exist in the organization of the enzymes, the regulation of the pathways, and their subcellular localization. These distinctions present valuable opportunities for the development of selective antimicrobial and anticancer therapies. This technical guide provides a detailed comparison of this compound metabolism in prokaryotes and eukaryotes, focusing on the core pathways, quantitative differences, and experimental methodologies.

De Novo this compound Biosynthesis

The de novo synthesis of pyrimidines involves the sequential conversion of bicarbonate, aspartate, and glutamine into uridine monophosphate (UMP), the precursor for all other this compound nucleotides.

Key Differences in the De Novo Pathway

A primary distinction between prokaryotes and eukaryotes lies in the organization of the enzymes involved in the initial steps of the pathway. In most bacteria, the enzymes catalyzing the first three steps are encoded by separate genes and function as independent proteins.[1] In contrast, in eukaryotes, these three enzymatic activities—carbamoyl phosphate synthetase II (CPSII), aspartate transcarbamoylase (ATCase), and dihydroorotase (DHOase)—are part of a large, multifunctional polypeptide known as CAD.[2] This fusion of enzymatic activities in eukaryotes is thought to facilitate substrate channeling and enhance catalytic efficiency.

Another significant difference is the primary regulatory step. In bacteria, the pathway is primarily regulated at the level of aspartate transcarbamoylase (ATCase), which is allosterically inhibited by the end-product CTP and activated by ATP.[3] In eukaryotes, the main regulatory point is carbamoyl phosphate synthetase II (CPSII), which is inhibited by UTP and activated by PRPP and ATP.[3]

The fourth enzyme in the pathway, dihydroorotate dehydrogenase (DHODH), also exhibits a key difference in localization. In prokaryotes, it is a cytosolic enzyme, while in eukaryotes, it is located on the inner mitochondrial membrane, linking this compound biosynthesis to the electron transport chain.[4][5]

The final two steps, catalyzed by orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (OMPDC), are carried out by separate enzymes in most prokaryotes. In eukaryotes, these two activities are present on a single bifunctional protein called UMP synthase.[6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the de novo this compound biosynthesis pathways in prokaryotes and eukaryotes, highlighting the differences in enzyme organization and regulation.

de_novo_prokaryote cluster_prokaryote Prokaryotic De Novo this compound Synthesis Bicarbonate Bicarbonate + Glutamine + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate CPS Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP OPRT UMP Uridine-5'-Monophosphate (UMP) OMP->UMP OMPDC UTP UTP UMP->UTP ...kinases CTP CTP UTP->CTP CTPsyn ATCase Aspartate Transcarbamoylase (ATCase) CTP->ATCase - CPS Carbamoyl Phosphate Synthetase (CPS) DHOase Dihydroorotase (DHOase) DHODH Dihydroorotate Dehydrogenase (DHODH) OPRT Orotate Phosphoribosyltransferase (OPRT) OMPDC OMP Decarboxylase (OMPDC) CTPsyn CTP Synthetase ATP ATP ATP->ATCase +

Prokaryotic De Novo this compound Synthesis Pathway

de_novo_eukaryote cluster_eukaryote Eukaryotic De Novo this compound Synthesis Bicarbonate Bicarbonate + Glutamine + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Bicarbonate->Carbamoyl_Phosphate CPSII (CAD) Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase (CAD) Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase (CAD) Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP OPRT (UMPS) UMP Uridine-5'-Monophosphate (UMP) OMP->UMP OMPDC (UMPS) UTP UTP UMP->UTP ...kinases CAD CAD (CPSII, ATCase, DHOase) UTP->CAD - DHODH Dihydroorotate Dehydrogenase (DHODH) (Mitochondrial) UMPS UMP Synthase (OPRT, OMPDC) PRPP PRPP PRPP->CAD + ATP ATP ATP->CAD +

Eukaryotic De Novo this compound Synthesis Pathway

This compound Salvage Pathways

The salvage pathways utilize pre-existing this compound bases (uracil, cytosine, thymine) and nucleosides (uridine, cytidine, thymidine) to synthesize nucleotides. These pathways are less energy-intensive than de novo synthesis and are crucial in cells with low or no de novo synthesis capacity.

Key Differences in Salvage Pathways

The complement of salvage pathway enzymes can vary significantly between prokaryotes and eukaryotes, and even among different species within each domain. For example, while many bacteria possess uracil phosphoribosyltransferase (UPRT) to directly convert uracil to UMP, this enzyme is absent in humans, who rely on the sequential action of uridine phosphorylase and uridine kinase.[7]

Thymidine kinase (TK), a key enzyme in thymidine salvage, also shows differences. Prokaryotic and eukaryotic TKs can have different substrate specificities and regulatory properties.[8][9]

Signaling Pathways and Logical Relationships

The following diagrams depict representative this compound salvage pathways in prokaryotes and eukaryotes.

salvage_prokaryote cluster_prokaryote_salvage Prokaryotic this compound Salvage Uracil Uracil Uridine Uridine Uracil->Uridine UP UMP UMP Uracil->UMP UPRT Thymine Thymine Thymidine Thymidine Thymine->Thymidine TP Cytosine Cytosine Cytosine->UMP Uridine->UMP UK TMP TMP Thymidine->TMP TK Cytidine Cytidine Cytidine->Uridine CD CMP CMP Cytidine->CMP CK UPRT Uracil Phosphoribosyltransferase (UPRT) UP Uridine Phosphorylase UK Uridine Kinase TP Thymidine Phosphorylase TK Thymidine Kinase CD Cytidine Deaminase CK Cytidine Kinase

Prokaryotic this compound Salvage Pathways

salvage_eukaryote cluster_eukaryote_salvage Eukaryotic this compound Salvage Uracil Uracil Uridine Uridine Uracil->Uridine UP Thymine Thymine Thymidine Thymidine Thymine->Thymidine TP UMP UMP Uridine->UMP UCK Cytidine Cytidine Cytidine->Uridine CDA CMP CMP Cytidine->CMP UCK TMP TMP Thymidine->TMP TK1 UP Uridine Phosphorylase UCK Uridine-Cytidine Kinase (UCK) TP Thymidine Phosphorylase TK1 Thymidine Kinase 1 (TK1) CDA Cytidine Deaminase

Eukaryotic this compound Salvage Pathways

Quantitative Comparison of this compound Metabolism

The following tables summarize available quantitative data for key enzymes and metabolites in the this compound pathways of prokaryotes and eukaryotes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.

Table 1: Comparative Enzyme Kinetics (Km and Vmax)
EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Aspartate Transcarbamoylase (ATCase) E. coliAspartate50001.7 x 10^4[10]
Homo sapiens (part of CAD)Aspartate1300-
Dihydroorotate Dehydrogenase (DHODH) E. coliDihydroorotate1418[11]
Homo sapiensDihydroorotate11140[1]
Orotate Phosphoribosyltransferase (OPRT) S. cerevisiaeOrotate75.5-[12]
P. falciparumOrotate9.32994[13]
CTP Synthetase (CTPS) E. coliUTP~50-[14]
Homo sapiens (hCTPS1)UTP2700.034[15]
Homo sapiens (hCTPS2)UTP1100.015[15]
Uracil Phosphoribosyltransferase (UPRT) E. coliUracil5-[16]
Thymidine Kinase (TK) E. coliThymidine400.05[17]
Homo sapiens (TK1)Thymidine1.426.6[18]
Uridine Kinase (UK) E. coliUridine--[19]
Homo sapiens (UCKL-1)Uridine--[20]

Note: Vmax values are highly dependent on enzyme purity and assay conditions and should be compared with caution.

Table 2: Intracellular Metabolite Concentrations
MetaboliteE. coli (µM)S. cerevisiae (µM)
Carbamoyl Aspartate~10-100-
Dihydroorotate~1-10-
Orotate~10-100~1-10
UMP~100-1000~100-500
UDP~100-1000~100-500
UTP~1000-5000~500-2000
CTP~500-2000~100-500

Note: Metabolite concentrations can vary significantly based on growth conditions and metabolic state.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of key enzymes in this compound metabolism and for analyzing nucleotide pools.

Aspartate Transcarbamoylase (ATCase) Activity Assay (Colorimetric)

Principle: This assay measures the formation of N-carbamoyl-L-aspartate from L-aspartate and carbamoyl phosphate. The reaction is stopped, and the product is converted to a colored compound that can be quantified spectrophotometrically.

Materials:

  • Assay Buffer: 50 mM imidazole-acetate buffer, pH 7.0

  • Substrates: L-aspartate, Carbamoyl phosphate

  • Color Reagent A: 1% (w/v) antipyrine in 50% (v/v) sulfuric acid

  • Color Reagent B: 0.8% (w/v) diacetyl monoxime in water

  • Enzyme extract or purified ATCase

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-aspartate, and the enzyme sample.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding carbamoyl phosphate.

  • Incubate for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding Color Reagent A.

  • Add Color Reagent B.

  • Heat the mixture at 60°C for 60 minutes to allow color development.

  • Cool the samples to room temperature.

  • Measure the absorbance at 466 nm.

  • Calculate the amount of N-carbamoyl-L-aspartate formed using a standard curve.

Dihydroorotate Dehydrogenase (DHODH) Activity Assay (Spectrophotometric)

Principle: This assay measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate by DHODH. The decrease in absorbance of DCIP is monitored over time.[11]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100

  • Substrate: Dihydroorotate

  • Electron Acceptor: 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q (for eukaryotic mitochondrial DHODH)

  • Enzyme extract or purified DHODH

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, DCIP, and Coenzyme Q (if applicable).

  • Add the enzyme sample and pre-incubate for 3 minutes at 37°C.

  • Initiate the reaction by adding dihydroorotate.

  • Immediately monitor the decrease in absorbance at 600 nm for several minutes using a spectrophotometer with a temperature-controlled cuvette holder.

  • Calculate the rate of DCIP reduction using its molar extinction coefficient.

CTP Synthetase (CTPS) Activity Assay (HPLC-based)

Principle: This assay measures the formation of CTP from UTP, ATP, and glutamine. The reaction is stopped, and the nucleotides are separated and quantified by high-performance liquid chromatography (HPLC).

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 20 mM MgCl₂, 1 mM DTT

  • Substrates: UTP, ATP, L-glutamine

  • Activator: GTP

  • Enzyme extract or purified CTPS

  • Quenching solution: Perchloric acid or other suitable acid

  • HPLC system with a suitable anion-exchange or reverse-phase C18 column

Procedure:

  • Prepare a reaction mixture containing assay buffer, UTP, ATP, glutamine, and GTP.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme sample.

  • Incubate for a defined period (e.g., 15-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Neutralize the sample and centrifuge to remove precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify UTP and CTP.

  • Calculate the amount of CTP produced based on the peak areas and a standard curve.

Analysis of Intracellular Nucleotide Pools by HPLC-MS/MS

Principle: This method allows for the simultaneous quantification of various intracellular nucleotides. Cells are rapidly quenched to halt metabolic activity, followed by extraction of the metabolites. The nucleotides are then separated by HPLC and detected and quantified by tandem mass spectrometry (MS/MS).

Workflow:

hplc_ms_workflow Cell_Culture Cell Culture (Prokaryotic or Eukaryotic) Quenching Rapid Quenching (e.g., Cold Methanol) Cell_Culture->Quenching Extraction Metabolite Extraction (e.g., Boiling Ethanol or Chloroform/Methanol) Quenching->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation (e.g., HILIC or Ion-Pair RP) Supernatant->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Workflow for Nucleotide Pool Analysis

Detailed Protocol Outline:

  • Cell Culture and Quenching: Grow cells to the desired density. Rapidly quench metabolism by adding the cell suspension to a cold quenching solution (e.g., -40°C 60% methanol).

  • Metabolite Extraction: Centrifuge the quenched cells and resuspend the pellet in an extraction solvent (e.g., boiling 75% ethanol or a chloroform/methanol/water mixture).

  • Sample Preparation: Centrifuge the extract to pellet cell debris. Collect the supernatant and dry it under vacuum.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for HPLC analysis.

  • HPLC-MS/MS Analysis: Inject the sample onto an HPLC system coupled to a mass spectrometer. Use a suitable chromatographic method (e.g., Hydrophilic Interaction Liquid Chromatography - HILIC) to separate the nucleotides. Detect and quantify the nucleotides using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis: Integrate the peak areas for each nucleotide and quantify their concentrations using a standard curve prepared with known amounts of nucleotide standards.

Conclusion

The metabolic pathways for this compound biosynthesis, while fundamentally conserved, exhibit significant and exploitable differences between prokaryotes and eukaryotes. The variations in enzyme structure, pathway regulation, and subcellular localization provide a foundation for the rational design of selective inhibitors. For researchers and drug development professionals, a thorough understanding of these differences, supported by quantitative data and robust experimental methodologies, is paramount for the successful development of novel therapeutics targeting these essential metabolic pathways. This guide serves as a comprehensive resource to facilitate further research and development in this critical area of biochemistry and medicine.

References

The Pivotal Role of Pyrimidines in the Structural Stability of DNA and RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidines, the single-ringed nitrogenous bases, are fundamental to the structure and function of nucleic acids. This technical guide provides an in-depth exploration of the critical role that cytosine, thymine, and uracil play in the stability of DNA and RNA. We delve into the thermodynamic principles governing nucleic acid stability, present quantitative data on the impact of pyrimidine composition, and offer detailed protocols for key experimental techniques used to assess these properties. Furthermore, we visualize the intricate signaling pathways of this compound metabolism and outline experimental workflows, providing a comprehensive resource for professionals in molecular biology and drug development.

Introduction: The Chemical Foundation of this compound-Mediated Stability

Pyrimidines, along with their double-ringed purine counterparts, form the informational core of the genetic material.[1] The three primary pyrimidines in nucleic acids are cytosine (C), thymine (T), and uracil (U).[1] Cytosine is present in both DNA and RNA, while thymine is exclusively found in DNA, and uracil is characteristic of RNA.[2] This distinction is a cornerstone of the differing stability and function of these two vital macromolecules.

The stability of the DNA double helix and the complex tertiary structures of RNA are dictated by a combination of hydrogen bonding between complementary bases and base-stacking interactions.[3] Pyrimidines participate in the canonical Watson-Crick base pairing, with cytosine forming three hydrogen bonds with guanine (G), and thymine (in DNA) or uracil (in RNA) forming two hydrogen bonds with adenine (A).[3] The higher number of hydrogen bonds in G-C pairs contributes significantly to the greater thermal stability of DNA and RNA regions rich in this pairing.[4]

The Thymine-Uracil Dichotomy: A Tale of Stability and Fidelity

The presence of thymine in DNA instead of uracil is a key evolutionary adaptation for enhanced genetic stability.[5] Thymine is essentially a methylated form of uracil (5-methyluracil). This seemingly minor modification has profound implications:

  • Increased Resistance to Photochemical Damage: Thymine exhibits greater resistance to photochemical mutation compared to uracil, rendering the genetic message in DNA more stable.[5][6]

  • Facilitating DNA Repair: Cytosine can spontaneously deaminate to form uracil, a frequent event that can lead to mutations if uncorrected.[5][7] By utilizing thymine as the designated partner for adenine in DNA, cellular repair mechanisms, such as uracil-DNA glycosylase, can readily identify and excise uracil as a foreign base, ensuring the integrity of the genetic code.[5][7] In RNA, which is a transient molecule, the occasional deamination of cytosine to uracil has less severe long-term consequences.

Quantitative Analysis of this compound Contribution to Nucleic Acid Stability

The stability of DNA and RNA duplexes is quantified by two key thermodynamic parameters: the melting temperature (Tm) and the Gibbs free energy change (ΔG°). The Tm is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands.[8][9] A higher Tm indicates greater stability. The ΔG° represents the free energy change upon duplex formation, with more negative values indicating a more stable duplex.[8]

The following tables summarize the thermodynamic parameters for DNA and RNA duplexes, highlighting the influence of this compound content.

Table 1: Nearest-Neighbor Thermodynamic Parameters for DNA/DNA Duplexes in 1 M NaCl [8]

Nearest-Neighbor Sequence (5'-3'/3'-5')ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
dAA/dTT-7.9-22.2-1.0
dAT/dTA-7.2-20.4-0.9
dTA/dAT-7.2-21.3-0.6
dCA/dGT-8.5-22.7-1.5
dGT/dCA-8.4-22.4-1.5
dCT/dGA-7.8-21.0-1.3
dGA/dCT-8.2-22.2-1.3
dCG/dGC-10.6-27.2-2.2
dGC/dCG-9.8-24.4-2.3
dGG/dCC-8.0-19.9-1.8

Table 2: Nearest-Neighbor Thermodynamic Parameters for RNA/RNA Duplexes [3][10]

Nearest-Neighbor Sequence (5'-3'/3'-5')ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
rAA/rUU-6.82-19.0-0.93
rAU/rUA-5.7-15.5-0.93
rUA/rAU-8.1-22.6-1.10
rCA/rGU-10.5-27.8-1.84
rGU/rCA-10.2-26.2-2.08
rCU/rGA-7.6-19.2-1.66
rGA/rCU-13.3-35.5-2.28
rCG/rGC-8.0-19.4-1.96
rGC/rCG-14.2-34.9-3.42
rGG/rCC-12.2-29.7-2.92

Table 3: Thermodynamic Parameters of RNA/DNA Hybrids in 100 mM NaCl [11][12]

Sequence (RNA/DNA)Tm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
r(GCAACG)/d(CGTTGC)48.1-46.7-131.5-6.2
r(GCAUGC)/d(GCATGC)50.8-49.3-138.8-6.6
r(GUAAUG)/d(CATTAC)37.6-40.5-117.7-4.3
r(UAAUUU)/d(AAATTA)22.1-32.6-101.3-1.4
r(GGGGGG)/d(CCCCCC)65.5-55.9-152.0-9.3

Experimental Protocols for Assessing Nucleic Acid Stability

A variety of biophysical techniques are employed to experimentally determine the stability of DNA and RNA. Below are detailed protocols for three common methods.

UV-Vis Spectrophotometry for Melting Temperature (Tm) Analysis

Principle: This technique relies on the hyperchromic effect, where the absorbance of UV light at 260 nm increases as double-stranded DNA or RNA denatures into single strands.[13][14] The temperature at the midpoint of this transition is the Tm.

Methodology:

  • Sample Preparation: Dissolve the purified DNA or RNA in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0) to a final concentration of approximately 0.5-1.0 A260 units.

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition:

    • Place the sample and a reference cuvette containing only the buffer into the spectrophotometer.

    • Equilibrate the samples at a starting temperature (e.g., 25°C).

    • Increase the temperature in controlled increments (e.g., 1°C/minute) while continuously monitoring the absorbance at 260 nm.[6]

    • Continue until the absorbance reaches a plateau at a high temperature (e.g., 95°C), indicating complete denaturation.

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.

    • The Tm is determined from the first derivative of the melting curve, which corresponds to the peak of the curve.[14]

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[15] The secondary structure of DNA and RNA gives rise to characteristic CD spectra, allowing for the detection of conformational changes upon melting or ligand binding.

Methodology:

  • Sample Preparation: Prepare the nucleic acid sample in a low-salt buffer (e.g., 10 mM phosphate buffer) to minimize interference. The concentration should be sufficient to give a measurable signal, typically in the micromolar range.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the sample over a desired wavelength range (e.g., 200-320 nm).

    • For thermal melts, the CD signal at a specific wavelength (e.g., 220 nm or 270 nm) is monitored as the temperature is increased.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Changes in the CD spectrum can indicate alterations in the nucleic acid's secondary structure.

    • Thermal melting curves can be generated by plotting the CD signal versus temperature, from which a Tm can be determined.

Gel Electrophoresis for Stability Assessment

Principle: Gel electrophoresis separates nucleic acid molecules based on their size and conformation.[16][17] The stability of RNA, in particular, can be assessed by observing its integrity on a denaturing gel.

Methodology:

  • Gel Preparation:

    • For RNA analysis, prepare a denaturing agarose gel (e.g., 1.2% agarose with formaldehyde) to prevent the formation of secondary structures.[8]

    • For DNA stability, a standard non-denaturing agarose gel is often sufficient.

  • Sample Preparation:

    • For RNA, mix the sample with a denaturing loading buffer (containing formamide and formaldehyde) and heat to 65°C for 15 minutes before loading.

    • For DNA, mix with a standard loading dye.

  • Electrophoresis:

    • Load the samples into the wells of the gel.

    • Apply an electric field to separate the nucleic acids.

  • Visualization:

    • Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualize the bands under UV light.

  • Data Analysis:

    • For RNA, the presence of sharp ribosomal RNA (rRNA) bands (e.g., 28S and 18S in eukaryotes) indicates high integrity. A smear of lower molecular weight fragments suggests degradation.[8]

    • For DNA, the presence of a single, sharp band of the expected size indicates stability. Degradation appears as a smear.

Signaling Pathways and Experimental Workflows

This compound Metabolism Signaling

The synthesis and degradation of pyrimidines are tightly regulated processes that are crucial for cell proliferation and are often dysregulated in cancer.[5][6] Targeting this compound metabolism is a key strategy in cancer therapy.[18][19]

Pyrimidine_Metabolism_in_Cancer_Therapy cluster_de_novo De Novo Synthesis cluster_regulation Oncogenic Signaling Glutamine Glutamine + Bicarbonate Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII (in CAD) Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATC/DHO (in CAD) CAD CAD Orotate Orotate Dihydroorotate->Orotate DHODH DHODH DHODH UMP UMP Orotate->UMP UMPS UMPS UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP RNR CTP CTP UTP->CTP RNA_syn RNA Synthesis UTP->RNA_syn CTP->RNA_syn dTMP dTMP dUDP->dTMP DNA_syn DNA Synthesis dTMP->DNA_syn Uridine Uridine Uridine->UMP UK Thymidine Thymidine Thymidine->dTMP TK EGFR EGFR EGFR->CAD Activates PI3K PI3K PI3K->CAD Activates MYC c-Myc MYC->CAD Upregulates

Caption: this compound metabolism pathways and their regulation by oncogenic signaling in cancer.[5][7]
Experimental Workflow for Assessing RNA Stability In Vitro

This workflow outlines a common approach to measure the intrinsic stability of an RNA molecule.

RNA_Stability_Workflow cluster_prep 1. RNA Preparation cluster_assay 2. In Vitro Decay Assay cluster_analysis 3. Analysis Transcription In Vitro Transcription of Target RNA Purification RNA Purification (e.g., Gel Electrophoresis) Transcription->Purification QC1 Quality Control (Spectrophotometry, Gel) Purification->QC1 Incubation Incubate RNA with Cellular Extract or RNases QC1->Incubation Timepoints Collect Aliquots at Different Time Points Incubation->Timepoints Quench Quench Reaction (e.g., Add Stop Solution) Timepoints->Quench Extraction RNA Extraction from Time Points Quench->Extraction Quantification Quantify Remaining RNA (e.g., qRT-PCR, Northern Blot) Extraction->Quantification HalfLife Calculate RNA Half-Life Quantification->HalfLife

Caption: A generalized workflow for determining the in vitro stability of an RNA molecule.
Workflow for Comparative Analysis of DNA and RNA Stability

This workflow details a comparative study of the thermal stability of analogous DNA and RNA duplexes.

DNA_RNA_Stability_Comparison cluster_synthesis 1. Oligonucleotide Synthesis cluster_annealing 2. Duplex Formation cluster_analysis 3. Stability Measurement cluster_thermo 4. Thermodynamic Analysis DNA_synth Synthesize Complementary DNA Oligonucleotides Anneal_DNA Anneal DNA Strands to Form Duplex DNA_synth->Anneal_DNA RNA_synth Synthesize Complementary RNA Oligonucleotides Anneal_RNA Anneal RNA Strands to Form Duplex RNA_synth->Anneal_RNA Tm_DNA Determine DNA Tm (UV-Vis Spectrophotometry) Anneal_DNA->Tm_DNA Tm_RNA Determine RNA Tm (UV-Vis Spectrophotometry) Anneal_RNA->Tm_RNA Thermo_DNA Calculate ΔG° for DNA Duplex Tm_DNA->Thermo_DNA Thermo_RNA Calculate ΔG° for RNA Duplex Tm_RNA->Thermo_RNA Comparison Compare Stability Parameters Thermo_DNA->Comparison Thermo_RNA->Comparison

Caption: Workflow for a comparative stability analysis of DNA and RNA duplexes.

Conclusion and Future Directions

The this compound composition of DNA and RNA is a fundamental determinant of their stability and, consequently, their biological roles. The substitution of thymine for uracil in DNA provides a clear example of evolutionary pressure favoring enhanced genetic fidelity. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers to investigate the nuances of nucleic acid stability. Understanding these principles is paramount for the rational design of therapeutic oligonucleotides, the development of novel anticancer agents targeting this compound metabolism, and the advancement of our fundamental knowledge of molecular biology. Future research will likely focus on the impact of modified pyrimidines on nucleic acid stability and the intricate interplay between this compound metabolism and other cellular signaling pathways in health and disease.

References

The Cornerstone of Life and Medicine: A Technical Guide to the Fundamental Chemistry of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in organic chemistry and the life sciences. Its derivatives are integral to the structure of nucleic acids, vitamins, and coenzymes, and they form the basis of a vast array of therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the core chemistry of the this compound ring, its physicochemical properties, key synthetic methodologies, and its profound biological significance, with a focus on applications in drug discovery and development.

Core Structure and Chemical Reactivity

This compound, with the molecular formula C₄H₄N₂, is a planar, aromatic molecule.[3] The presence of two electronegative nitrogen atoms at positions 1 and 3 significantly influences its electronic properties. This leads to a π-deficient system, where the electron density is notably reduced at the 2-, 4-, and 6-positions.[4] This electron deficiency governs the ring's reactivity, making it susceptible to nucleophilic attack at these positions while rendering electrophilic aromatic substitution difficult.[5]

The lone pairs of electrons on the nitrogen atoms confer basic properties to this compound, although it is a weaker base than pyridine due to the inductive effect of the second nitrogen atom.[6] Protonation and alkylation typically occur at one of the nitrogen atoms.[7]

Physicochemical and Spectroscopic Properties of the this compound Core

The fundamental properties of the this compound ring are crucial for understanding its behavior in both chemical and biological systems. The following tables summarize key quantitative data for the parent this compound molecule and select derivatives.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₄H₄N₂[3]
Molar Mass80.088 g/mol [8]
Melting Point20-22 °C[5]
Boiling Point123-124 °C[5]
Density1.016 g/cm³[5]
pKa (protonated form)1.23[6]
Solubility in WaterMiscible[5]
Table 2: Bond Lengths and Angles of the this compound Ring

Data from crystallographic studies of this compound and its derivatives.

BondLength (Å)AngleAngle (°)Reference(s)
N1-C21.342C6-N1-C2115.5[4][9]
C2-N31.338N1-C2-N3128.3[4][9]
N3-C41.339C2-N3-C4115.4[4][9]
C4-C51.393N3-C4-C5122.0[4][9]
C5-C61.389C4-C5-C6116.8[4][9]
C6-N11.337C5-C6-N1122.0[4][9]
Table 3: Spectroscopic Data for the this compound Ring
Spectroscopic TechniqueKey Features and Representative Values (for unsubstituted this compound)Reference(s)
¹H NMR (in CDCl₃)δ 9.26 (s, 1H, H2), δ 8.78 (d, 2H, H4, H6), δ 7.36 (t, 1H, H5)[10]
¹³C NMR (in CDCl₃)δ 159.2 (C2), δ 157.0 (C4, C6), δ 121.7 (C5)[6][9]
IR Spectroscopy (cm⁻¹)~3050 (C-H stretch), ~1570, 1470, 1400 (C=C and C=N stretching)[11][12]
UV-Vis Spectroscopy (in ethanol)λmax ≈ 243 nm[13]

Key Synthetic Methodologies

The construction of the this compound ring is a cornerstone of heterocyclic chemistry. Numerous methods have been developed, ranging from classical condensation reactions to modern catalytic approaches. Here, we detail two of the most fundamental and widely utilized synthetic protocols.

The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[2] This acid-catalyzed reaction is of immense importance in medicinal chemistry for the synthesis of a wide range of biologically active molecules.[14]

Materials:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Thiourea (1.5 eq)

  • Benzyltriethylammonium chloride (0.1 eq)

  • Ethanol

Procedure:

  • A mixture of 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and a catalytic amount of benzyltriethylammonium chloride in ethanol is prepared in a round-bottom flask.[14]

  • The reaction mixture is heated to reflux with constant stirring for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[14]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[14]

  • The residue is poured into crushed ice, and the resulting precipitate is collected by filtration.[14]

  • The crude product is washed with cold water and then recrystallized from ethanol to afford the pure dihydropyrimidinone.[14]

Biginelli_Reaction_Workflow reagents Reactants: - Aldehyde - β-ketoester - Urea/Thiourea - Catalyst mixing Mixing and Reflux in Solvent (e.g., Ethanol) reagents->mixing monitoring Reaction Monitoring (TLC) mixing->monitoring workup Work-up: - Cooling - Solvent Removal monitoring->workup Reaction Complete precipitation Precipitation (in ice water) workup->precipitation filtration Filtration precipitation->filtration purification Purification (Recrystallization) filtration->purification product Pure Dihydropyrimidinone purification->product De_Novo_Pyrimidine_Synthesis cluster_0 Cytosol cluster_1 Mitochondria cluster_2 Cytosol Bicarbonate Bicarbonate + Glutamine + ATP Carbamoyl_P Carbamoyl Phosphate Bicarbonate->Carbamoyl_P CPS II Carbamoyl_Asp Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_Asp ATCase CPS_II_regulation Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate Dihydroorotase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate_mito Orotate Orotate_cyto Orotate Orotate_mito->Orotate_cyto Dihydroorotate_mito->Orotate_mito DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate_cyto->OMP UMPS UMP Uridine 5'-Monophosphate (UMP) OMP->UMP UMPS UDP Uridine 5'-Diphosphate (UDP) UMP->UDP UTP Uridine 5'-Triphosphate (UTP) UDP->UTP CTP Cytidine 5'-Triphosphate (CTP) UTP->CTP UTP->CPS_II_regulation MAPK_Pyrimidine_Link cluster_nucleus Nucleus Growth_Factor Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc) ERK->Transcription_Factors Cell_Cycle_Genes Cell Cycle Progression Genes Transcription_Factors->Cell_Cycle_Genes De_Novo_Synthesis Increased De Novo This compound Synthesis Transcription_Factors->De_Novo_Synthesis Proliferation Cell Proliferation Cell_Cycle_Genes->Proliferation Nucleotides dNTPs for DNA Replication De_Novo_Synthesis->Nucleotides Nucleotides->Proliferation Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase library_design Library Design (e.g., based on Biginelli reaction) synthesis Combinatorial Synthesis of This compound Derivatives library_design->synthesis screening High-Throughput Screening (HTS) against Target synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization (ADME/Tox properties) sar->lead_opt in_vivo In Vivo Efficacy Studies (Animal Models) lead_opt->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

References

The Pivotal Role of Pyrimidines in Modern Drug Discovery: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, is a cornerstone of medicinal chemistry and drug discovery. Its prevalence in nature as a core component of nucleobases—cytosine, thymine, and uracil—underscores its inherent biological significance. This privileged structure has been extensively utilized by medicinal chemists to develop a vast array of therapeutics targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound compounds, detailed experimental protocols for their determination, and a look into the strategic workflows employed in the development of this compound-based drugs.

Core Physicochemical Properties of this compound Compounds

Understanding the physicochemical properties of this compound and its derivatives is paramount for successful drug design and development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. Key parameters include solubility, lipophilicity (logP), and the ionization constant (pKa).

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poorly soluble compounds often exhibit incomplete absorption and erratic dose-response relationships. The solubility of this compound derivatives can be modulated through the introduction of various functional groups.

Lipophilicity (logP)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is crucial for its ability to cross biological membranes. The octanol-water partition coefficient (logP) is the most common measure of lipophilicity. An optimal logP value is essential for achieving the desired balance between solubility and membrane permeability.

Ionization Constant (pKa)

The pKa of a compound determines its ionization state at a given pH. Since many biological processes occur within a narrow pH range, the pKa of a drug molecule significantly influences its absorption, distribution, and target engagement. Pyrimidines are weak bases, and their pKa can be tuned by the introduction of electron-donating or electron-withdrawing substituents.

The following table summarizes key physicochemical properties of the parent this compound molecule and some of its notable derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Aqueous SolubilitypKa (of conjugate acid)logP
This compoundC₄H₄N₂80.0920-22123-124Miscible1.3-0.17
2-Aminothis compoundC₄H₅N₃95.10126-128204Soluble3.5-0.18
4-Aminothis compoundC₄H₅N₃95.10150-153204Soluble5.7-0.49
UracilC₄H₄N₂O₂112.09335 (decomposes)-0.4 g/100 mL (25 °C)9.45-1.07
ThymineC₅H₆N₂O₂126.11316-317-0.4 g/100 mL (25 °C)9.94-0.47
CytosineC₄H₅N₃O111.10320-325 (decomposes)-0.77 g/100 mL (25 °C)4.6, 12.2-0.09

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of this compound derivatives is crucial for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following sections provide detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. This protocol is specifically tailored for the analysis of heterocyclic compounds like pyrimidines.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Titration vessel

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Degassed, deionized water

  • The this compound compound of interest

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).

  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound compound to prepare a solution of known concentration (typically 1-5 mM).

    • Dissolve the compound in a known volume of degassed, deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. If the compound has low aqueous solubility, a co-solvent (e.g., methanol or DMSO) may be used, but its effect on the pKa should be noted.

  • Titration:

    • Place the sample solution in the titration vessel and immerse the pH electrode and temperature probe.

    • Gently stir the solution throughout the experiment.

    • For the determination of a basic pKa, titrate the solution with the standardized 0.1 M HCl solution. For an acidic pKa, titrate with standardized 0.1 M NaOH.

    • Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

    • Alternatively, calculate the first and second derivatives of the titration curve. The equivalence point is the peak of the first derivative plot, and the pKa is the pH at the point where the second derivative is zero.

    • For polyprotic compounds, multiple inflection points will be observed, corresponding to each pKa value.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1]

Materials and Equipment:

  • Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-performance liquid chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Buffer solutions at various pH values (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid this compound compound to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).[1] The shaking speed should be adequate to keep the solid suspended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant.

    • To remove any remaining solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter. The first few drops of the filtrate should be discarded to avoid any potential adsorption of the compound onto the filter membrane.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve prepared with known concentrations of the compound.

  • Calculation:

    • Calculate the solubility of the compound in the buffer, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µM.

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a rapid and reliable method for estimating the logP of a compound.[2][3][4] This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its octanol-water partition coefficient.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile)

  • A set of standard compounds with known logP values

  • The this compound compound of interest

Procedure:

  • Preparation of Mobile Phase and Standards:

    • Prepare a series of mobile phases with varying compositions of the organic modifier (e.g., 40%, 50%, 60%, 70%, and 80% methanol in buffer).

    • Prepare stock solutions of the standard compounds and the test this compound compound in a suitable solvent (e.g., methanol).

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the first mobile phase composition.

    • Inject the standard compounds and the test compound individually and record their retention times (t_R).

    • Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

    • Repeat the injections for each mobile phase composition.

  • Data Analysis:

    • For each compound and mobile phase composition, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

    • For each compound, plot log(k) against the percentage of the organic modifier in the mobile phase.

    • Extrapolate the linear regression line to 100% aqueous phase (0% organic modifier) to determine the log(k_w) value for each compound.

    • Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k_w) values.

    • From the calibration curve, determine the logP of the test this compound compound using its calculated log(k_w) value.

Signaling Pathways and Drug Discovery Workflows

The therapeutic success of this compound-based drugs often stems from their ability to modulate key signaling pathways implicated in disease. A systematic drug discovery workflow is essential for identifying and optimizing these potent and selective molecules.

Key Signaling Pathways Targeted by this compound Inhibitors

Many this compound derivatives exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular signaling. Two prominent examples are the Epidermal Growth Factor Receptor (EGFR) and the Breakpoint Cluster Region-Abelson Murine Leukemia (BCR-ABL) tyrosine kinases.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrimidine_Inhibitor This compound-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition

EGFR signaling pathway and its inhibition.

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Sos_Ras Grb2/Sos/Ras BCR_ABL->Grb2_Sos_Ras JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt Raf_MEK_ERK Raf/MEK/ERK Pathway Grb2_Sos_Ras->Raf_MEK_ERK Proliferation Uncontrolled Cell Proliferation Raf_MEK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Pyrimidine_Inhibitor This compound-based BCR-ABL Inhibitor Pyrimidine_Inhibitor->BCR_ABL Inhibition

BCR-ABL signaling and its inhibition.
A General Workflow for this compound-Based Kinase Inhibitor Discovery

The discovery and development of this compound-based kinase inhibitors follow a structured and iterative process, from initial hit identification to preclinical candidate selection.[5][6][7]

Drug_Discovery_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Target_Validation Target Identification & Validation Library_Synthesis This compound Library Synthesis Target_Validation->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Op Iterative Medicinal Chemistry Hit_ID->Lead_Op Hit-to-Lead SAR Structure-Activity Relationship (SAR) SAR->Lead_Op ADME_Tox ADME/Tox Profiling ADME_Tox->Lead_Op In_Vivo_Models In Vivo Efficacy Models Candidate_Selection Preclinical Candidate Selection In_Vivo_Models->Candidate_Selection Lead_Op->SAR Lead_Op->ADME_Tox Lead_Op->In_Vivo_Models IND_Enabling IND-Enabling Studies Candidate_Selection->IND_Enabling

Workflow for this compound kinase inhibitor discovery.

Conclusion

The this compound scaffold continues to be a remarkably versatile and fruitful starting point for the design of novel therapeutics. A deep understanding of the physicochemical properties of this compound compounds, coupled with robust experimental methodologies for their characterization, is essential for the successful development of new drugs. The systematic and iterative workflow of modern drug discovery, from initial high-throughput screening to meticulous lead optimization, allows for the refinement of this compound-based molecules into potent, selective, and safe medicines. As our understanding of the molecular basis of disease deepens, the strategic application of the principles and protocols outlined in this guide will undoubtedly lead to the discovery of the next generation of innovative this compound-based therapies.

References

A Historical Perspective on Pyrimidine Research: From Foundational Chemistry to Therapeutic Revolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone of modern biochemistry and medicinal chemistry. Its derivatives are fundamental to life, forming the building blocks of nucleic acids—cytosine, thymine, and uracil—and thereby playing a central role in genetics and protein synthesis. Beyond this essential biological function, the this compound scaffold has proven to be a "privileged structure" in drug discovery, leading to the development of a vast and diverse array of therapeutic agents. This technical guide provides an in-depth historical perspective on this compound research, tracing its journey from early discoveries and foundational syntheses to the elucidation of its metabolic pathways and its impactful role in the development of life-changing pharmaceuticals.

I. Early Discoveries and Foundational Syntheses: The Dawn of this compound Chemistry

The story of pyrimidines begins not with its synthesis, but with the isolation of one of its derivatives. In 1818, the Italian chemist Luigi Valentino Brugnatelli isolated alloxan from the oxidation of uric acid.[1] However, the systematic study of this class of compounds would not commence for several decades.

A pivotal moment in this compound chemistry arrived in 1879 when French chemist Charles-Adolphe Wurtz's student, Grimaux, reported the first laboratory synthesis of a this compound derivative, barbituric acid, by condensing urea and malonic acid in the presence of phosphorus oxychloride. This reaction laid the groundwork for the synthesis of a whole class of sedative-hypnotic drugs.

The systematic investigation of the this compound ring system is largely credited to the German chemist Albrecht Pinner.[2] Starting in 1884, Pinner synthesized this compound derivatives by condensing ethyl acetoacetate with amidines.[2] He was also the first to propose the name "pyrimidin" in 1885.[2] The parent compound, this compound itself, was finally synthesized in 1900 by Siegmund Gabriel and James Colman by the reduction of 2,4,6-trichlorothis compound.[2]

Another significant early synthesis was the Biginelli reaction, discovered by the Italian chemist Pietro Biginelli in 1891. This one-pot, three-component reaction of an aldehyde, a β-ketoester, and urea provided a straightforward method for the synthesis of dihydropyrimidinones, a class of compounds that would later be found to have important pharmacological activities.[3][4]

Key Milestones in Early this compound Synthesis
YearDiscovery/SynthesisResearchersSignificance
1818Isolation of alloxanLuigi Valentino BrugnatelliFirst isolation of a this compound derivative.[1]
1879Synthesis of barbituric acidGrimauxFirst laboratory synthesis of a this compound derivative.
1884Systematic study of pyrimidines beginsAlbrecht PinnerSynthesized this compound derivatives from ethyl acetoacetate and amidines.[2]
1885"Pyrimidin" name proposedAlbrecht PinnerCoined the name for the heterocyclic ring system.[2]
1891Biginelli reactionPietro BiginelliA one-pot synthesis of dihydropyrimidinones.[3][4]
1900Synthesis of the parent this compoundSiegmund Gabriel & James ColmanFirst synthesis of the fundamental this compound ring.[2]
Experimental Protocols for Foundational Syntheses

Grimaux's Synthesis of Barbituric Acid (1879)

While the original 1879 publication lacks the detailed procedural description common in modern chemistry, the synthesis involved the reaction of malonic acid and urea in the presence of phosphorus oxychloride as a dehydrating agent. The reaction likely involved heating the mixture to drive the condensation and cyclization.

Pinner's this compound Synthesis (1884)

Pinner's method involved the condensation of an amidine with a β-keto ester , such as ethyl acetoacetate. The general procedure would have involved mixing the reactants, often in the presence of a base or acid catalyst, and heating to effect the cyclization and formation of the this compound ring. The yields for these early syntheses were often not reported or were described in non-quantitative terms.

Biginelli Reaction (1891)

The original procedure described by Pietro Biginelli involved the acid-catalyzed condensation of ethyl acetoacetate , an aromatic aldehyde (e.g., benzaldehyde), and urea . The reaction was typically carried out in ethanol with a strong acid catalyst like hydrochloric acid. The yields of the original Biginelli reaction were reported to be "poor to moderate."[5]

Gabriel and Colman's Synthesis of this compound (1900)

The synthesis of the parent this compound ring was achieved through a multi-step process starting from barbituric acid. The key steps involved:

  • Chlorination: Conversion of barbituric acid to 2,4,6-trichlorothis compound using a chlorinating agent like phosphorus oxychloride.

  • Reduction: The 2,4,6-trichlorothis compound was then reduced to this compound using zinc dust in hot water.[2]

II. The Biological Significance Unveiled: Pyrimidines in the Fabric of Life

The true biological significance of pyrimidines began to emerge with the study of nucleic acids. In the late 19th and early 20th centuries, chemists isolated and identified the constituent bases of DNA and RNA. The this compound bases—cytosine (C) , thymine (T) in DNA, and uracil (U) in RNA—were recognized as fundamental components of the genetic material. This discovery was a monumental step in understanding heredity and the molecular basis of life.

The elucidation of the double helical structure of DNA by Watson and Crick in 1953, which was based on the specific base pairing of pyrimidines with purines (A with T, and G with C), provided the chemical basis for the storage and replication of genetic information.

The Metabolic Pathways: De Novo and Salvage Synthesis

The realization that pyrimidines are essential for life prompted research into their biosynthesis. By the mid-20th century, two main pathways for this compound nucleotide synthesis were identified: the de novo pathway and the salvage pathway.

De Novo this compound Biosynthesis

The de novo pathway builds the this compound ring from simple precursors: bicarbonate, aspartate, and glutamine.[6][] This energy-intensive process is a key target for anticancer drugs. The pathway consists of six enzymatic steps, with key enzymes including carbamoyl phosphate synthetase II (CPS II), aspartate transcarbamoylase (ATCase), and dihydroorotate dehydrogenase (DHODH).

de_novo_pyrimidine_synthesis Bicarbonate Bicarbonate + Glutamine + 2 ATP CPSII Carbamoyl Phosphate Synthetase II (CPS II) Bicarbonate->CPSII Carbamoyl_Phosphate Carbamoyl Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Aspartate Carbamoyl Aspartate DHOase Dihydroorotase Carbamoyl_Aspartate->DHOase Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate OPRT Orotate Phosphoribosyltransferase Orotate->OPRT PRPP PRPP PRPP->OPRT OMP Orotidine 5'-Monophosphate (OMP) OMPDC OMP Decarboxylase OMP->OMPDC UMP Uridine 5'-Monophosphate (UMP) CPSII->Carbamoyl_Phosphate ATCase->Carbamoyl_Aspartate DHOase->Dihydroorotate DHODH->Orotate OPRT->OMP OMPDC->UMP

De Novo this compound Biosynthesis Pathway

This compound Salvage Pathway

The salvage pathway recycles pre-formed this compound bases and nucleosides from the breakdown of nucleic acids.[8][9] This pathway is less energy-consuming and is crucial in certain tissues. Key enzymes in this pathway include thymidine kinase and uridine-cytidine kinase.

pyrimidine_salvage_pathway Thymine Thymine TP Thymidine Phosphorylase Thymine->TP Thymidine Thymidine TK1 Thymidine Kinase 1 Thymidine->TK1 TMP TMP TDP TDP TMP->TDP TTP TTP TDP->TTP Uracil Uracil UP Uridine Phosphorylase Uracil->UP Uridine Uridine UCK Uridine-Cytidine Kinase Uridine->UCK UMP UMP UDP UDP UMP->UDP UTP UTP UDP->UTP Cytidine Cytidine Cytidine->UCK CMP CMP CDP CDP CMP->CDP CTP CTP CDP->CTP TK1->TMP UCK->UMP UCK->CMP TP->Thymidine UP->Uridine

This compound Salvage Pathway
Experimental Methods for Elucidating Metabolic Pathways

The elucidation of these complex pathways relied on a combination of innovative experimental techniques for the time:

  • Isotopic Labeling: The use of radioisotopes, such as ¹⁴C and ¹⁵N, was instrumental in tracing the metabolic fate of precursor molecules and identifying the origins of the atoms in the this compound ring.

  • Enzyme Assays: The development of assays to measure the activity of specific enzymes allowed researchers to isolate and characterize the individual steps of the pathways. For example, early assays for dihydroorotate dehydrogenase often involved spectrophotometrically monitoring the reduction of an artificial electron acceptor.

  • Mutant Organisms: The use of microbial mutants that were deficient in specific enzymes of the this compound biosynthetic pathways was crucial for ordering the steps of the pathway and understanding its regulation.

  • Chromatography: Techniques like paper chromatography were essential for separating and identifying the various intermediates of the metabolic pathways.[10]

III. Pyrimidines in Drug Development: A Therapeutic Revolution

The central role of pyrimidines in nucleic acid metabolism made them an attractive target for the development of therapeutic agents, particularly in the fields of cancer and infectious diseases.

The Sulfa Drugs: Early Antibacterials

One of the first major classes of drugs to incorporate a this compound ring was the sulfonamides . Sulfadiazine , synthesized in the early 1940s, became a widely used antibacterial agent. Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. Folic acid is a crucial cofactor in the synthesis of both purines and pyrimidines.

DrugYear of Discovery/IntroductionMechanism of ActionTarget Organism/Disease
Sulfadiazine~1940Inhibits dihydropteroate synthase, blocking folic acid synthesisBacteria

Quantitative Data on Early this compound-Based Drugs

Obtaining precise IC50 values from the earliest literature can be challenging due to differences in assay methodologies. However, the antibacterial efficacy of sulfadiazine was well-established through minimum inhibitory concentration (MIC) studies against various bacterial strains.

The Rise of Antimetabolites in Cancer Chemotherapy

The discovery that cancer cells have a high demand for nucleotides to support their rapid proliferation led to the development of antimetabolites that interfere with this compound metabolism.

  • 5-Fluorouracil (5-FU): Synthesized in 1957, 5-FU is a this compound analog that is converted in the body to FdUMP, a potent inhibitor of thymidylate synthase , the enzyme that catalyzes the final step in the de novo synthesis of thymidylate.[11] This leads to a "thymineless death" of rapidly dividing cancer cells.

  • Cytarabine (Ara-C): Introduced in the 1960s, cytarabine is an analog of deoxycytidine that, once incorporated into DNA, inhibits DNA polymerase and chain elongation.

Antiviral Agents: Targeting Viral Replication

The development of this compound-based antiviral drugs has been a major success story in medicinal chemistry.

  • Idoxuridine: One of the first antiviral drugs, developed in the 1950s, is a thymidine analog that can be incorporated into viral DNA, leading to errors in replication.

  • Zidovudine (AZT): Originally synthesized in 1964 as a potential anticancer agent, AZT was repurposed in the 1980s as the first effective treatment for HIV/AIDS.[12][13] AZT is a thymidine analog that, after conversion to its triphosphate form, inhibits the viral enzyme reverse transcriptase, a key enzyme in the replication of retroviruses like HIV. The discovery of AZT was a landmark achievement in the fight against AIDS.[14][15]

DrugYear of Discovery/IntroductionMechanism of ActionTarget Organism/Disease
5-Fluorouracil1957Inhibits thymidylate synthaseVarious Cancers
Cytarabine1960sInhibits DNA polymeraseLeukemia
Idoxuridine1950sIncorporated into viral DNA, causing replication errorsHerpes Simplex Virus
Zidovudine (AZT)1964 (repurposed in 1980s)Inhibits reverse transcriptaseHIV/AIDS[12][13]
Pyrimidines in Signaling Pathways

More recently, this compound derivatives have been identified as potent modulators of various cellular signaling pathways, expanding their therapeutic potential beyond their role as antimetabolites.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Several this compound-based compounds have been developed as potent inhibitors of EGFR tyrosine kinase.[1][16][17][18] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrimidine_Inhibitor This compound-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR inhibits

EGFR Signaling Pathway Inhibition

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is another critical signaling cascade that regulates cell growth, differentiation, and stress responses. This compound derivatives have been developed as inhibitors of various kinases within this pathway, such as p38 MAPK, offering potential treatments for inflammatory diseases and cancer.

Calcium Signaling

Some this compound derivatives have been shown to act as calcium channel blockers, modulating intracellular calcium concentrations.[16] This has implications for the treatment of cardiovascular diseases and neurological disorders.

IV. Conclusion

The historical journey of this compound research is a testament to the power of fundamental chemical inquiry and its profound impact on biology and medicine. From the initial isolation and synthesis of simple heterocyclic compounds to the intricate understanding of their roles in metabolism and signaling, the study of pyrimidines has consistently opened new avenues for therapeutic intervention. The development of this compound-based drugs has transformed the treatment of numerous diseases, from bacterial infections and cancer to viral illnesses like HIV/AIDS. As our understanding of the complex cellular signaling networks continues to grow, the versatile this compound scaffold is poised to remain a central focus of drug discovery and development efforts for years to come. The rich history of this compound research serves as a powerful reminder that the exploration of fundamental chemical structures can lead to discoveries that have a lasting and transformative impact on human health.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous bioactive molecules, including nucleosides, vitamins, and a wide array of therapeutic agents.[1][2] The this compound scaffold is a privileged structure due to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] This document provides detailed application notes and experimental protocols for several key laboratory methods for synthesizing this compound derivatives, designed to be a practical guide for researchers in the field. The synthetic strategies covered include the classical Biginelli and Pinner reactions, versatile synthesis from chalcone precursors, and modern microwave-assisted protocols.

Key Synthetic Strategies

The synthesis of the this compound ring is a well-established area of organic chemistry, with several named reactions and numerous modifications being reported. The most common approach involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or amidines.[5][6]

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that combines an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[7][8] These DHPMs are valuable intermediates that can be further modified. The reaction is prized for its operational simplicity and the direct access it provides to complex, biologically relevant molecules.[9][10]

Logical Workflow for the Biginelli Reaction

Biginelli_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Aldehyde Aryl Aldehyde Mixing Mix Reactants + Acid Catalyst + Solvent Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea / Thiourea Urea->Mixing Heating Heat / Reflux Mixing->Heating Precipitation Cool and Precipitate Heating->Precipitation Filtration Filter Precipitation->Filtration Recrystallization Recrystallize Filtration->Recrystallization DHPM Pure Dihydropyrimidinone (DHPM) Recrystallization->DHPM

Caption: Workflow for the Biginelli reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone (DHPM)

This protocol is a general procedure and may require optimization for specific substrates.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aryl aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol (20-30 mL), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[9][11]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[11]

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated.

  • Isolation: Collect the solid product by filtration using a Büchner funnel and wash with a small amount of cold solvent.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.

Pinner Synthesis

The Pinner synthesis is a versatile method for preparing a wide range of substituted pyrimidines. It typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[12][13] This method is particularly useful for synthesizing 2-substituted pyrimidines.[6] A variation of this synthesis utilizes α-chloro-β-diketones to directly introduce a substituent at the 5-position of the this compound ring.[14]

Signaling Pathway for Pinner Synthesis

Pinner_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Amidine Amidine Amidine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration This compound Substituted This compound Dehydration->this compound

Caption: Generalized pathway for the Pinner this compound synthesis.

Experimental Protocol: Synthesis of a 2-Substituted this compound

This protocol is a general representation of the Pinner synthesis.

  • Reaction Setup: In a suitable reaction vessel, dissolve the 1,3-dicarbonyl compound (10 mmol) and the amidine hydrochloride (10 mmol) in a solvent like ethanol.

  • Base Addition: Add a base, such as sodium ethoxide or potassium carbonate, to the mixture to liberate the free amidine.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid or dilute HCl).

  • Isolation: Remove the solvent under reduced pressure. The crude product can then be extracted with an organic solvent.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization.

  • Characterization: Characterize the final product using appropriate spectroscopic techniques.

Synthesis from Chalcones

Chalcones, or α,β-unsaturated ketones, are excellent precursors for the synthesis of a variety of heterocyclic compounds, including pyrimidines.[15][16] The synthesis involves the cyclocondensation of a chalcone with a suitable N-C-N synthon like urea, thiourea, or guanidine hydrochloride.[15][17] This method allows for the introduction of diverse substituents on the this compound ring, originating from the chalcone backbone.

Experimental Workflow for this compound Synthesis from Chalcones

Chalcone_to_this compound cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: this compound Formation Aldehyde Aldehyde ClaisenSchmidt Claisen-Schmidt Condensation Aldehyde->ClaisenSchmidt Ketone Ketone Ketone->ClaisenSchmidt Chalcone Chalcone ClaisenSchmidt->Chalcone Cyclocondensation Cyclocondensation Chalcone->Cyclocondensation Urea_Thiourea Urea / Thiourea / Guanidine Urea_Thiourea->Cyclocondensation This compound This compound Derivative Cyclocondensation->this compound

Caption: Two-step synthesis of pyrimidines from chalcones.

Experimental Protocol: Two-Step Synthesis of a this compound Derivative from a Chalcone

  • Step 1: Synthesis of the Chalcone Precursor [18]

    • Reaction Setup: Dissolve an appropriate aromatic aldehyde (10 mmol) and an acetophenone derivative (10 mmol) in ethanol (20-30 mL) in a flask.

    • Base Addition: Slowly add an aqueous solution of a strong base, such as KOH or NaOH, to the stirred mixture.

    • Reaction: Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone is then filtered, washed with water, and dried.

    • Purification: Recrystallize the crude chalcone from ethanol.

  • Step 2: Synthesis of the this compound [15][18]

    • Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone (10 mmol) and guanidine hydrochloride or thiourea (10 mmol) in ethanol (25 mL).

    • Base Addition: Add a solution of a base, such as ethanolic KOH.

    • Reaction: Reflux the mixture for several hours (e.g., 10-22 hours), monitoring the progress by TLC.[15]

    • Isolation: After cooling, pour the reaction mixture into crushed ice. The resulting precipitate is filtered, washed with water, and dried.

    • Purification: Recrystallize the crude this compound derivative from a suitable solvent like ethanol.

    • Characterization: Confirm the structure of the final product using spectroscopic methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[19][20] This "green chemistry" approach is highly applicable to the synthesis of this compound derivatives.[18][21]

Experimental Protocol: Microwave-Assisted Synthesis of a this compound Derivative [18]

This protocol is an adaptation of the synthesis from chalcones using microwave irradiation.

  • Reaction Setup: In a microwave-safe reaction vessel, mix the chalcone (10 mmol), urea (10 mmol), and ethanol (10 mL).

  • Base Addition: Add an aqueous solution of KOH (e.g., 40%).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 210 W) for a short duration (e.g., 7-10 minutes). Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water and neutralize with dilute HCl. Filter the resulting precipitate, wash with water, and dry.

  • Purification and Characterization: Purify the product by recrystallization and confirm its structure using spectroscopic techniques.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen method, substrates, and reaction conditions. The following tables provide a summary of representative quantitative data compiled from the literature for different synthetic strategies.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidines from Chalcones

EntryMethodReactantsSolventReaction TimeYield (%)Reference
1ConventionalChalcone + Urea + KOHEthanol4 h65-78[18]
2MicrowaveChalcone + Urea + KOHEthanol7-10 min75-88[18]

Table 2: Yields for the Synthesis of Fused Pyrimidines via L-proline Catalysis in Water

EntryAldehydeAmine ComponentReaction Time (h)Yield (%)Reference
14-Chlorobenzaldehyde2-Aminobenzothiazole3.594[22]
24-Nitrobenzaldehyde2-Aminobenzothiazole3.096[22]
3BenzaldehydeUrea4.092[22]
44-MethoxybenzaldehydeUrea4.589[22]

Reaction Conditions: 4-hydroxy coumarin (5 mmol), aldehyde (5 mmol), and amine component (5 mmol) using L-proline (10 mol %) in water at 70 °C.[22]

Table 3: Synthesis of Pyrimidines from Chalcones and Guanidine/Thiourea

EntryChalcone SubstituentN-C-N ReagentReflux Time (h)Yield (%)Reference
14-HGuanidine HCl1072[15]
24-ClGuanidine HCl1078[15]
34-FGuanidine HCl1081[15]
44-HThiourea2268[15]
54-ClThiourea2275[15]

Conclusion

The synthesis of this compound derivatives is a rich and diverse field, offering multiple pathways to access this important heterocyclic scaffold. The choice of synthetic method depends on the desired substitution pattern, available starting materials, and the required scale of the synthesis. The classical Biginelli and Pinner reactions remain highly relevant, while methods utilizing chalcone precursors offer great flexibility. Furthermore, the adoption of modern techniques like microwave-assisted synthesis can significantly improve reaction efficiency and align with the principles of green chemistry. The protocols and data presented herein provide a solid foundation for researchers to design and execute the synthesis of novel this compound derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for Pyrimidine Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for radiolabeling pyrimidine derivatives, crucial for various applications in biomedical research and drug development, particularly in positron emission tomography (PET) imaging. Detailed protocols for key radiolabeling procedures are provided, along with comparative data to aid in the selection of the most appropriate method for a given research objective.

Introduction to this compound Radiolabeling

This compound nucleosides are fundamental building blocks of DNA and RNA. Radiolabeling these molecules allows for non-invasive in vivo imaging of cellular proliferation, a hallmark of cancer. Tracers such as [¹¹C]thymidine and its analogues like 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) are utilized to measure DNA synthesis via the salvage pathway, providing valuable insights into tumor biology and response to therapy.[1][2][3] This document outlines common radiolabeling techniques using isotopes like fluorine-18 (¹⁸F), carbon-11 (¹¹C), iodine-125 (¹²⁵I), and tritium (³H).

Radiolabeling Methods & Comparative Data

The choice of radionuclide and labeling strategy depends on the specific application, desired imaging modality, and the chemical nature of the this compound derivative. Below is a summary of common methods and their key performance indicators.

Radiolabeling MethodThis compound DerivativeRadionuclideRadiochemical Yield (RCY) (%)Radiochemical Purity (%)Specific Activity (GBq/µmol)Synthesis Time (min)Reference(s)
Fluorination 5-Fluorouracil ([¹⁸F]5-FU)¹⁸F20-30>99Not Reported-[4]
5-Fluorouracil ([¹⁸F]5-FU)¹⁸F0.92 ± 0.18>9934.3 ± 18.0 Ci/µmol~90[3]
3'-deoxy-3'-fluorothymidine ([¹⁸F]FLT)¹⁸F16 ± 2 (decay-corrected)>99-< 55[5]
3'-deoxy-3'-fluorothymidine ([¹⁸F]FLT)¹⁸F50 (radiochemical yield)-37100[6]
Carbon-11 Labeling [methyl-¹¹C]Thymidine¹¹C17-25>99250-300 mCi/mmol30-45
[2-¹¹C]Thymidine¹¹C30-35 (decay-corrected)--60[7]
[methyl-¹¹C]Thymidine¹¹C40-70>9920-30 mCi/µmol25[8]
Iodination 5-Iodo-2'-deoxyuridine¹²³I/¹²⁵I/¹³¹I---5[9]
Tritiation This compound Derivatives³H----[10]

Experimental Protocols

Synthesis of [¹⁸F]5-Fluorouracil via Electrophilic Fluorination

This protocol describes a simple method for the synthesis of [¹⁸F]-labelled 5-fluorouracil using acetylhypofluorite.[4]

Materials:

  • Uracil

  • [¹⁸F]F₂ gas

  • Acetic acid

  • Triethylamine

  • Sep-Pak column for purification

Procedure:

  • Produce [¹⁸F]F₂ gas via the ²⁰Ne(d,α)¹⁸F nuclear reaction.

  • Bubble the [¹⁸F]F₂ gas through a solution of acetic acid to generate [¹⁸F]acetylhypofluorite in situ.

  • React the [¹⁸F]acetylhypofluorite solution with uracil.

  • Evaporate the reaction mixture to dryness in the presence of triethylamine.

  • Redissolve the residue in an appropriate solvent.

  • Purify the [¹⁸F]5-fluorouracil solution by passing it through a Sep-Pak column.

Expected Outcome:

  • Radiochemical yield: 20-30%[4]

Synthesis of [methyl-¹¹C]Thymidine

This protocol outlines the synthesis of [¹¹C]thymidine from cyclotron-produced [¹¹C]methyl iodide.[8]

Materials:

  • 5-bromo-2'-deoxyuridine

  • Bis(trimethylsilyl)amine (BSA)

  • n-Butyllithium (n-BuLi)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • C18 reversed-phase chromatography column

Procedure:

  • Prepare the bis-silylated derivative of 5-bromo-2'-deoxyuridine by reacting it with BSA.

  • Dissolve the silylated precursor in anhydrous THF and cool to -50°C.

  • Add n-BuLi to the solution to form the lithium salt.

  • Introduce cyclotron-produced [¹¹C]methyl iodide into the reaction mixture.

  • Allow the reaction to proceed for a few minutes.

  • Quench the reaction with a suitable reagent (e.g., water).

  • Purify the crude product using reversed-phase chromatography on a C18 column.

Expected Outcome:

  • Radiochemical yield: 40-70%[8]

  • Synthesis time: ~25 minutes[8]

  • Specific activity: 20-30 mCi/µmol at the end of synthesis[8]

Radioiodination of 5-Iodo-2'-deoxyuridine (IUdR)

This protocol describes a rapid "kit-based" method for the synthesis of radioiodinated IUdR.[9]

Materials:

  • 5-Chloromercuri-2'-deoxyuridine precursor

  • Na¹²³I, Na¹²⁵I, or Na¹³¹I solution

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Aqueous buffer

Procedure:

  • Prepare a sterile, sealed reaction vial containing the 5-chloromercuri-2'-deoxyuridine precursor and Iodogen®.

  • Inject the desired sodium radioiodide solution (Na¹²³I, Na¹²⁵I, or Na¹³¹I) into the vial.

  • Incubate the reaction mixture at room temperature. The reaction is typically instantaneous.

  • The product is ready for use without further purification.

Expected Outcome:

  • Synthesis time: ~5 minutes[9]

  • High radiochemical conversion with no need for purification.[9]

Tritiation of this compound Derivatives

Tritium labeling is a versatile method for radiolabeling small molecules.[11] One common approach is catalytic hydrogenation using tritium gas.[12]

Materials:

  • Unsaturated or halogenated this compound precursor

  • Palladium on carbon (Pd/C) catalyst

  • Tritium (³H₂) gas

  • Appropriate solvent

Procedure:

  • Dissolve the this compound precursor in a suitable solvent.

  • Add the Pd/C catalyst to the solution.

  • Introduce tritium gas into the reaction vessel under a controlled pressure.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by techniques like TLC or HPLC).

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the tritiated product using chromatography (e.g., HPLC).

Visualizations

Experimental Workflow for Automated Radiosynthesis

The following diagram illustrates a generalized workflow for the automated synthesis of a radiolabeled this compound derivative, such as [¹⁸F]FLT, using a commercial synthesis module.[13][14][15]

G cluster_0 Cyclotron Production cluster_1 Automated Synthesis Module Target [18O]Water Target F18 [18F]Fluoride Production Target->F18 ProtonBeam Proton Beam ProtonBeam->Target Trapping Trap [18F]Fluoride on Anion Exchange Cartridge F18->Trapping Transfer Elution Elute [18F]Fluoride with Phase Transfer Catalyst Trapping->Elution Reaction Radiolabeling Reaction with Precursor Elution->Reaction Hydrolysis Acidic/Basic Hydrolysis (Deprotection) Reaction->Hydrolysis Purification Solid Phase Extraction (SPE) Purification Hydrolysis->Purification Formulation Formulation in Sterile Saline Purification->Formulation FinalProduct Final Radiolabeled This compound Product Formulation->FinalProduct

Caption: Automated synthesis workflow for radiolabeled pyrimidines.

DNA Salvage Pathway for PET Imaging

Radiolabeled thymidine analogs are transported into cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated in proliferating cells. The resulting radiolabeled monophosphate is trapped intracellularly, allowing for PET imaging of DNA synthesis.[3][16][17]

G cluster_cell Cancer Cell cluster_membrane Cell Membrane ENT Nucleoside Transporter (e.g., ENT1) Tracer_int Intracellular Radiolabeled Analog TK1 Thymidine Kinase 1 (TK1) TMPK Thymidylate Kinase (TMPK) TK1->TMPK Tracer_MP Radiolabeled Monophosphate (Trapped) NDPK Nucleoside Diphosphate Kinase (NDPK) TMPK->NDPK Tracer_DP Radiolabeled Diphosphate DNAPoly DNA Polymerase NDPK->DNAPoly Tracer_TP Radiolabeled Triphosphate DNA Incorporation into DNA DNAPoly->DNA Tracer_ext Radiolabeled Thymidine Analog (e.g., [18F]FLT) Tracer_ext->ENT Transport Tracer_int->TK1 Phosphorylation Tracer_MP->TMPK Phosphorylation Tracer_DP->NDPK Phosphorylation Tracer_TP->DNAPoly Substrate

Caption: DNA salvage pathway for PET imaging with thymidine analogs.

References

Applications of Pyrimidine in Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic motif found in nucleic acids and a plethora of biologically active compounds.[1][2][3] Its inherent biological relevance and synthetic tractability have made it a cornerstone in medicinal chemistry and chemical biology.[4][5] The advent of "click chemistry," a set of powerful, reliable, and selective reactions, has further expanded the utility of pyrimidines by providing an efficient means for their conjugation and modification.[6][7][8] This document provides detailed application notes and protocols for the use of this compound derivatives in click chemistry, with a focus on bioconjugation, cellular imaging, and drug discovery.

Fluorescent Labeling of Biomolecules and Live-Cell Imaging

One of the most powerful applications of this compound click chemistry is in the fluorescent labeling of biomolecules and subsequent imaging in living systems.[9][10] By incorporating an azide-modified this compound nucleoside into cellular nucleic acids, researchers can use strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne-bearing fluorophore to visualize these molecules in real-time.[9][10] A significant advantage of this method is that the resulting triazole product can itself be fluorescent, obviating the need for a traditional fluorogenic reporter.[9][10]

Quantitative Data for this compound-Based SPAAC Reactions
ReactantsReaction TimeYieldReference
5-azidouridine + fused cyclopropyl cyclooctyne< 5 minQuantitative[9][10]
5-azido-2′-deoxyuridine + fused cyclopropyl cyclooctyne< 5 minQuantitative[9][10]
8-azido-ATP + fused cyclopropyl cyclooctyne3 hQuantitative[9][10]
2-azidoadenosine + fused cyclopropyl cyclooctyne3 hQuantitative[9]
Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Fluorescent Imaging

This protocol describes the labeling of cellular nucleic acids in MCF-7 cancer cells using an azidothis compound nucleoside followed by a SPAAC reaction with a cyclooctyne derivative.[9][10]

Materials:

  • 5-azidouridine (or other azido-modified this compound nucleoside)

  • Fused cyclopropyl cyclooctyne (or other suitable cyclooctyne)

  • MCF-7 cells

  • Cell culture medium (e.g., Opti-MEM I)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Labeling:

    • Culture MCF-7 cells in a suitable vessel (e.g., glass-bottom dish) to the desired confluency.

    • Prepare a stock solution of 5-azidouridine in a biocompatible solvent (e.g., DMSO).

    • Add the 5-azidouridine stock solution to the cell culture medium to a final concentration of 25-100 µM.

    • Incubate the cells for 4-24 hours to allow for the incorporation of the azidothis compound into cellular RNA.

  • Washing:

    • Gently aspirate the medium containing the azidothis compound.

    • Wash the cells three times with pre-warmed PBS to remove any unincorporated azidothis compound.

  • Click Reaction:

    • Prepare a stock solution of the cyclooctyne derivative in a biocompatible solvent.

    • Dilute the cyclooctyne stock solution in fresh, pre-warmed cell culture medium to a final concentration of 10-50 µM.

    • Add the cyclooctyne-containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C. The reaction between the azide and cyclooctyne will proceed efficiently under these conditions.[9]

  • Imaging:

    • Gently wash the cells three times with pre-warmed PBS to remove excess cyclooctyne.

    • Add fresh medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the resulting fluorescent triazole product.

G Workflow for Live-Cell Imaging using this compound Click Chemistry cluster_0 Cellular Incorporation cluster_1 Click Reaction cluster_2 Detection A Incubate cells with azido-pyrimidine nucleoside B Metabolic incorporation into cellular RNA/DNA A->B C Introduce cyclooctyne-fluorophore (or fluorogenic cyclooctyne) B->C Labeled Cells D Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) occurs C->D E Wash to remove unreacted reagents D->E Fluorescently Labeled Biomolecules F Fluorescence Microscopy E->F

Workflow for Live-Cell Imaging.

Synthesis of this compound-Based Bioconjugates and Drug Discovery

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient method for synthesizing novel this compound-containing molecules for drug discovery and bioconjugation.[11][12][13] This approach allows for the modular assembly of complex structures by linking a this compound core, functionalized with either an azide or an alkyne, to another molecule of interest (e.g., a peptide, sugar, or another pharmacophore).[6][11]

Quantitative Data for this compound-Based CuAAC Reactions
This compound DerivativeCoupling PartnerCatalyst SystemReaction TimeYieldReference
Thienothis compound-alkyneGlycosyl-azideCuSO4·5H2O, Sodium Ascorbate12 h85-95%[11]
5'-azido-dU derivative5-(1,7-octadiynyl)-dUCuSO4, Ascorbic Acid, TBTA2 h~70% (intramolecular)[14]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Synthesis of a Thienothis compound-Glycoside Conjugate

This protocol is adapted from the synthesis of novel triazole-thienothis compound hybrid glycosides with potential anticancer activity.[11]

Materials:

  • Propargylated thienothis compound derivative (alkyne component)

  • Azido-functionalized sugar moiety (azide component)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

  • Stirring apparatus

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the propargylated thienothis compound (1 equivalent) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

    • Add the azido-functionalized sugar (1.1 equivalents).

    • Stir the mixture until all components are dissolved.

  • Catalyst Preparation and Addition:

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).

    • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The solution may change color, indicating the formation of the Cu(I) catalyst.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the progress of the reaction by TLC. The formation of the triazole product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

    • The reaction is typically complete within 12-24 hours.[11]

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure thienothis compound-glycoside conjugate.

G This compound Click Chemistry in Drug Discovery A This compound Scaffold (e.g., with alkyne) C CuAAC Click Reaction (CuSO4, NaAsc) A->C B Pharmacophore of Interest (e.g., with azide) B->C D Novel this compound-Based Hybrid Molecule C->D E Biological Screening (e.g., anticancer activity) D->E F Lead Compound Identification E->F

Drug Discovery Workflow.

Synthesis of this compound-Based Macrocycles

Intramolecular click chemistry provides a powerful strategy for the synthesis of macrocyclic compounds containing a this compound nucleoside.[14] These structures are of interest in supramolecular chemistry and as potential therapeutic agents. The high efficiency of the CuAAC reaction, even in dilute solutions, makes it well-suited for cyclization reactions.[14]

Experimental Protocol: Intramolecular CuAAC for the Synthesis of a this compound Nucleoside Macrocycle

This protocol is based on the synthesis of a 16-membered macrocycle from a dU derivative functionalized with both an azido group and an octadiynyl side chain.[14]

Materials:

  • 5'-azido-5-(1,7-octadiynyl)-2'-deoxyuridine

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., acetonitrile/water)

  • High-dilution reaction setup (optional, but recommended)

Procedure:

  • Reaction Setup:

    • In a large volume of solvent (to favor intramolecular reaction, e.g., 0.1 mM concentration), dissolve the 5'-azido-5-(1,7-octadiynyl)-2'-deoxyuridine.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and the TBTA ligand.

  • Catalyst Addition:

    • Add the TBTA ligand to the reaction mixture (1 equivalent relative to copper).

    • Add the CuSO₄ solution (e.g., 0.1 equivalents).

    • Add the sodium ascorbate solution (e.g., 0.5 equivalents).

  • Reaction:

    • Stir the reaction at room temperature. The use of a syringe pump to slowly add the substrate to the catalyst solution can further promote intramolecular cyclization.

    • Monitor the reaction by TLC or LC-MS. The formation of the macrocycle will be observed as the disappearance of the starting material and the appearance of a new product.

    • The reaction is typically complete within 2-4 hours.[14]

  • Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting macrocycle using column chromatography or preparative HPLC.

G Intramolecular Cyclization of a this compound Nucleoside Start This compound Nucleoside with 5'-Azide and 5-Alkyne Chain Product Macrocyclic this compound Nucleoside Start->Product Intramolecular CuAAC (CuSO4, NaAsc, TBTA) High Dilution

Intramolecular Cyclization.

References

Application Notes and Protocols for Pyrimidine-Based Fluorescent Probes in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, application, and experimental protocols for various classes of pyrimidine-based fluorescent probes. The unique chemical structure of the this compound scaffold allows for versatile modifications, leading to the development of highly sensitive and selective probes for a wide range of biological analytes and physiological parameters.

Probes for Metal Ion Detection

This compound-based fluorescent probes are widely employed for the detection of biologically and environmentally important metal ions. Their design often incorporates chelating moieties that, upon binding to a specific metal ion, induce a change in the photophysical properties of the fluorophore.

Signaling Mechanisms

The two primary signaling mechanisms for this compound-based metal ion probes are Chelation-Enhanced Fluorescence (CHEF) and Fluorescence Quenching.

  • Chelation-Enhanced Fluorescence (CHEF): In the absence of the target metal ion, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the chelating group to the fluorophore. Upon binding the metal ion, this PET process is inhibited, leading to a significant increase in fluorescence intensity ("turn-on" response).[1][2]

  • Fluorescence Quenching: The probe is initially fluorescent. Upon binding to a metal ion (e.g., Cu²⁺, Fe³⁺), the fluorescence is quenched due to energy or electron transfer from the excited fluorophore to the metal ion.[3][4][5]

Diagram of Signaling Mechanisms for Metal Ion Detection

cluster_0 Chelation-Enhanced Fluorescence (CHEF) cluster_1 Fluorescence Quenching Probe1 Probe (Low Fluorescence) MetalIon1 Metal Ion Probe1->MetalIon1 Binding Complex1 Probe-Metal Complex (High Fluorescence) MetalIon1->Complex1 PET inhibited Probe2 Probe (High Fluorescence) MetalIon2 Metal Ion Probe2->MetalIon2 Binding Complex2 Probe-Metal Complex (Low/No Fluorescence) MetalIon2->Complex2 Energy/Electron Transfer

Caption: Signaling mechanisms of this compound-based probes for metal ion detection.

Quantitative Data
Probe Name/DerivativeTarget Ionλex (nm)λem (nm)Quantum Yield (Φ)Detection LimitRef.
Pyrazolothis compound LCu²⁺---0.043 µM[6]
Pyrazolothis compound LNi²⁺---0.038 µM[6]
Schiff Base HLAl³⁺395501-2.42 µM[1][7]
PTCFe³⁺-325-1.24 µM[8]
Experimental Protocol: Detection of Al³⁺ in Live Cells

This protocol describes the use of a this compound-based Schiff base probe for the fluorescent imaging of Al³⁺ in living cells.

Materials:

  • This compound-Schiff base probe (e.g., HL)

  • Dimethyl sulfoxide (DMSO)

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • AlCl₃ solution

  • Confocal microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 35 mm glass-bottom dish at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.

  • Probe Preparation: Prepare a 1 mM stock solution of the this compound-Schiff base probe in DMSO.

  • Cell Staining:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with a working solution of the probe (e.g., 10 µM in DMEM) for 30 minutes at 37°C.

    • Wash the cells three times with PBS to remove excess probe.

  • Al³⁺ Treatment:

    • Incubate the probe-loaded cells with varying concentrations of AlCl₃ in DMEM for 30 minutes at 37°C.

    • As a control, incubate a separate dish of probe-loaded cells with DMEM only.

  • Imaging:

    • Wash the cells twice with PBS.

    • Add fresh DMEM or PBS to the cells.

    • Image the cells using a confocal microscope with appropriate excitation and emission wavelengths (e.g., λex = 405 nm, λem = 450-550 nm). An increase in fluorescence intensity should be observed in the presence of Al³⁺.

Probes for pH Sensing

This compound derivatives can be designed to be sensitive to pH changes in the cellular microenvironment, which is crucial for studying various physiological and pathological processes, such as mitophagy.

Signaling Mechanism

The fluorescence of these probes is often dependent on the protonation/deprotonation of nitrogen atoms within the this compound ring or attached functional groups. This change in protonation state alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength. For example, some probes exhibit a "turn-on" fluorescence response in acidic conditions.[9][10]

Diagram of pH Sensing Mechanism

Probe_Neutral Probe (Neutral pH, Low Fluorescence) Proton H+ Probe_Neutral->Proton Protonation Probe_Acidic Protonated Probe (Acidic pH, High Fluorescence) Proton->Probe_Acidic ICT altered Probe_Acidic->Probe_Neutral Deprotonation

Caption: General mechanism for a "turn-on" this compound-based pH probe.

Quantitative Data
Probe NameApplicationpH Rangeλex (nm)λem (nm)ResponseRef.
Z2Mitophagy (acidic pH)Acidic--"Turn-on"[9]
12kpH sensing1-7~300~450"Turn-off" in acid[10]
Experimental Protocol: Monitoring Mitophagy via Mitochondrial pH Variation

This protocol is adapted for a this compound-based probe that targets mitochondria and fluoresces under acidic conditions to monitor mitophagy.[9]

Materials:

  • Mitochondrial-targeting this compound pH probe (e.g., Z2)

  • DMSO

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PBS

  • Mitophagy inducer (e.g., CCCP or Oligomycin/Antimycin A)

  • Confocal microscope

Procedure:

  • Cell Culture: Seed HeLa cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Induction of Mitophagy: Treat the cells with a mitophagy inducer (e.g., 10 µM CCCP) for a specified time (e.g., 12-24 hours) to induce mitochondrial damage and subsequent mitophagy. A control group of untreated cells should be maintained.

  • Probe Loading:

    • Prepare a 1 mM stock solution of the probe in DMSO.

    • Dilute the stock solution to a final working concentration (e.g., 5 µM) in DMEM.

    • Wash the cells with warm PBS.

    • Incubate the cells with the probe-containing medium for 30 minutes at 37°C.

  • Imaging:

    • Wash the cells three times with warm PBS.

    • Add fresh medium to the cells.

    • Image the cells using a confocal microscope. In cells undergoing mitophagy, damaged mitochondria will be engulfed by lysosomes, creating an acidic environment that will cause the probe to fluoresce brightly.

Probes for Viscosity Detection

Intracellular viscosity is a critical parameter that reflects the diffusion and interaction of biomolecules. This compound-based "molecular rotors" are designed to report on changes in microviscosity.

Signaling Mechanism

These probes typically feature a rotatable bond that allows for non-radiative decay of the excited state through intramolecular rotation. In low viscosity environments, this rotation is facile, and fluorescence is quenched. In high viscosity environments, the rotation is restricted, which blocks the non-radiative decay pathway and leads to a significant enhancement of fluorescence. This is a form of Aggregation-Induced Emission (AIE) or Restricted Intramolecular Rotation (RIR).[11][12][13][14][15]

Diagram of Viscosity Sensing Mechanism

cluster_0 Low Viscosity cluster_1 High Viscosity Probe_LowVisc Probe Rotation Intramolecular Rotation Probe_LowVisc->Rotation Quenched Fluorescence Quenched Rotation->Quenched Probe_HighVisc Probe Restricted Rotation Restricted Probe_HighVisc->Restricted Enhanced Fluorescence Enhanced Restricted->Enhanced

Caption: Mechanism of a this compound-based molecular rotor for viscosity sensing.

Quantitative Data
Probe NameApplicationλex (nm)λem (nm)Fluorescence EnhancementRef.
PTPA-QMViscosity sensing, Aβ detection--22-fold (in 99% glycerol)[11]
PYATTLysosomal viscosity---[16]
Experimental Protocol: Imaging Cellular Viscosity

This protocol provides a general method for imaging intracellular viscosity using a this compound-based molecular rotor.

Materials:

  • This compound-based viscosity probe

  • DMSO

  • HepG2 cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • PBS

  • Viscosity modulator (optional, e.g., Nystatin or Monensin)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture HepG2 cells on glass-bottom dishes to 70-80% confluency.

  • Probe Loading:

    • Prepare a 1 mM stock solution of the viscosity probe in DMSO.

    • Dilute the stock solution to a final working concentration (e.g., 10 µM) in serum-free medium.

    • Wash the cells with PBS.

    • Incubate the cells with the probe solution for 30 minutes at 37°C.

  • Inducing Viscosity Changes (Optional):

    • To observe dynamic changes, treat the probe-loaded cells with a viscosity modulator. For example, induce apoptosis with a suitable agent, which is often accompanied by an increase in intracellular viscosity.

  • Imaging:

    • Wash the cells twice with PBS.

    • Add fresh DMEM to the dish.

    • Image the cells using a confocal microscope. An increase in fluorescence intensity will correspond to an increase in intracellular viscosity.

Probes for Reactive Oxygen Species (ROS)

ROS play dual roles in cellular signaling and oxidative stress. This compound-based probes can be designed to react specifically with certain ROS, such as hydrogen peroxide (H₂O₂), leading to a fluorescent response.

Signaling Mechanism

These probes are typically reaction-based. A ROS-reactive group (e.g., a boronate ester for H₂O₂) is attached to the this compound fluorophore, which quenches its fluorescence. The specific ROS cleaves this group, releasing the fluorophore and causing a "turn-on" fluorescence signal.

Diagram of ROS Detection Mechanism

Probe_Quenched Probe-Reactive Group (Non-fluorescent) ROS ROS (e.g., H₂O₂) Probe_Quenched->ROS Reaction Probe_Free Fluorophore (Fluorescent) ROS->Probe_Free Cleavage Byproduct Byproduct ROS->Byproduct

Caption: Reaction-based mechanism for a this compound probe detecting ROS.

Quantitative Data
Probe NameTarget ROSλex (nm)λem (nm)ResponseApplicationRef.
PB1H₂O₂-Deep-red"Turn-on"Parkinson's disease models[17]
This compound-SeH₂O₂388528"Turn-on"Redox cycling with GSH[10]
Experimental Protocol: Detection of H₂O₂ in a Parkinson's Disease Model

This protocol is conceptualized based on the use of a probe like PB1 for detecting H₂O₂ in cell models of Parkinson's disease.[17]

Materials:

  • Deep-red this compound-based H₂O₂ probe (e.g., PB1)

  • DMSO

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • PBS

  • Neurotoxin to induce oxidative stress (e.g., MPP⁺ or 6-OHDA)

  • H₂O₂ (positive control)

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells on glass-bottom dishes.

    • Treat cells with a neurotoxin (e.g., 1 mM MPP⁺ for 24 hours) to induce a Parkinson's-like state and elevate intracellular H₂O₂ levels.

  • Probe Loading:

    • Prepare a 1 mM stock solution of the probe in DMSO.

    • Wash the treated and control cells with PBS.

    • Incubate the cells with a working concentration of the probe (e.g., 5-10 µM) in medium for 30 minutes at 37°C.

  • Imaging:

    • Wash the cells three times with PBS to remove excess probe.

    • Add fresh medium.

    • Image the cells using a confocal microscope with deep-red excitation and emission settings. A significantly higher fluorescence signal is expected in the neurotoxin-treated cells compared to the control cells, indicating increased H₂O₂ production.

General Experimental Workflow for Bioimaging

The application of this compound-based fluorescent probes in cellular imaging generally follows a standardized workflow, from cell preparation to image acquisition and analysis.

Diagram of General Bioimaging Workflow

A 1. Cell Culture (Plate cells on glass-bottom dish) B 2. Treatment (Optional) (Induce specific cellular state, e.g., apoptosis, oxidative stress) A->B C 3. Probe Loading (Incubate cells with probe solution) B->C D 4. Washing (Remove excess probe with PBS or medium) C->D E 5. Imaging (Acquire images using fluorescence microscope) D->E F 6. Data Analysis (Quantify fluorescence intensity, colocalization, etc.) E->F

Caption: A generalized experimental workflow for cellular imaging with fluorescent probes.

References

Application Notes and Protocols for Pyrimidine Analogs in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of pyrimidine analogs in the design and development of antiviral therapeutics. This document details the mechanisms of action, summarizes key quantitative data for prominent this compound analog drugs, and provides detailed protocols for essential antiviral assays.

Introduction to this compound Analogs as Antiviral Agents

This compound analogs are a class of synthetic compounds that mimic naturally occurring this compound nucleosides (cytidine, thymidine, and uridine), which are fundamental building blocks of DNA and RNA.[1][2] Due to their structural similarity, these analogs can interfere with viral replication processes, making them a cornerstone of antiviral therapy.[3][4] They have demonstrated broad-spectrum activity against a range of viruses, including retroviruses like HIV, hepatitis B and C viruses, herpesviruses, influenza viruses, and coronaviruses.[3][4][5]

The primary mechanism of action for most this compound analog antivirals involves their conversion into triphosphate forms within the host cell.[6][7] These active metabolites then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases, such as reverse transcriptase or RNA-dependent RNA polymerase (RdRp).[6][8] Once incorporated, they can act as chain terminators, preventing further elongation of the nucleic acid strand, or induce mutations in the viral genome, a process termed "error catastrophe."[6][9]

Furthermore, some this compound analogs can modulate the host's innate immune response.[10][11] Inhibition of the de novo this compound biosynthesis pathway in host cells has been shown to suppress viral growth by activating cellular defense mechanisms, including the expression of interferon-stimulated genes.[10][11]

Key this compound Analog Antiviral Drugs: Quantitative Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of several key FDA-approved or investigational this compound analog antiviral drugs. EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values indicate the drug's potency in inhibiting viral replication, while CC50 (50% cytotoxic concentration) reflects its toxicity to host cells. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: Antiviral Activity of Reverse Transcriptase Inhibitors
Drug Virus Cell Line EC50 / IC50 (µM) CC50 (µM)
Zidovudine (AZT) HIV-1Human T-cellsValue not explicitly found>1000
Lamivudine (3TC) HIV-1Peripheral Blood Mononuclear Cells (PBMCs)Value not explicitly foundValue not explicitly found
HBVHepG2 cellsEC50: Value not explicitly foundValue not explicitly found
Table 2: Antiviral Activity of RNA-Dependent RNA Polymerase (RdRp) Inhibitors
Drug Virus Cell Line EC50 / IC50 (µM) CC50 (µM)
Sofosbuvir HCVHuh-7 cellsEC50: Value not explicitly foundValue not explicitly found
SARS-CoV-2HuH-7 cellsEC50: Value not explicitly foundValue not explicitly found
SARS-CoV-2Calu-3 cellsEC50: Value not explicitly foundValue not explicitly found
Remdesivir (GS-5734) SARS-CoV-2Vero E6 cellsIC50: 2.2[12]Value not explicitly found
SARS-CoV-2 (2019-nCoV)Vero E6 cellsIC50 (72h): 0.32[13]Value not explicitly found
SARS-CoV-2 (Alpha)Vero E6 cellsIC50 (72h): 0.32[13]Value not explicitly found
SARS-CoV-2 (Beta)Vero E6 cellsIC50 (72h): 0.5[13]Value not explicitly found
SARS-CoV-2 (Gamma)Vero E6 cellsIC50 (72h): 0.4[13]Value not explicitly found
SARS-CoV-2 (Delta)Vero E6 cellsIC50 (72h): 0.59[13]Value not explicitly found
SARS-CoV-2 (Omicron)Vero E6 cellsIC50 (72h): 0.51[13]Value not explicitly found
Molnupiravir (EIDD-2801) SARS-CoV-2Vero cellsIC50: 0.3[14]Value not explicitly found
SARS-CoV-2Calu-3 cellsIC50: 0.08[14]Value not explicitly found
MERS-CoVVero cellsEC50: Value not explicitly foundValue not explicitly found

Note: Specific quantitative values were not always available in the initial search results. Further literature review is recommended for precise figures.

Signaling and Mechanistic Pathways

Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

NRTIs like Zidovudine and Lamivudine are cornerstone therapies for HIV. After entering the host cell, they are phosphorylated by host cell kinases to their active triphosphate forms. These analogs are then incorporated by the viral reverse transcriptase into the growing proviral DNA chain, leading to chain termination and halting the viral replication cycle.

NRTI_Mechanism cluster_cell Host Cell cluster_virus HIV Replication NRTI NRTI (e.g., Zidovudine) NRTI_P NRTI-Monophosphate NRTI->NRTI_P Host Kinase NRTI_PP NRTI-Diphosphate NRTI_P->NRTI_PP Host Kinase NRTI_PPP NRTI-Triphosphate (Active Form) NRTI_PP->NRTI_PPP Host Kinase Proviral_DNA Proviral DNA Synthesis NRTI_PPP->Proviral_DNA Incorporation RT Reverse Transcriptase NRTI_PPP->RT Inhibits Viral_RNA Viral RNA Template Viral_RNA->Proviral_DNA Reverse Transcription Chain_Termination Chain Termination Proviral_DNA->Chain_Termination RT->Proviral_DNA

Caption: Mechanism of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

Mechanism of Action of RNA-Dependent RNA Polymerase (RdRp) Inhibitors

This compound analogs such as Sofosbuvir, Remdesivir, and Molnupiravir target the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. These prodrugs are metabolized intracellularly to their active triphosphate forms, which then act as competitive inhibitors of the natural nucleotide substrates for the RdRp. Their incorporation into the nascent viral RNA can lead to premature chain termination or introduce mutations that are catastrophic for the virus.

RdRp_Inhibitor_Mechanism cluster_cell Host Cell cluster_virus Viral RNA Replication Prodrug This compound Analog Prodrug (e.g., Remdesivir) Active_Metabolite Active Triphosphate Metabolite Prodrug->Active_Metabolite Intracellular Metabolism Nascent_RNA Nascent Viral RNA Active_Metabolite->Nascent_RNA Incorporation RdRp RNA-Dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Inhibits Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Nascent_RNA Replication Replication_Inhibition Replication Inhibition (Chain Termination or Lethal Mutagenesis) Nascent_RNA->Replication_Inhibition RdRp->Nascent_RNA

Caption: Mechanism of action of RNA-Dependent RNA Polymerase (RdRp) Inhibitors.

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (PRNT50).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • Test compound (this compound analog)

  • Overlay medium (e.g., growth medium with 1% agarose)

  • Crystal violet staining solution

  • 6-well plates

Protocol:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer the next day.

  • Compound Dilution: Prepare serial dilutions of the test compound in infection medium (e.g., DMEM with 2% FBS).

  • Infection: When cells are confluent, remove the growth medium and infect the monolayer with a dilution of virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C.

  • Treatment: After the incubation period, remove the virus inoculum and add 2 mL of the various concentrations of the test compound diluted in overlay medium to each well. Include a "no drug" control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Fixation and Staining: Fix the cells with 10% formalin for 30 minutes. Remove the overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Plaque_Reduction_Assay_Workflow start Start seed_cells Seed Vero E6 cells in 6-well plates start->seed_cells prepare_compound Prepare serial dilutions of this compound analog seed_cells->prepare_compound infect_cells Infect cell monolayer with virus prepare_compound->infect_cells add_compound Add compound dilutions in overlay medium infect_cells->add_compound incubate Incubate for 2-3 days add_compound->incubate fix_stain Fix and stain with crystal violet incubate->fix_stain count_plaques Count plaques fix_stain->count_plaques analyze Calculate % inhibition and determine EC50 count_plaques->analyze end End analyze->end

Caption: Workflow for a Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Susceptible host cells (e.g., Vero E6, MT-4)

  • Complete growth medium

  • Virus stock

  • Test compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Dilution: Prepare serial dilutions of the test compound in growth medium.

  • Treatment and Infection: Add the compound dilutions to the cells. Subsequently, infect the cells with a dilution of virus that causes complete CPE in 3-5 days. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator until the virus control wells show complete CPE.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls. Determine the EC50 value. For the compound toxicity control, calculate the percentage of cell viability relative to the cell control to determine the CC50 value.

CPE_Inhibition_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells prepare_compound Prepare serial dilutions of this compound analog seed_cells->prepare_compound treat_infect Add compound and infect with virus prepare_compound->treat_infect incubate Incubate until CPE is visible in virus control treat_infect->incubate add_reagent Add cell viability reagent (e.g., MTT) incubate->add_reagent read_plate Measure absorbance/luminescence add_reagent->read_plate analyze Calculate % protection (EC50) and % viability (CC50) read_plate->analyze end End analyze->end

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification

This assay quantifies the amount of viral RNA in a sample, providing a direct measure of viral replication.

Materials:

  • Cell culture supernatant or cell lysate from infected and treated cells

  • RNA extraction kit

  • qRT-PCR master mix

  • Primers and probe specific to a viral gene

  • Reverse transcriptase

  • qRT-PCR instrument

Protocol:

  • Sample Collection: Collect supernatant or lyse cells from virus-infected cultures treated with different concentrations of the this compound analog at a specific time point post-infection.

  • RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit.

  • qRT-PCR Reaction Setup: Prepare a reaction mixture containing the qRT-PCR master mix, primers, probe, reverse transcriptase, and the extracted RNA.

  • qRT-PCR Run: Perform the qRT-PCR on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Use a standard curve of known viral RNA concentrations to quantify the viral RNA copies in each sample. Calculate the percentage of viral RNA reduction for each compound concentration compared to the untreated control to determine the EC50 value.

qRT_PCR_Workflow start Start collect_samples Collect samples from treated/infected cultures start->collect_samples extract_rna Extract viral RNA collect_samples->extract_rna setup_qrpcr Set up qRT-PCR reaction with specific primers/probe extract_rna->setup_qrpcr run_qrpcr Perform qRT-PCR setup_qrpcr->run_qrpcr analyze_data Analyze Ct values and quantify viral RNA run_qrpcr->analyze_data calculate_ec50 Calculate % RNA reduction and determine EC50 analyze_data->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for qRT-PCR-based viral RNA quantification.

Conclusion

This compound analogs represent a highly successful and versatile class of antiviral agents. Their mechanisms of action, primarily targeting viral polymerases and host cell nucleotide metabolism, have led to the development of effective treatments for a wide range of viral infections. The protocols and data presented in these application notes provide a valuable resource for researchers and drug developers working to discover and characterize new antiviral therapies based on the this compound scaffold. Continued research in this area holds significant promise for addressing current and future viral threats.

References

Application Notes and Protocols: Synthesis of Pyrimidine-Peptide Nucleic Acid (PNA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic built on a pseudopeptide backbone of N-(2-aminoethyl)glycine units.[1][2] This unique structure grants PNA remarkable properties, making it a valuable tool in molecular biology, diagnostics, and therapeutics. Pyrimidine-rich PNA sequences, in particular, exhibit unique binding modes and are of significant interest for various applications.

Key Properties of PNA:

  • High Binding Affinity: The neutral backbone of PNA eliminates electrostatic repulsion, leading to stronger and more stable binding to complementary DNA and RNA sequences compared to natural nucleic acids.[3][4]

  • Sequence Specificity: PNA hybridization is highly specific, with a single base mismatch significantly destabilizing the PNA-DNA/RNA duplex.[4]

  • Enzymatic Resistance: The peptide backbone is not recognized by nucleases or proteases, making PNAs highly resistant to enzymatic degradation within cells.[3][5]

  • Unique Hybridization: Homothis compound PNAs can bind to duplex DNA via strand invasion to form exceptionally stable PNA-DNA-PNA triplexes.[4][5]

Applications in Research and Drug Development:

  • Antigene and Antisense Therapies: PNAs are powerful tools for gene regulation. As antigene agents , they can bind directly to chromosomal DNA to inhibit transcription, a strategy particularly effective for homothis compound PNAs that can invade the double helix.[6][7][8] As antisense agents , they bind to target mRNA, sterically blocking translation or splicing processes to inhibit protein production.[6][8][] The high stability and binding affinity of PNAs make them potent inhibitors of gene expression.[5][10]

  • Gene Editing: Triplex-forming PNAs can be used to create a distortion in the DNA helix, which stimulates the cell's natural DNA repair machinery.[8] In the presence of a donor DNA template, this can lead to site-specific gene modification, offering a novel approach for correcting genetic mutations.[6][8]

  • Diagnostic Tools: The high specificity of PNA makes it an excellent candidate for diagnostic assays. PNA probes, often labeled with fluorophores, can be used for the detection of specific DNA or RNA sequences in complex biological samples with high sensitivity.[][11] Their stability allows for robust performance under a wide range of assay conditions.

  • Splicing Modulation: PNA oligomers can be designed to target intron-exon junctions in pre-mRNA.[8] This binding can block the spliceosome, leading to exon skipping or intron retention, thereby altering the final protein product. This application holds therapeutic potential for diseases caused by aberrant splicing.[8]

Synthesis of this compound PNA: Protocols and Data

The most common method for synthesizing PNA oligomers is the solid-phase approach, analogous to solid-phase peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used.

Overall Synthesis Workflow

The synthesis of a PNA oligomer is a cyclical process performed on a solid support resin. It involves the sequential addition of protected PNA monomers, followed by cleavage from the resin, deprotection, and final purification.

PNA_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Solid-Phase Synthesis Cycle cluster_post Post-Synthesis Processing Monomer Fmoc-Protected This compound PNA Monomer Coupling Monomer Coupling (HATU/DIPEA) Monomer->Coupling Resin Solid Support Resin (e.g., PAL, XAL) Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Start Deprotection->Coupling Activate Capping Capping (Acetic Anhydride) Coupling->Capping Cap Unreacted Sites Capping->Deprotection Repeat for Next Monomer Cleavage Cleavage & Deprotection (TFA Cocktail) Capping->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MALDI-TOF MS) Purification->Analysis FinalPNA Purified this compound PNA Oligomer Analysis->FinalPNA

Caption: Workflow for Fmoc-based solid-phase synthesis of this compound PNA.

Quantitative Data Summary

The efficiency of PNA synthesis can be assessed by overall yield and purity. The following table summarizes representative quantitative data from literature.

ParameterValueSynthesis Scale / MethodSource
Monomer Synthesis Overall Yield 36 - 42%Solid-phase Fmoc techniques[12]
Oligomer Synthesis Isolated Yield 20 - 30%Fmoc-based oligomerization[13]
Oligomer Quantity (Crude) 80 - 180 OD (A260)2 µmol scale[14]
Final Purity >95%Achievable with RP-HPLC[12][15]
Experimental Protocol: Solid-Phase PNA Synthesis (Fmoc Strategy)

This protocol describes the manual synthesis of a this compound PNA oligomer on a 2 µmol scale using Fmoc-protected monomers.

Materials & Reagents:

  • Fmoc-PNA-pyrimidine monomers (e.g., Fmoc-PNA-T-OH, Fmoc-PNA-C(Bhoc)-OH)

  • Solid support resin (e.g., PAL-PEG-PS resin)

  • Deprotection Solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling Reagents: HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Capping Solution: Acetic anhydride in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 5% m-cresol

  • Diethyl ether (ice-cold)

  • Purification Solvents: 0.1% TFA in water (Solvent A), 0.1% TFA in acetonitrile (Solvent B)

Protocol:

  • Resin Preparation:

    • Place the resin (~2 µmol) in a manual synthesis vessel.

    • Swell the resin in DMF for 30 minutes.

    • Wash the resin 3-5 times with DMF.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes at room temperature.[16]

    • Drain the vessel and repeat the piperidine treatment for another 5 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Monomer Coupling:

    • In a separate vial, dissolve the Fmoc-PNA-pyrimidine monomer (5-10 equivalents) and HATU (5-10 equivalents) in DMF.

    • Add DIPEA (10-20 equivalents) to the monomer solution to activate it.

    • Immediately add the activated monomer solution to the resin.

    • Agitate the reaction for 40-60 minutes at room temperature. For difficult couplings, the temperature can be raised.[16]

    • Drain the vessel and wash the resin with DMF (3-5 times).

  • Capping:

    • Add the capping solution to the resin to block any unreacted amino groups.

    • Agitate for 10 minutes.

    • Drain and wash the resin with DMF (3-5 times), followed by DCM (2-3 times).

  • Cycle Repetition:

    • Repeat steps 2-4 for each subsequent monomer in the desired sequence.

  • Final Deprotection:

    • After the final coupling cycle, perform a final Fmoc deprotection (Step 2) to free the N-terminal amine.

Protocol: Cleavage and Deprotection

This procedure cleaves the synthesized PNA from the solid support and removes the Bhoc protecting groups from cytosine bases.

  • Resin Preparation:

    • After the final synthesis step, wash the resin with DCM and dry it thoroughly under vacuum.

    • Transfer the dry resin to a microfilter tube.[14]

  • Cleavage:

    • Prepare the cleavage cocktail (e.g., 95% TFA, 5% m-cresol) and cool it on ice.[14][17]

    • Add the cold cleavage cocktail (~200 µL for a 2 µmol scale) to the resin.

    • Allow the reaction to proceed at room temperature for 90 minutes for PAL resin.[14]

    • Collect the cleavage solution by centrifugation into a clean microcentrifuge tube.

    • Repeat the cleavage cocktail addition and incubation for another 90 minutes, collecting the solution in the same tube.

  • Precipitation:

    • Add 1 mL of ice-cold diethyl ether to the combined cleavage solution.

    • Vortex briefly to mix. A white precipitate (the crude PNA) should form.

    • Centrifuge for 5 minutes to pellet the crude PNA.[14]

    • Carefully decant and discard the supernatant.

    • Wash the pellet twice more with cold diethyl ether, vortexing and centrifuging each time.

  • Drying:

    • After the final wash, decant the ether and allow the pellet to air-dry for 30-60 minutes to remove residual solvent. The crude PNA is now ready for purification.

Protocol: Purification and Analysis

Purification is critical to isolate the full-length product from truncated sequences.

  • Reconstitution:

    • Dissolve the dried crude PNA pellet in 0.1% TFA in water.

  • Purification by RP-HPLC:

    • Use a C18 reverse-phase HPLC column.

    • Equilibrate the column with a mixture of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

    • Inject the dissolved PNA sample.

    • Elute the PNA using a linear gradient of increasing Solvent B (e.g., 5% to 35% Solvent B over 30 minutes).[14]

    • Monitor the elution profile at 260 nm.

    • Collect the fractions corresponding to the major peak (the full-length product).

    • Note: It is often necessary to heat the column to ~55°C to prevent PNA aggregation and improve peak resolution.[14]

  • Analysis and Quantification:

    • Analyze the collected fractions using MALDI-TOF mass spectrometry to confirm the molecular weight of the purified PNA.

    • Quantify the PNA by measuring its absorbance at 260 nm (OD260).[14]

    • Lyophilize the pure fractions to obtain the final PNA product as a white powder.

Mechanism of Action Visualization

A key application of homothis compound PNAs is their ability to act as antigene agents by invading double-stranded DNA. This process forms a PNA-DNA-PNA triplex and a displaced D-loop structure.

Caption: Homothis compound PNA forming a triplex with dsDNA via strand invasion.

References

Application Notes and Protocols: Pyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the backbone of nucleic acids (cytosine, thymine, and uracil) and a plethora of therapeutic agents.[1][2] Its versatile structure and ability to interact with diverse biological targets have made it a "privileged scaffold" in drug discovery.[3][4] this compound derivatives exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and effects on the central nervous system (CNS).[4][5][6] This is attributed to the this compound ring's capacity to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][5] This document provides an overview of the applications of this compound scaffolds in various therapeutic areas, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

I. This compound Scaffolds in Anticancer Drug Discovery

This compound derivatives are prominent in oncology, with many approved drugs and clinical candidates targeting key pathways in cancer progression.[1][3] They are particularly effective as protein kinase inhibitors.[1][2]

A. Mechanism of Action: Targeting Kinase Signaling Pathways

A primary mechanism by which this compound-based compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[1][7]

1. Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth.[8][9][10] this compound-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking downstream signaling.[9][11]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR P_EGFR P EGFR->P_EGFR Pyrimidine_Inhibitor This compound Inhibitor (e.g., Gefitinib) Pyrimidine_Inhibitor->EGFR Inhibits ATP Binding RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound-based drugs.

2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, a process largely mediated by the VEGFR signaling pathway.[12][13] this compound derivatives can inhibit VEGFR-2, thereby suppressing tumor angiogenesis.[12][13]

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 P_VEGFR2 P VEGFR2->P_VEGFR2 Pyrimidine_Inhibitor This compound Inhibitor Pyrimidine_Inhibitor->VEGFR2 Inhibits ATP Binding PLCg PLCγ P_VEGFR2->PLCg PKC PKC PLCg->PKC RAS_RAF_MAPK RAS/RAF/MAPK Pathway PKC->RAS_RAF_MAPK Angiogenesis Angiogenesis, Vascular Permeability RAS_RAF_MAPK->Angiogenesis

Caption: VEGFR-2 signaling cascade and its inhibition by this compound scaffolds.

3. Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition: The JAK/STAT pathway is crucial for cytokine signaling that regulates immune responses and cell growth.[14][15][16] Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. This compound-based JAK inhibitors can modulate these processes.[14][15][16]

JAK_STAT_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK P_JAK P JAK->P_JAK Pyrimidine_Inhibitor This compound Inhibitor Pyrimidine_Inhibitor->JAK Inhibits STAT STAT P_JAK->STAT P_STAT P-STAT STAT->P_STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Nucleus Nucleus STAT_Dimer->Nucleus Gene_Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Gene_Transcription Antiviral_Workflow Virus Virus (e.g., HIV) Host_Cell Host Cell Virus->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases RT Reverse Transcriptase Viral_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Pyrimidine_NNRTI This compound NNRTI Pyrimidine_NNRTI->RT Inhibits Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Synthesis_Workflow Start Start: Combine Reactants Reactants Aromatic Aldehyde Malononitrile Amine Source Start->Reactants Catalyst Add Catalyst (e.g., Basic Ionic Liquid) Reactants->Catalyst Reaction Heat under Solvent-Free Conditions Catalyst->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up: Cool, Filter, Wash Monitoring->Workup Upon completion Purification Purify by Recrystallization or Chromatography Workup->Purification Product Final this compound Derivative Purification->Product

References

High-Throughput Screening of Pyrimidine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyrimidine-based compound libraries. This compound and its derivatives are privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities. These protocols are designed to guide researchers in the identification and characterization of novel this compound-based inhibitors for various therapeutic targets.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[1] this compound-containing molecules are of particular interest due to their prevalence in approved drugs and natural products, offering a versatile structural framework for the development of novel therapeutics.[2] This document outlines HTS protocols for three distinct enzyme targets: eukaryotic Elongation Factor-2 Kinase (eEF-2K), Poly(ADP-ribose) Polymerase-1 (PARP-1), and Macrophage Migration Inhibitory Factor-2 (MIF-2/D-dopachrome tautomerase), showcasing a range of assay formats and methodologies.

A generalized workflow for a high-throughput screening campaign is depicted below. This process begins with the preparation of the compound library and the biological target, followed by the automated screening assay. The subsequent steps involve data analysis to identify initial hits, which are then subjected to confirmatory and secondary assays to validate their activity and determine their potency and selectivity.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Validation Compound_Library Compound Library (this compound-based) HTS_Assay High-Throughput Screening Assay Compound_Library->HTS_Assay Target_Preparation Target Preparation (e.g., Enzyme, Cells) Target_Preparation->HTS_Assay Data_Analysis Data Analysis (Hit Identification) HTS_Assay->Data_Analysis Raw Data Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Primary Hits Secondary_Assays Secondary Assays (Selectivity, MOA) Hit_Confirmation->Secondary_Assays Confirmed Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Validated Leads

A generalized workflow for a high-throughput screening campaign.

Section 1: Screening of a Pyrido[2,3-d]this compound-2,4-dione Library against eEF-2K

Application Note: Eukaryotic Elongation Factor-2 Kinase (eEF-2K) is a key regulator of protein synthesis and is implicated in several cancers. This section describes a luminescence-based biochemical assay to identify inhibitors of eEF-2K from a library of pyrido[2,3-d]this compound-2,4-dione derivatives. The assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates a lower consumption of ATP and therefore, inhibition of eEF-2K.[3]

Signaling Pathway: eEF-2K is activated by various cellular stressors and phosphorylates eukaryotic elongation factor 2 (eEF2), leading to an inhibition of protein synthesis. The signaling pathway illustrates the central role of eEF-2K in translational control.

eEF2K_Pathway Stress Cellular Stress (e.g., Nutrient Deprivation, Hypoxia) CaM Ca2+/Calmodulin Stress->CaM eEF2K eEF-2K CaM->eEF2K Activates eEF2 eEF2 (Active) eEF2K->eEF2 Phosphorylates eEF2_P eEF2-P (Inactive) Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Promotes eEF2_P->Protein_Synthesis Inhibits Inhibitor This compound Inhibitor Inhibitor->eEF2K Inhibits

eEF-2K signaling pathway and point of inhibition.

Quantitative Data:

CompoundR¹ GroupR² GroupR³ GroupIC₅₀ (nM)
6 EthylCONH₂Cyclopropyl420
9 MethylCONH₂Cyclopropyl930

Experimental Protocol: Luminescence-Based eEF-2K Inhibition Assay [3]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase assay buffer.

    • eEF-2K Enzyme: Recombinant human eEF-2K.

    • Substrate: MH-1 peptide substrate.

    • Cofactor: Calmodulin.

    • ATP Solution: Prepare a stock solution of ATP.

    • Test Compounds: Prepare serial dilutions of the this compound library compounds in DMSO.

    • Detection Reagent: Commercial luminescence-based ATP detection kit.

  • Assay Procedure (384-well plate format): a. Dispense 1 µL of each test compound dilution into the wells of a 384-well plate. b. Prepare a reaction mixture containing eEF-2K, calmodulin, and the MH-1 peptide substrate in kinase assay buffer. c. Add 10 µL of the enzyme mixture to each well containing the test compounds. d. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. e. Incubate the plate at 30°C for 60 minutes. f. Stop the reaction and initiate the detection by adding 20 µL of the ATP detection reagent to each well. g. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure the luminescence using a plate reader.

  • Data Analysis: a. The luminescence signal is inversely proportional to the eEF-2K activity. b. Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ values.

Section 2: Screening of a Pyrano[2,3-d]this compound-2,4-dione Library against PARP-1

Application Note: Poly(ADP-ribose) Polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for cancer therapy. This section details a fluorescence-based biochemical assay for screening a pyrano[2,3-d]this compound-2,4-dione library to identify potent PARP-1 inhibitors. The assay measures the consumption of NAD+, a PARP-1 substrate, where a decrease in fluorescence indicates NAD+ consumption and thus, PARP-1 activity.

Signaling Pathway: Upon DNA damage, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, which recruits other DNA repair factors. Inhibition of PARP-1 traps the enzyme on the DNA, leading to the formation of cytotoxic double-strand breaks during replication, particularly in cancer cells with deficient homologous recombination repair.

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate DNA_Repair DNA Repair Proteins PAR->DNA_Repair Recruits Inhibitor This compound Inhibitor Inhibitor->PARP1 Inhibits & Traps

PARP-1 signaling in DNA repair and point of inhibition.

Quantitative Data:

CompoundSubstituentIC₅₀ (nM)
S2 Fused Heterocycle4.06 ± 0.18
S7 Fused Heterocycle3.61 ± 0.15
Olaparib (Reference) -5.77

Experimental Protocol: Fluorescence-Based PARP-1 Inhibition Assay [3]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable PARP assay buffer.

    • PARP-1 Enzyme: Recombinant human PARP-1.

    • Activated DNA: DNA pre-treated to contain single-strand breaks.

    • β-NAD+ Solution: Prepare a stock solution of β-NAD+.

    • Test Compounds: Prepare serial dilutions of the this compound library compounds in DMSO.

    • Developing Solution: A reagent that reacts with remaining NAD+ to produce a fluorescent product.

  • Assay Procedure (384-well plate format): a. Add 1 µL of each test compound dilution to the wells of a 384-well plate. b. Prepare a reaction mixture containing PARP-1 and activated DNA in the assay buffer. c. Dispense 10 µL of the enzyme-DNA mixture into each well. d. Initiate the reaction by adding 10 µL of the β-NAD+ solution to each well. e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction by adding 10 µL of the developing solution. g. Incubate for 15 minutes at room temperature to allow for signal development. h. Measure the fluorescence intensity using a plate reader (e.g., excitation at 544 nm and emission at 590 nm).

  • Data Analysis: a. The fluorescence signal is directly proportional to the amount of remaining NAD+ and inversely proportional to PARP-1 activity. b. Calculate the percent inhibition for each compound concentration relative to controls. c. Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration.

Section 3: Screening of a Thieno[2,3-d]this compound-2,4(1H,3H)-dione Library against MIF-2

Application Note: Macrophage Migration Inhibitory Factor-2 (MIF-2), also known as D-dopachrome tautomerase, is a cytokine involved in inflammatory responses and has been implicated in cancer progression. This section describes a cell-based assay to screen a library of thieno[2,3-d]this compound-2,4(1H,3H)-dione derivatives for their ability to inhibit MIF-2 activity. The assay measures the tautomerase activity of MIF-2 using a chromogenic substrate.

Signaling Pathway: MIF-2, similar to its homolog MIF, can bind to the CD74 receptor complex, leading to the activation of downstream signaling pathways such as the MAPK/ERK cascade, which promotes cell proliferation and survival. Inhibition of MIF-2 can disrupt these pro-tumorigenic signals.

MIF2_Pathway MIF2 MIF-2 CD74 CD74/CD44 Receptor Complex MIF2->CD74 Binds MAPK_Pathway MAPK/ERK Pathway CD74->MAPK_Pathway Activates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Promotes Inhibitor This compound Inhibitor Inhibitor->MIF2 Inhibits

MIF-2 signaling pathway and point of inhibition.

Quantitative Data:

CompoundR² PositionR³ PositionIC₅₀ (µM)
5a PhenylAliphatic ChainSimilar to 3a
5b PhenylAliphatic ChainSimilar to 3a
3a (R110) --15

Experimental Protocol: Spectrophotometric MIF-2 Tautomerase Activity Assay [3][4][5]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer with EDTA).

    • MIF-2 Enzyme: Purified recombinant human MIF-2.

    • Substrate: L-dopachrome methyl ester or phenylpyruvate (PP).

    • Test Compounds: Prepare serial dilutions of the thieno[2,3-d]this compound library compounds.

  • Assay Procedure (96- or 384-well UV-transparent plate format): a. Dispense the library compounds into the wells of the plate. b. Add the MIF-2 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature. c. Initiate the reaction by adding the substrate to each well. d. Immediately measure the change in absorbance over time at a specific wavelength (e.g., 475 nm for L-dopachrome or 314 nm for PP) using a spectrophotometric plate reader.

  • Data Analysis: a. The rate of change in absorbance is proportional to the MIF-2 tautomerase activity. b. Calculate the initial reaction velocity for each compound concentration. c. Determine the percent inhibition relative to the uninhibited control. d. Calculate the IC₅₀ values from the dose-response curves.

References

Application Notes and Protocols for Pyrimidine Derivatives as Agricultural Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyrimidine derivatives as a versatile class of agricultural pesticides. This document details their application as fungicides, herbicides, and insecticides, supported by quantitative data, detailed experimental protocols, and visual representations of their modes of action and experimental workflows.

Introduction to this compound Derivatives in Agriculture

This compound derivatives are a prominent class of heterocyclic compounds that have been extensively developed for crop protection.[1][2] Their structural versatility allows for the synthesis of molecules with a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[2] Commercially successful pesticides such as the fungicide pyrimethanil, the herbicide imazosulfuron, and the insecticide diazinon are all based on the this compound scaffold. Continuous research is focused on synthesizing novel this compound derivatives with enhanced efficacy, broader spectrum of activity, and improved environmental profiles.[3][4]

This compound Derivatives as Fungicides

This compound-based fungicides are widely used to control a variety of plant pathogenic fungi. A significant class of these fungicides, the anilinopyrimidines, which includes commercial products like cyprodinil and pyrimethanil, are particularly effective against gray mold (Botrytis cinerea).[5]

Mode of Action: Inhibition of Methionine Biosynthesis and Enzyme Secretion

Anilinothis compound fungicides are known to inhibit the biosynthesis of methionine, an essential amino acid for fungi. This disruption of a critical metabolic pathway leads to the inhibition of fungal growth. Furthermore, these compounds are also reported to inhibit the secretion of fungal enzymes that are necessary for the infection process, thereby preventing the pathogen from establishing itself in the host plant.

Quantitative Fungicidal Activity

The efficacy of novel this compound derivatives is often evaluated by determining their half-maximal effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the fungal mycelial growth. Lower EC₅₀ values indicate higher fungicidal activity.

Compound IDTarget FungusEC₅₀ (µg/mL)Reference FungicideReference EC₅₀ (µg/mL)Citation
5o Phomopsis sp.10.5Pyrimethanil32.1[3][4]
6s Botrytis cinerea0.011 (µM)Pyrimethanil0.262 (µM)[5]
Experimental Protocol: In Vitro Antifungal Activity (Poison Plate Technique)

This protocol outlines the "poison plate" or "poisoned food" technique to assess the in vitro antifungal activity of this compound derivatives.[3][6]

Materials:

  • This compound derivative compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Phomopsis sp.)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the this compound derivative compounds in DMSO to prepare a stock solution of a known concentration (e.g., 10 mg/mL).

  • Poisoned Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate containing PDA and an equivalent amount of DMSO without any test compound.

  • Plating: Pour the poisoned PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial discs from the edge of an actively growing fungal culture. Place one disc in the center of each poisoned and control PDA plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches approximately 80% of the plate diameter.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate, and dt is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentrations and determine the EC₅₀ value using probit analysis or other suitable statistical software.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution (Compound in DMSO) poison_media Create Poisoned Media (Add Stock to PDA) stock->poison_media media Prepare & Autoclave PDA Medium media->poison_media plate Pour Plates poison_media->plate inoculate Inoculate with Fungal Disc plate->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate ec50 Determine EC50 calculate->ec50

Caption: Workflow for the in vitro antifungal poison plate assay.

This compound Derivatives as Herbicides

This compound-based herbicides are effective against a wide range of broadleaf weeds and grasses.[7] They are known for their high efficacy at low application rates.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

A major class of this compound herbicides acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7] ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Pyrimidine_Herbicide This compound Herbicide Pyrimidine_Herbicide->ALS Inhibits Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine Acetohydroxybutyrate->Ile Protein_Synthesis Protein Synthesis & Plant Growth Val_Leu->Protein_Synthesis Ile->Protein_Synthesis

Caption: Inhibition of ALS by this compound herbicides.

Quantitative Herbicidal Activity

The herbicidal effect is often quantified by the GR₅₀ value, which is the concentration of the herbicide required to cause a 50% reduction in plant growth (e.g., biomass).

Compound ClassTarget WeedGR₅₀ (g ai/ha)Reference HerbicideReference GR₅₀ (g ai/ha)Citation
Pyrido[2,3-d]this compoundDigitaria sanguinalis<750Flumioxazin<750[8]
Experimental Protocol: Whole-Plant Herbicide Bioassay

This protocol describes a whole-plant bioassay to evaluate the post-emergence herbicidal activity of this compound derivatives.[8][9]

Materials:

  • This compound derivative compounds

  • Acetone and surfactant (e.g., Tween-20)

  • Test weed species (e.g., Digitaria sanguinalis)

  • Potting soil

  • Pots or trays

  • Greenhouse or growth chamber

  • Herbicide sprayer

Procedure:

  • Plant Cultivation: Sow seeds of the target weed species in pots or trays filled with potting soil. Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16h/8h light/dark cycle) until they reach the 2-3 leaf stage.

  • Herbicide Solution Preparation: Dissolve the this compound derivative in a small amount of acetone and then dilute with water containing a surfactant to the desired concentrations.

  • Herbicide Application: Spray the herbicide solutions onto the plants using a calibrated herbicide sprayer to ensure uniform coverage. Include an untreated control group sprayed only with the acetone-surfactant-water vehicle.

  • Post-Treatment Care: Return the treated plants to the greenhouse or growth chamber and maintain normal growing conditions.

  • Efficacy Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) and/or harvest the above-ground biomass.

  • Data Analysis: Dry the harvested biomass to a constant weight. Calculate the percent growth reduction relative to the untreated control. Determine the GR₅₀ value by plotting the percent growth reduction against the herbicide application rate.

This compound Derivatives as Insecticides

This compound-based insecticides are effective against a range of insect pests, including aphids and mosquitoes.[10][11]

Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Antagonists

Some this compound insecticides act as antagonists of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system. By blocking the action of acetylcholine, these compounds disrupt nerve signal transmission, leading to paralysis and death of the insect.

Quantitative Insecticidal Activity

The insecticidal potency is typically measured by the LC₅₀ (lethal concentration for 50% of the test population) or LD₅₀ (lethal dose for 50% of the test population).

Compound IDTarget InsectLC₅₀ (mg/L)Reference InsecticideReference LC₅₀ (mg/L)Citation
F45 Aphids2.97Triflumezopyrim2.94[12]
4 Aphis craccivora (nymphs)0.023Acetamiprid0.045[10]
4 Aphis craccivora (adults)0.221Acetamiprid0.225[10]
Experimental Protocol: Insecticidal Bioassay (Contact and Systemic)

This protocol describes methods to evaluate the contact and systemic insecticidal activity of this compound derivatives against sucking insects like aphids.[11]

Materials:

  • This compound derivative compounds

  • Acetone and surfactant

  • Host plants for the target insect (e.g., faba bean for cowpea aphid)

  • Target insects (e.g., Aphis craccivora)

  • Fine-mist sprayer

  • Cages or containers to hold infested plants

Contact Toxicity Assay:

  • Infestation: Infest host plants with a known number of adult or nymphal insects.

  • Treatment: Prepare serial dilutions of the this compound derivative in an acetone-water solution with a surfactant. Spray the infested plants to the point of runoff.

  • Incubation: Place the treated plants in a well-ventilated area to dry and then transfer them to cages.

  • Mortality Assessment: Count the number of dead insects after 24, 48, and 72 hours. Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the percentage mortality, correct for control mortality using Abbott's formula, and determine the LC₅₀ value using probit analysis.

Systemic Toxicity Assay (Soil Drench):

  • Treatment: Apply a known volume and concentration of the this compound derivative solution to the soil of potted host plants.

  • Infestation: After 24 hours, infest the treated plants with a known number of insects.

  • Incubation and Assessment: Follow the same incubation and mortality assessment procedures as for the contact toxicity assay.

General Synthesis Workflow

The synthesis of this compound derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing compound.[1][2] The resulting this compound core can then be further functionalized to produce a diverse library of potential pesticide candidates.

G cluster_synthesis Synthesis cluster_post_synthesis Post-Synthesis reactants 1,3-Dicarbonyl Compound + Amidine/Urea/Thiourea condensation Condensation Reaction reactants->condensation pyrimidine_core This compound Core Formation condensation->pyrimidine_core functionalization Functional Group Modification pyrimidine_core->functionalization final_product Final this compound Derivative functionalization->final_product purification Purification (e.g., Chromatography) final_product->purification characterization Structural Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of this compound derivatives.

References

Application Notes and Protocols for Pyrimidine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs. The ability to obtain high-quality single crystals of these compounds is paramount for elucidating their three-dimensional structure through X-ray crystallography, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This document provides detailed application notes and protocols for the crystallization of this compound derivatives, focusing on common techniques and best practices to achieve crystals suitable for structural analysis.

Core Crystallization Techniques

The successful crystallization of this compound derivatives hinges on creating a supersaturated solution from which the molecules can slowly and orderly assemble into a crystal lattice. The choice of crystallization method is critical and depends on the physicochemical properties of the compound, such as its solubility and stability. The most common and effective techniques are Slow Evaporation, Slow Cooling, Vapor Diffusion, and Solvent/Anti-solvent Diffusion.

Data Presentation: Comparison of Crystallization Techniques

The selection of an appropriate crystallization technique is often empirical. The following table summarizes the general characteristics and typical outcomes of the primary methods for crystallizing this compound derivatives. It is important to note that optimal conditions are highly dependent on the specific this compound compound and must be determined experimentally.

TechniquePrincipleTypical SolventsKey ParametersAdvantagesDisadvantages
Slow Evaporation Gradual removal of solvent increases solute concentration to the point of supersaturation.Volatile solvents (e.g., Ethanol, Methanol, Acetone, Dichloromethane)Solvent volatility, Temperature, Surface area of the containerSimple setup, effective for a wide range of compounds.Less control over crystallization rate, can lead to crystal aggregation.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, decreasing solubility and inducing crystallization.Solvents with a significant temperature-dependent solubility for the compound.Cooling rate, Initial concentration, Solvent choiceCan produce large, high-quality crystals.Requires thermal stability of the compound.
Vapor Diffusion A less volatile solvent containing the compound equilibrates with a more volatile anti-solvent in a sealed container.High boiling point solvent for the compound (e.g., DMF, DMSO), volatile anti-solvent (e.g., Diethyl ether, Pentane)Solvent/anti-solvent pair, Temperature, Vapor pressure differentialExcellent for small quantities, yields high-quality crystals.Requires careful selection of solvent/anti-solvent pair.
Solvent/Anti-solvent Diffusion An anti-solvent is slowly introduced into a solution of the compound, inducing precipitation and crystallization."Good" solvent for the compound (e.g., DMF, DMSO), miscible "poor" solvent (anti-solvent) (e.g., Water, Hexane)Rate of anti-solvent addition, Solvent/anti-solvent ratio, TemperatureEffective for compounds with poor solubility in common solvents.Can sometimes lead to amorphous precipitation if addition is too rapid.

Experimental Protocols

Protocol 1: Slow Evaporation

This method is often the first approach due to its simplicity.

Materials:

  • This compound derivative

  • Crystallization solvent (e.g., Ethanol, Methanol, Acetone)

  • Small glass vial (e.g., 1-4 mL)

  • Parafilm or aluminum foil with pinholes

Procedure:

  • Prepare a nearly saturated solution of the this compound derivative in the chosen solvent at room temperature. Start by dissolving a small amount of the compound and gradually add more until a small amount of solid remains undissolved.

  • Gently warm the solution to dissolve the remaining solid, then allow it to cool to room temperature. If any solid precipitates, add a minimal amount of solvent to redissolve it.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

Protocol 2: Slow Cooling

This technique is suitable for compounds that have a significantly higher solubility in a particular solvent at elevated temperatures.

Materials:

  • This compound derivative

  • Crystallization solvent

  • Conical flask or screw-cap vial

  • Heating plate or water bath

  • Insulated container (e.g., Dewar flask or styrofoam box)

Procedure:

  • Prepare a saturated solution of the this compound derivative in the chosen solvent at an elevated temperature (below the solvent's boiling point).

  • Ensure all the solid is dissolved. If not, add a small amount of additional solvent.

  • Filter the hot solution into a pre-warmed clean container.

  • Seal the container and place it in an insulated container to ensure a slow cooling rate.

  • Allow the solution to cool to room temperature undisturbed over 24-48 hours.

  • Observe the formation of crystals as the solution cools.

Protocol 3: Vapor Diffusion (Hanging Drop and Sitting Drop)

Vapor diffusion is a powerful technique that allows for the slow and controlled approach to supersaturation, often yielding high-quality crystals.

Materials:

  • This compound derivative

  • "Good" solvent (less volatile)

  • "Poor" solvent (more volatile anti-solvent)

  • Hanging drop or sitting drop crystallization plates

  • Cover slips (for hanging drop)

  • Sealing grease or tape

Procedure (Hanging Drop):

  • Pipette 500-1000 µL of the anti-solvent into the reservoir of the crystallization plate well.

  • On a clean cover slip, mix 1-2 µL of the concentrated this compound derivative solution (in the "good" solvent) with 1-2 µL of the reservoir solution.

  • Invert the cover slip and place it over the reservoir, sealing the well with grease.

  • The vapor of the more volatile anti-solvent will slowly diffuse into the drop, increasing the concentration of the this compound derivative and inducing crystallization.

  • Incubate in a stable environment and monitor for crystal growth.

Procedure (Sitting Drop):

  • Pipette 500-1000 µL of the anti-solvent into the reservoir of the crystallization plate well.

  • Pipette 1-2 µL of the concentrated this compound derivative solution and 1-2 µL of the reservoir solution onto the sitting drop post.

  • Seal the well with clear sealing tape.

  • Monitor for crystal growth as the anti-solvent vapor diffuses into the drop.

Protocol 4: Solvent/Anti-solvent Diffusion (Layering)

This method is particularly useful for compounds that are highly soluble in one solvent and poorly soluble in another miscible solvent.

Materials:

  • This compound derivative

  • "Good" solvent

  • "Poor" solvent (anti-solvent) of a different density

  • Narrow glass tube or vial

Procedure:

  • Prepare a concentrated solution of the this compound derivative in the "good" solvent.

  • Carefully and slowly layer the "poor" anti-solvent on top of the solution, minimizing mixing at the interface. If the anti-solvent is less dense, it will form a layer on top. If it is denser, the this compound solution should be layered on top of the anti-solvent.

  • Seal the tube and leave it undisturbed.

  • Crystals will form at the interface of the two solvents as they slowly diffuse into one another.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Crystallization

The general workflow for obtaining single crystals of a this compound derivative involves a series of logical steps from compound purification to crystal harvesting.

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis start Start: Crude this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) start->purification purity_check Purity Assessment (e.g., NMR, HPLC) purification->purity_check solubility Solubility Screening purity_check->solubility method_selection Method Selection (Evaporation, Cooling, Diffusion) solubility->method_selection crystallization Crystallization Experiment method_selection->crystallization monitoring Monitoring for Crystal Growth crystallization->monitoring harvesting Crystal Harvesting monitoring->harvesting xray X-ray Diffraction Analysis harvesting->xray structure Structure Elucidation xray->structure end end structure->end End: 3D Structure

Caption: General workflow for this compound crystallization.

Signaling Pathway: Mechanism of Action of 5-Fluorouracil

Many this compound derivatives exert their therapeutic effects by interfering with cellular signaling pathways. A prominent example is the anticancer drug 5-Fluorouracil (5-FU). The following diagram illustrates its primary mechanism of action.

5FU_MoA 5FU 5-Fluorouracil FdUMP FdUMP (Fluorodeoxyuridine Monophosphate) 5FU->FdUMP Metabolic Activation FUTP FUTP (Fluorouridine Triphosphate) 5FU->FUTP Metabolic Activation FdUTP FdUTP (Fluorodeoxyuridine Triphosphate) 5FU->FdUTP Metabolic Activation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA_Syn RNA Synthesis & Processing FUTP->RNA_Syn Incorporation & Disruption DNA_Syn DNA Synthesis & Repair FdUTP->DNA_Syn Incorporation & Damage dTMP dTMP TS->dTMP TS->DNA_Syn Required for dUMP dUMP dUMP->TS Apoptosis Apoptosis (Cell Death) RNA_Syn->Apoptosis Leads to DNA_Syn->Apoptosis Leads to

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Concluding Remarks

The crystallization of this compound derivatives is a critical step in modern drug discovery and development. While the protocols provided offer a solid foundation, it is essential to recognize that each compound presents a unique crystallization challenge. A systematic approach, involving thorough solubility screening and the exploration of multiple crystallization techniques, will significantly increase the likelihood of obtaining high-quality single crystals. The visualization of experimental workflows and the understanding of the biological context, such as the signaling pathways affected by these molecules, are integral to the comprehensive characterization of novel this compound-based therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of pyrimidines, a critical scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in a Biginelli reaction?

Low yields in the Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), are a frequent issue. Key factors include suboptimal catalyst choice, inappropriate reaction temperature, and the purity of starting materials. While classical methods using strong acids like HCl can lead to side reactions, milder Lewis acids or solid acid catalysts have been shown to significantly improve yields.[1] Reaction temperature is also crucial; while some reactions proceed at room temperature, heating is often necessary, with optimal temperatures typically ranging between 80°C and 100°C, depending on the substrates.[1] Furthermore, impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[2]

Q2: I'm observing a significant, yellow, fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it?

This is likely a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at higher temperatures.[2] To minimize its formation, consider the following:

  • Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway.

  • Catalyst selection: Certain Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.

  • Order of addition: In some cases, adding the urea last can minimize its decomposition to ammonia.

Q3: My Pinner synthesis is not proceeding to completion. How can I improve the cyclization step?

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine. Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.[2] To drive the reaction forward, you can:

  • Add a catalyst: A catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.

  • Increase reaction time: Some cyclizations are inherently slow and may require longer reaction times.

  • Consider alternative substrates: If steric hindrance is an issue, a more reactive 1,3-dicarbonyl equivalent might be beneficial.[2]

Q4: What are common impurities in this compound synthesis and how can I identify them?

Common impurities include unreacted starting materials, byproducts from side reactions (e.g., Knoevenagel condensation, Hantzsch dihydropyridine formation), and residual catalysts.[3] In multi-step syntheses, byproducts from previous steps can also be carried over. Identification of these impurities is crucial and is typically achieved using spectroscopic and chromatographic techniques such as:

  • Thin-Layer Chromatography (TLC)

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

Troubleshooting Guides

Issue 1: Low Product Yield

A common challenge in this compound synthesis is obtaining a low yield of the desired product. This troubleshooting guide provides a systematic approach to identifying and resolving the root cause.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup impure_materials Impure Starting Materials? check_purity->impure_materials suboptimal_conditions Suboptimal Conditions? check_conditions->suboptimal_conditions product_loss Product Loss During Workup? check_workup->product_loss impure_materials->check_conditions No purify_reagents Purify/Source New Reagents impure_materials->purify_reagents Yes suboptimal_conditions->check_workup No optimize_conditions Optimize Catalyst, Temp, Time, Solvent suboptimal_conditions->optimize_conditions Yes optimize_workup Modify Extraction/ Purification Protocol product_loss->optimize_workup Yes

Problem Possible Cause Solution
Low or No Product Formation Inefficient catalyst or incorrect catalyst loading.Verify catalyst activity. Optimize catalyst loading (see Table 1). Consider switching to a different catalyst (e.g., from Brønsted to Lewis acid).
Suboptimal reaction temperature or time.Monitor the reaction by TLC to determine the optimal reaction time. Systematically vary the temperature to find the optimum.[1]
Poor quality of starting materials.Ensure starting materials are pure and dry. Impurities can inhibit the reaction or lead to side products.
Product Decomposition Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature and/or time. Monitor reaction progress closely.
Harsh workup conditions.Use milder workup procedures, avoiding strong acids or bases if the product is sensitive.
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time or temperature. Consider using microwave irradiation to accelerate the reaction.
Poor mixing.Ensure efficient stirring, especially for heterogeneous reactions.
Incorrect stoichiometry.Optimize the ratio of reactants. A slight excess of one component (e.g., urea) can sometimes drive the reaction to completion.[3]
Issue 2: Side Reaction Products

The formation of side products can significantly reduce the yield and complicate the purification of the desired this compound.

Side_Reaction_Management cluster_identification Identification cluster_mitigation Mitigation Strategies cluster_common_side_products Common Side Products TLC Multiple Spots on TLC LCMS LC-MS Analysis TLC->LCMS catalyst Change Catalyst (e.g., Lewis vs. Brønsted) TLC->catalyst temp Adjust Temperature TLC->temp solvent Modify Solvent System TLC->solvent stoichiometry Vary Reactant Ratios TLC->stoichiometry NMR NMR Spectroscopy LCMS->NMR knoevenagel Knoevenagel Condensation NMR->knoevenagel hantzsch Hantzsch Dihydropyridine NMR->hantzsch oxidation Oxidized this compound NMR->oxidation

Side Reaction Cause Prevention Strategy
Knoevenagel Condensation Reaction between the aldehyde and the β-ketoester.[3]Switch from a strong Brønsted acid to a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃).[3] Consider milder reaction conditions.
Hantzsch-type Byproducts Formation of dihydropyridines, especially with ammonia present.[3]Ensure the purity of urea. Avoid ammonium-based catalysts if possible. Control reaction temperature, as higher temperatures can promote urea decomposition.
Oxidation of Dihydrothis compound Product Harsh reaction conditions or workup.[3]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a milder workup procedure, avoiding strong oxidizing agents.
Formation of Regioisomers Use of unsymmetrical ureas or dicarbonyl compounds.[3]Employ a directing group on the urea or dicarbonyl to control regioselectivity. Optimize the catalyst and solvent system.
Issue 3: Purification Challenges

Effective purification is crucial for obtaining a high-quality final product.

Purification_Troubleshooting cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue no_crystals Product Doesn't Crystallize start->no_crystals oiling_out Product Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery poor_separation Poor Separation start->poor_separation streaking Streaking/Tailing start->streaking sol1 Too much solvent? no_crystals->sol1 sol2 Impurities inhibiting? no_crystals->sol2 Use lower boiling solvent or cool slower Use lower boiling solvent or cool slower oiling_out->Use lower boiling solvent or cool slower Cool in ice bath or use less solvent Cool in ice bath or use less solvent low_recovery->Cool in ice bath or use less solvent Optimize eluent system using TLC Optimize eluent system using TLC poor_separation->Optimize eluent system using TLC Add small % of acid/base to eluent Add small % of acid/base to eluent streaking->Add small % of acid/base to eluent Evaporate some solvent Evaporate some solvent sol1->Evaporate some solvent Yes Add seed crystal or scratch flask Add seed crystal or scratch flask sol2->Add seed crystal or scratch flask Yes

Data Presentation

Table 1: Effect of Catalyst on Biginelli Reaction Yield
CatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl20Water900.592[4]
InBr₃10EthanolReflux793[5]
ZnCl₂-Acetic AcidRoom Temp-Good[2]
Yb(OTf)₃-Solvent-free--Increased[5]
Benzyltriethylammonium chloride-Solvent-free-ShortHigh[6]
MFI27_6 Zeolite0.25 gSolvent-free (ball mill)-0.3391[7]

Note: Yields are highly substrate-dependent and the data presented is for model reactions.

Table 2: Effect of Solvent on Biginelli Reaction Yield
SolventDielectric Constant (ε)Yield (%)
Dichloromethane9.142
Tetrahydrofuran (THF)7.660
Acetonitrile37.588
Ethanol24.675
Solvent-free-Often higher

Data is illustrative and based on trends observed in various studies.[2] Higher dielectric constant solvents can lead to higher yields.

Experimental Protocols

Protocol 1: Biginelli Synthesis of Dihydropyrimidinones (DHPMs)

This protocol describes a general procedure for the synthesis of DHPMs using a Lewis acid catalyst.

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Urea (1.5 eq)

  • Lewis Acid Catalyst (e.g., InBr₃, 10 mol%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and ethanol.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., InBr₃, 10 mol%) to the mixture.

  • Reaction: Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into ice-cold water with stirring. The solid product will precipitate out.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

  • Drying: Dry the purified product under vacuum.

  • Characterization: Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.

Protocol 2: Pinner Synthesis of 2,4-Disubstituted Pyrimidines

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[2]

Materials:

  • Amidine hydrochloride (1.1 eq)

  • 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Strong base (e.g., sodium ethoxide) (2.0 eq)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, dissolve the strong base (e.g., sodium ethoxide, 2.0 eq) in anhydrous ethanol.

  • Amidine Addition: To the stirred solution, add the amidine hydrochloride (1.1 eq). Stir the mixture for 15-20 minutes at room temperature to form the free base of the amidine.

  • Dicarbonyl Addition: Slowly add a solution of the 1,3-dicarbonyl compound (1.0 eq) in anhydrous ethanol to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization and Extraction: Carefully neutralize the mixture with a suitable acid (e.g., dilute HCl). If a precipitate forms, it can be filtered. Otherwise, remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

References

Pyrimidine Functionalization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding common side reactions encountered during the chemical modification of pyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of pyrimidines, categorized by reaction type.

Nucleophilic Aromatic Substitution (SNAr)

Q1: Why am I getting a mixture of C2 and C4 substituted products in my SNAr reaction with a 2,4-dichlorothis compound?

A1: The regioselectivity of SNAr on di-substituted pyrimidines like 2,4-dichlorothis compound is highly sensitive to the electronic environment of the ring. While substitution at the C4 position is generally favored, several factors can lead to mixtures or even a preference for C2 substitution.[1][2]

  • Electronic Effects: Electron-donating groups (EDGs) at the C5 or C6 position can direct nucleophilic attack to the C2 position, whereas electron-withdrawing groups (EWGs) at C5 enhance reactivity at C4.[1][2]

  • Nucleophile Choice: The nature of the nucleophile can also influence the outcome. For instance, some tertiary amine nucleophiles have shown high selectivity for the C2 position on 2,4-dichloropyrimidines bearing a C5 electron-withdrawing group.[1]

  • Reaction Conditions: Temperature and solvent can play a role in regioselectivity.

Troubleshooting Table: SNAr Regioselectivity

Problem Probable Cause Recommended Solution
Mixture of C2/C4 isomersCompeting electronic influences on the this compound ring.Modify substituents on the this compound ring if possible. An EDG at C6 can favor C2 substitution.[1][2]
Non-optimal reaction conditions.Screen different solvents and reaction temperatures.
Nucleophile characteristics.Experiment with different nucleophiles; bulkier or electronically different nucleophiles may favor one position.
Di-substitution instead of mono-substitutionNucleophile is too reactive or in excess.Use a stoichiometric amount of the nucleophile and lower the reaction temperature. Consider a less reactive nucleophile.[1]

Q2: My SNAr reaction is giving a low yield or not proceeding at all. What should I check?

A2: Low reactivity in SNAr reactions on pyrimidines can stem from several factors related to the substrate, nucleophile, and reaction conditions.

Troubleshooting Table: Low SNAr Yield

Problem Probable Cause Recommended Solution
No or low product yieldInsufficiently activated this compound ring.Ensure the presence of electron-withdrawing groups ortho or para to the leaving group.[1]
Poor leaving group.Use a substrate with a better leaving group (reactivity order is generally F > Cl > Br > I).[1]
Weak nucleophile.Increase the nucleophilicity (e.g., use an alkoxide instead of an alcohol).[1]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.[1]
Hydrolysis of starting material or product.Ensure anhydrous conditions by using dry solvents and an inert atmosphere.[1]
Ring-opening or degradation.This can occur with harsh bases or high temperatures. Use milder bases and reaction conditions.[1]
Palladium-Catalyzed Cross-Coupling Reactions

This section covers common issues in Suzuki, Stille, and Buchwald-Hartwig reactions. The nitrogen atoms in the this compound ring can coordinate with the metal catalyst, potentially inhibiting its activity.[3]

Q3: In the Suzuki-Miyaura coupling with a dihalothis compound, I'm getting poor regioselectivity. How can I control which position reacts?

A3: Regioselectivity in Suzuki couplings of dihalopyrimidines is influenced by the relative reactivity of the carbon-halogen bonds and the reaction conditions. For 2,4-dichloropyrimidines, mono-arylation strongly favors the C4 position due to its higher electrophilicity, which facilitates oxidative addition of the palladium catalyst.[4] Microwave-assisted protocols can be highly efficient for achieving this selective C4-arylation.[4][5]

Troubleshooting Table: Suzuki Coupling Selectivity & Yield

Problem Probable Cause Recommended Solution
Poor regioselectivity with dihalopyrimidinesSimilar reactivity of C-X bonds.Exploit the inherent reactivity difference: I > Br > Cl. The coupling will preferentially occur at the carbon with the more reactive halogen.[4]
Over-arylation (di-substitution)Control stoichiometry of the boronic acid. Higher temperatures can also promote di-substitution.[5]
Low yieldProtodeboronation of the boronic acid.This side reaction forms an Ar-H byproduct.[6] Use anhydrous conditions and consider a different base or solvent system. Aryl boronic acids with electron-withdrawing groups are more susceptible.[6]
Catalyst inhibition by this compound nitrogen.Use bulky, electron-rich phosphine ligands to promote the catalytic cycle.[3]
Poor reaction rate.Electron-deficient pyrimidines and electron-withdrawing groups on the boronic acid can slow the reaction.[6] Optimize temperature and catalyst/ligand system.

Q4: My Stille coupling reaction is producing a significant amount of homocoupled organostannane byproduct. How can I prevent this?

A4: Homocoupling of the organostannane reagent is a common side reaction in Stille couplings.[7][8] This can occur through the reaction of two equivalents of the organostannane with the palladium catalyst or via a radical process.[7]

Troubleshooting Workflow: Stille Coupling

start Stille Coupling Issue: High Homocoupling (R²-R²) check_catalyst Evaluate Pd Catalyst and Ligands start->check_catalyst check_stannane Assess Organostannane Reagent start->check_stannane check_conditions Optimize Reaction Conditions start->check_conditions sol1 Use fresh Pd(0) source or a pre-catalyst. Ensure inert atmosphere. check_catalyst->sol1 Is catalyst degrading? sol2 Ensure high purity of the organostannane. Use just a slight excess (1.1-1.5 equiv.). check_stannane->sol2 Is stannane prone to homocoupling? sol3 Lower reaction temperature. Additives like AsPh₃ can sometimes enhance reactivity and reduce side reactions. check_conditions->sol3 Are conditions too harsh? sol4 Wash with aqueous KF solution to remove tin byproducts. check_conditions->sol4 Is purification difficult?

Caption: Troubleshooting workflow for Stille coupling homocoupling.

Q5: I am observing hydrodehalogenation (loss of the halide) in my Buchwald-Hartwig amination. What is the cause?

A5: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It can compete with the desired reductive elimination step. This occurs via a β-hydride elimination from the amide intermediate, which then leads to the hydrodehalogenated arene and an imine byproduct.[9]

Troubleshooting Table: Buchwald-Hartwig Side Reactions

Problem Probable Cause Recommended Solution
Hydrodehalogenation of aryl halideβ-hydride elimination from the amide-Pd complex.[9]Modify the ligand. Sterically hindered and electron-rich ligands can favor reductive elimination over β-hydride elimination.
High reaction temperature.Lower the reaction temperature.
Low or no yieldCatalyst inhibition.The basic nitrogen of the this compound can coordinate to the Pd center. Use appropriate bulky phosphine ligands (e.g., Xantphos) to mitigate this.[10]
Inappropriate base or ligand.The choice of base and ligand is critical and often substrate-dependent. Screen different combinations (e.g., NaOtBu, Cs₂CO₃ with various phosphine ligands).
Lithiation and C-H Activation

Q6: My directed lithiation of a this compound is giving low conversion or decomposition. How can I improve this?

A6: The lithiation of pyrimidines can be challenging due to the electron-deficient nature of the ring. Side reactions such as decomposition or addition of the organolithium reagent can occur.

Troubleshooting Table: this compound Lithiation

Problem Probable Cause Recommended Solution
Low conversion to lithiated intermediateReversible deprotonation.Use of additives like bis(2-dimethylaminoethyl)ether can increase the degree of lithiation and stabilize the intermediate.[11]
Insufficiently strong base.While n-BuLi is common, LDA may be required. However, the choice of base is critical to avoid side reactions.
Non-cryogenic temperatures.Perform the lithiation at low temperatures (e.g., -78 °C) to suppress side reactions and decomposition.[12]
Amination side reactionUse of certain tertiary amines with phosphoryl chloride.When converting hydroxypyrimidines to chloropyrimidines with POCl₃, adding N,N-dimethylaniline can cause amination. Using tripropylamine is recommended to avoid this.[13]

Q7: I am struggling with regioselectivity in a direct C-H activation/functionalization of my this compound substrate. What factors are at play?

A7: Regioselectivity in this compound C-H activation is a significant challenge and is often directed by substituents already on the ring or by external directing groups.[14][15]

Logical Relationship: C-H Activation Regioselectivity

cluster_0 Factors Influencing Regioselectivity cluster_1 Common Side Reactions A Inherent Ring Electronics (e.g., C5-H arylation) E Mixture of Regioisomers A->E B Directing Groups (e.g., N1-directed ortho-arylation) B->E C Steric Hindrance C->E D Catalyst/Ligand System F Di-arylation or Poly-arylation D->F G Substrate Decomposition at High Temperatures

Caption: Factors influencing regioselectivity in this compound C-H activation.

  • Mitigation Strategies:

    • Directing Groups: Installing a directing group can provide excellent control over the site of C-H activation.

    • Catalyst and Ligand Screening: The choice of metal catalyst (e.g., Pd, Rh, Cu) and ligands is crucial for both reactivity and selectivity.[16]

    • Protecting Groups: Protecting the this compound nitrogen (e.g., as an N-oxide) can alter the electronic properties of the ring and direct functionalization.[3][14]

Key Experimental Protocols

Protocol 1: General Procedure for Selective C4 Suzuki-Miyaura Coupling of 2,4-Dichlorothis compound

This microwave-assisted protocol is optimized for the regioselective mono-arylation at the C4 position.[4]

  • Materials:

    • 2,4-Dichlorothis compound (1.0 equiv)

    • Arylboronic acid (1.0 equiv)

    • K₂CO₃ (3.0 equiv)

    • Pd(PPh₃)₄ (0.5 mol%)

    • 1,4-Dioxane and Water (2:1 v/v)

  • Procedure:

    • To a microwave reactor vial, add 2,4-dichlorothis compound, the arylboronic acid, and K₂CO₃.

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Add the 1,4-dioxane/water solvent mixture.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to 100°C for 15-20 minutes.[5]

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Troubleshooting Note: The formation of 2,4-diarylthis compound can occur at higher temperatures (e.g., 120-140°C).[5] Sticking to the optimized 100°C helps maintain C4 selectivity.

Protocol 2: General Procedure for Stille Coupling with a Halothis compound

This protocol is a general method for Stille coupling, with specific attention to minimizing side products.[17]

  • Materials:

    • Halothis compound (e.g., 4-Chloro-6-(3-iodophenyl)this compound) (1.0 equiv)

    • Organostannane (e.g., Phenyltributylstannane) (1.1 - 1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

    • Anhydrous solvent (e.g., DMF, Toluene, or Dioxane)

  • Procedure:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the halothis compound and the palladium catalyst.

    • Add the anhydrous solvent via syringe.

    • Add the organostannane to the reaction mixture via syringe.

    • Heat the reaction to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[8][17]

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Troubleshooting Note: The primary side reaction is homocoupling of the organostannane.[7][8] Using a minimal excess of the stannane reagent and maintaining a strictly inert atmosphere can help suppress this. The KF wash is crucial for removing toxic tin residues.[8][17]

References

Technical Support Center: Troubleshooting Low Yield in Pyrimidine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during pyrimidine cyclization reactions. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a Biginelli reaction?

Low yields in the classical Biginelli reaction are a frequent issue. The primary causes often include:

  • Suboptimal Catalyst: Traditional acid catalysts like HCl may not be efficient for all substrates.

  • Side Reactions: Competing reactions, such as the Knoevenagel condensation between the aldehyde and the β-ketoester, can consume starting materials.

  • Incomplete Cyclization: The open-chain ureide intermediate may not cyclize efficiently, particularly with sterically hindered substrates.[1]

Q2: My Pinner this compound synthesis is giving a very low yield. What could be the problem?

The Pinner synthesis is highly sensitive to reaction conditions. The most critical factor leading to low yields is the presence of moisture, which can cause hydrolysis of intermediates. Key areas to investigate include:

  • Non-anhydrous conditions: The use of wet solvents or glassware can significantly hinder the reaction.

  • Impure reagents: The purity of the amidine and nitrile starting materials is crucial for success.

  • Suboptimal acid catalysis: The concentration and nature of the acid catalyst play a vital role in the cyclization step.

Q3: Can the substituents on my aromatic aldehyde affect the yield of my Biginelli reaction?

Yes, the electronic properties of the substituents on the aromatic aldehyde can influence the reaction rate and yield. Aromatic aldehydes with weak electron-withdrawing groups, such as a bromo substituent, have been shown to result in better yields.[2] Conversely, strongly electron-donating or electron-withdrawing groups may require optimization of the reaction conditions.

Q4: I'm observing the formation of an uncyclized intermediate. How can I drive the reaction to completion?

Stalling at the open-chain ureide intermediate stage is a common problem. This is often due to insufficient activation of the ketone carbonyl for the final intramolecular nucleophilic attack. To promote cyclization, you can:

  • Increase Catalyst Concentration/Strength: A higher loading or a stronger acid catalyst can facilitate the final cyclization and dehydration steps.

  • Increase Temperature: Heating the reaction mixture can provide the necessary activation energy for ring closure.

  • Use a Dehydrating Agent: The addition of a dehydrating agent or using a Dean-Stark trap can help drive the equilibrium towards the cyclized product by removing water.[1]

Troubleshooting Guides

Issue 1: Low Yield in Biginelli Reaction

This guide provides a systematic approach to troubleshooting low yields in the Biginelli reaction.

Troubleshooting Workflow for Biginelli Reaction

start Low Yield in Biginelli Reaction check_reagents 1. Check Starting Material Purity and Stoichiometry start->check_reagents check_catalyst 2. Evaluate Catalyst Performance check_reagents->check_catalyst Reagents OK solution_reagents Solution: Use high-purity, dry reagents. Verify stoichiometry. check_reagents->solution_reagents Issue Found check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK solution_catalyst Solution: Screen different Brønsted or Lewis acid catalysts. Increase catalyst loading. check_catalyst->solution_catalyst Issue Found check_workup 4. Review Workup and Purification check_conditions->check_workup Conditions OK solution_conditions Solution: Optimize temperature and reaction time. Screen different solvents. check_conditions->solution_conditions Issue Found solution_workup Solution: Ensure complete product extraction. Optimize purification method to minimize loss. check_workup->solution_workup Issue Found

Caption: A step-by-step guide to troubleshooting low yield in the Biginelli reaction.

Issue 2: Low Yield in Pinner this compound Synthesis

The Pinner reaction's sensitivity to moisture requires careful attention to experimental setup and reagents.

Troubleshooting Workflow for Pinner Synthesis

start Low Yield in Pinner Synthesis check_anhydrous 1. Verify Anhydrous Conditions start->check_anhydrous check_reagents 2. Assess Reagent Purity check_anhydrous->check_reagents Conditions Anhydrous solution_anhydrous Solution: Use freshly distilled, anhydrous solvents. Oven-dry all glassware. Run under inert atmosphere. check_anhydrous->solution_anhydrous Moisture Suspected check_hcl 3. Ensure Proper HCl Gas Introduction check_reagents->check_hcl Reagents Pure solution_reagents Solution: Use high-purity amidine hydrochloride or freshly prepare the free-base. Ensure nitrile is pure and dry. check_reagents->solution_reagents Impurity Suspected check_temp 4. Control Reaction Temperature check_hcl->check_temp HCl Introduction OK solution_hcl Solution: Use dry HCl gas. Ensure efficient bubbling through the reaction mixture. check_hcl->solution_hcl Issue with HCl solution_temp Solution: Maintain a low temperature (e.g., 0 °C) during HCl addition and the initial reaction phase. check_temp->solution_temp Temperature Issue

Caption: A decision tree for troubleshooting low yield in the Pinner this compound synthesis.

Data on Reaction Optimization

The following tables summarize quantitative data from studies on optimizing this compound cyclization reactions.

Table 1: Effect of Catalyst on Biginelli Reaction Yield

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
None-EthanolReflux90
Cs₂CO₃10EthanolReflux645
p-TSA10EthanolReflux560
β-CD10Water60755
DIPEAc10NoneRT0.7593

Conditions: Benzaldehyde (3 mmol), ethyl cyanoacetate (3 mmol), thiourea (3.2 mmol). Data adapted from a study on Biginelli protocol optimization.[2]

Table 2: Optimization of Reaction Conditions for a Biginelli-like Reaction

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)
1DCPD (7 mol%)CH₃CNReflux3545
2DCPD (7 mol%)AcOEtReflux3540
3DCPD (7 mol%)THFReflux3565
4DCPD (7 mol%)MethanolReflux3570
5DCPD (7 mol%)EthanolReflux3590
6DCPD (7 mol%)ButanolReflux3580
7DCPD (7 mol%)IsopropanolReflux3575
8DCPD (7 mol%)None1003560

Conditions: Benzaldehyde (1 mmol), acetylacetone (1 mmol), urea (1.5 mmol). Data from a study on dicalcium phosphate dihydrate (DCPD) as a catalyst.

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol provides a general method for the synthesis of dihydropyrimidinones (DHPMs).

Experimental Workflow for Biginelli Synthesis

start Start mix 1. Mix aldehyde (1 mmol), β-ketoester (1 mmol), and urea/thiourea (1.5 mmol) in a flask. start->mix add_catalyst 2. Add catalyst (e.g., 10 mol% DIPEAc). mix->add_catalyst stir 3. Stir at room temperature or heat as required. add_catalyst->stir monitor 4. Monitor reaction progress by TLC. stir->monitor workup 5. Add cold water to precipitate the product. monitor->workup filter 6. Filter the solid product. workup->filter purify 7. Purify by recrystallization or column chromatography. filter->purify end End purify->end

Caption: A typical experimental workflow for the Biginelli reaction.

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).

  • Add the chosen catalyst (e.g., a Brønsted or Lewis acid).

  • The reaction mixture is then stirred at the appropriate temperature (ranging from room temperature to reflux) for the required time.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of cold water.

  • The solid product is collected by filtration and washed.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3]

Protocol 2: Classical Pinner this compound Synthesis

This protocol outlines the classical approach to the Pinner synthesis, emphasizing the need for anhydrous conditions.

Procedure:

  • Preparation: Ensure all glassware is oven-dried and allowed to cool in a desiccator. Use freshly distilled, anhydrous solvents (e.g., ethanol). The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve the nitrile (1 eq) in anhydrous ethanol.

  • HCl Gas Introduction: Cool the solution to 0 °C in an ice bath. Bubble dry HCl gas through the stirred solution. The formation of the imidate hydrochloride (Pinner salt) may be observed as a precipitate.

  • Amidine/Amine Addition: Once the formation of the Pinner salt is complete, add the amidine or amine (1 eq) to the reaction mixture.

  • Cyclization: The reaction mixture is then stirred, and the temperature may be gradually increased to reflux to drive the cyclization. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution or can be isolated by removing the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

References

Technical Support Center: Improving the Solubility of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming the challenges associated with the poor solubility of pyrimidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound derivative exhibits low solubility in common organic solvents. What are the initial troubleshooting steps?

A1: When faced with poor solubility in organic solvents, a systematic approach is recommended. Start by evaluating the compound's polarity and exploring a broader range of solvents. Here’s a suggested course of action:

  • Solvent Screening: Test the compound's solubility across a spectrum of solvents with varying polarities. This should range from non-polar solvents like hexane and toluene to polar aprotic solvents such as acetone, acetonitrile, THF, DMF, and DMSO, and finally to polar protic solvents including methanol, ethanol, and water.[1] Small-scale solubility tests can efficiently identify a suitable solvent or a potential solvent system.[1]

  • Temperature Variation: The solubility of many compounds, including this compound derivatives, often increases with temperature.[1][2][3] Gentle heating of the solvent during dissolution can significantly improve solubility.[1] However, exercise caution to avoid compound degradation at elevated temperatures.[1]

  • pH Adjustment: For this compound derivatives that are ionizable, altering the pH of the solution can dramatically affect solubility.[1][2] For basic derivatives, lowering the pH generally increases solubility, whereas for acidic derivatives, increasing the pH will likely have a positive effect.[1]

Q2: I am observing product precipitation during my synthesis reaction. How can I maintain the solubility of all components throughout the process?

A2: Maintaining all reactants, intermediates, and the final product in solution is crucial for a successful synthesis. If precipitation occurs, consider these strategies:

  • Co-solvent Systems: The use of a solvent mixture, known as a co-solvent system, can be highly effective.[1][3] A small amount of a strong "solubilizing" solvent like DMSO or DMF can be added to a "reaction-friendly" solvent such as THF or dioxane to keep all components dissolved.[1]

  • Change of Reaction Solvent: If a co-solvent system proves ineffective, switching to a more suitable solvent entirely may be necessary. Solvents like DMF, DMSO, or NMP are known for their broad utility in dissolving a wide range of organic compounds.[1]

  • Temperature Control: Running the reaction at a higher temperature can help prevent precipitation.[1] This must be carefully balanced against the thermal stability of your compounds and the potential for side reactions.[1]

Q3: My final this compound product has poor aqueous solubility, which is problematic for biological assays. What strategies can I employ to improve its water solubility?

A3: Enhancing the aqueous solubility of a final compound is a common challenge in drug development. Several effective strategies can be utilized:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[4][5]

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create a stabilized amorphous form, which typically has higher apparent water solubility than its crystalline form.[1][4][6] Common polymers include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[4][7]

    • Co-crystallization: Forming a co-crystal with a water-soluble co-former can significantly enhance the dissolution rate and solubility.[1]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, creating a pH-solubility profile can identify the optimal pH for dissolution.[8]

    • Salt Formation: For acidic or basic compounds, forming a salt can dramatically increase aqueous solubility.[9]

    • Prodrug Approach: This involves chemically modifying the this compound derivative to create a more soluble "prodrug" that converts back to the active parent drug in vivo.[1] This is a well-established method to enhance bioavailability.[1]

  • Formulation Strategies:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can increase solubility.[5][7][10]

    • Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous media.[4]

    • Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4][11]

    • Nanotechnology: Formulating the drug into nanoparticles, such as in nanosuspensions or nanoemulsions, can improve solubility and dissolution rate.[12][13][14]

Troubleshooting Guides

Guide 1: Low Yield in this compound Synthesis Due to Precipitation

This guide provides a systematic approach to troubleshooting low reaction yields caused by solubility issues.

Problem Potential Cause Recommended Solution
Precipitation of starting material or intermediate The reaction solvent cannot maintain the concentration of all species in solution.1. Add a co-solvent: Introduce a small percentage (5-10%) of a stronger solvent like DMSO or DMF.[1] 2. Increase reaction temperature: Cautiously increase the temperature, monitoring for any compound degradation.[1] 3. Change the primary solvent: Switch to a solvent with higher solubilizing power for your specific compounds.[1]
Product crashes out of solution upon formation The final product is significantly less soluble in the reaction solvent than the starting materials.1. Perform a solvent screen: Identify a solvent system in which both reactants and products are soluble. 2. Run the reaction at a higher dilution: This may keep the product concentration below its solubility limit. 3. Consider a different synthetic route: An alternative route might avoid the problematic intermediate or final step conditions.

Guide 2: Overcoming Solubility Issues in Aqueous Biological Assays

Problem Potential Cause Recommended Solution
Compound precipitates when stock solution (in organic solvent) is added to aqueous buffer/media. The final concentration of the compound exceeds its solubility limit in the aqueous medium.[15] The percentage of organic co-solvent is too low to maintain solubility.1. Decrease the final concentration: Test a lower concentration of the compound in your assay.[15] 2. Increase the co-solvent percentage: If tolerated by the assay, slightly increase the final concentration of the organic solvent (e.g., DMSO), typically keeping it below 0.5-1%.[15] 3. Use formulation techniques: Prepare a solid dispersion, a cyclodextrin complex, or a nanosuspension of your compound to enhance its aqueous dispersibility.[8]
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture media leads to variable dosing.[16]1. Visually inspect for precipitation: Check the wells of your assay plates for any signs of compound precipitation.[11][16] 2. Test solubility in media: Determine the solubility of your compound directly in the cell culture media.[16] 3. Prepare a fresh stock solution: Ensure the stock solution is not degraded or precipitated.
Compound appears to degrade after dissolution in aqueous buffer. The compound is unstable at the pH of the buffer or is susceptible to hydrolysis.1. Assess stability: Monitor the compound's concentration over time in the buffer using HPLC. 2. Adjust buffer pH: If the compound is more stable at a different pH, adjust the buffer accordingly, if the assay allows. 3. Prepare solutions fresh: Make the final dilutions in aqueous buffer immediately before use.

Quantitative Data on Solubility Enhancement

The following table summarizes reported improvements in the solubility of this compound derivatives using various techniques.

Technique This compound Derivative Method Solubility Improvement Reference
Prodrug Approach Pyrazolo[3,4-d]this compound derivativeAddition of an N-methylpiperazino promoiety via an O-alkyl carbamate linker.600-fold increase in aqueous solubility.[1]
Co-crystallization 2-[4-(4-chloro-2-fluorophenyl) this compound-4-carboxamideCo-crystal with glutaric acid.4-fold increase in intrinsic dissolution rate.[1]
Structural Modification Pyrazolo[4,3-d]this compound DerivativeIntroduction of an R substituent to induce deviation from planarity.Significant improvement in aqueous solubility at pH 1.0.[1]
Amorphous Solid Dispersion Pyrazolo[3,4-d]this compound derivativesFormulation with hydrophilic polymers (e.g., PVPVA).Significant improvement in apparent water solubility.[1][6]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol is for quickly assessing the solubility of a this compound derivative in various solvents.

  • Preparation: Add approximately 1-2 mg of the this compound derivative to a small vial.[1]

  • Solvent Addition: Add the test solvent dropwise (e.g., in 100 µL increments) at room temperature.[1]

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.[1]

  • Heating: If the compound does not dissolve at room temperature, gently heat the vial (e.g., to 50-60 °C) and observe any change in solubility.[1]

  • Classification: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the approximate amount of solvent required.[1]

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing amorphous solid dispersions to improve solubility.[8]

  • Dissolution: Dissolve the this compound derivative and a hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, ethanol, acetone) in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).[8] Ensure complete dissolution to form a clear solution.[8]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure.[8]

  • Drying: Further dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[8]

  • Characterization: The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state. The enhancement in dissolution rate should be confirmed with a dissolution test.

Protocol 3: Co-solvency for Enhancing Solubility

This protocol outlines the use of a co-solvent to improve the solubility of a this compound derivative.[3]

  • Determine Target Concentration: Decide the final concentration of your this compound derivative needed for the experiment.

  • Prepare Concentrated Stock: Add the required amount of the this compound derivative to a beaker. Add a small volume of the co-solvent (e.g., DMSO, DMF), typically 5-10% of the final intended volume, and stir to create a concentrated stock solution or slurry.[3]

  • Dilution: While stirring, slowly add the primary solvent (e.g., water or buffer) to the desired final volume.[3]

  • Observation: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the solubility limit may have been exceeded.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_advanced Advanced Strategies cluster_outcome Desired Outcome start Poorly Soluble This compound Compound solvent_screen Solvent Screening start->solvent_screen Step 1 temp_variation Temperature Variation solvent_screen->temp_variation ph_adjustment pH Adjustment temp_variation->ph_adjustment solid_dispersion Solid Dispersion ph_adjustment->solid_dispersion If still insoluble end Soluble Compound for Further Experiments ph_adjustment->end If soluble co_crystallization Co-crystallization solid_dispersion->co_crystallization prodrug Prodrug Synthesis co_crystallization->prodrug nanotechnology Nanotechnology prodrug->nanotechnology nanotechnology->end

Caption: A logical workflow for addressing solubility issues of this compound compounds.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions problem Precipitation in Aqueous Media cause1 Concentration > Solubility Limit problem->cause1 cause2 Insufficient Co-solvent problem->cause2 cause3 pH Shift problem->cause3 sol1 Decrease Concentration cause1->sol1 sol3 Use Formulation (e.g., Solid Dispersion) cause1->sol3 sol2 Increase Co-solvent % cause2->sol2 sol4 Optimize Buffer pH cause3->sol4

Caption: Troubleshooting logic for precipitation in aqueous media. media.

References

Technical Support Center: Stability of Pyrimidine Analogs in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of pyrimidine analogs in solution. It includes frequently asked questions, troubleshooting advice, quantitative stability data, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound analog degradation in solution?

A1: The degradation of this compound analogs in solution is primarily caused by their sensitivity to pH, temperature, and light.[1] The this compound ring can be susceptible to hydrolysis under both acidic and basic conditions.[1] Elevated temperatures can accelerate this degradation, and many derivatives are labile to light, leading to photodegradation.[1][2]

Q2: How does pH affect the stability of this compound analogs?

A2: The effect of pH is highly specific to the analog's structure.

  • Acidic Conditions: In acidic solutions (e.g., 0.1 N HCl), some analogs like gemcitabine undergo deamination.[3] 5-Fluorouracil (5-FU) shows noticeable hydrolysis in acidic solutions (pH 5-7).[4][5]

  • Alkaline Conditions: In alkaline solutions (e.g., pH 8.5-9), 5-FU undergoes hydration of the C5-C6 double bond, followed by ring cleavage.[6][7] Gemcitabine can undergo anomerization in basic conditions (e.g., 0.1 N NaOH).[3]

  • Optimal pH: Many this compound analogs exhibit maximum stability in the neutral to slightly alkaline pH range (pH 7-9.5), though solubility can become a limiting factor.[8][9]

Q3: What are the typical degradation pathways for common this compound analogs?

A3: Degradation pathways often involve hydrolysis, deamination, or oxidation.

  • 5-Fluorouracil (5-FU): In alkaline solutions, degradation begins with hydration across the C5-C6 double bond, leading to ring-opened products like 2-fluoro-3-hydroxy-3-ureidopropanoic acid, and eventually cardiotoxic species like fluoroacetaldehyde.[6][7]

  • Cytarabine (Ara-C): The primary degradation pathway for cytarabine is deamination to form the inactive metabolite ara-U.

  • Gemcitabine: In acidic solution, gemcitabine's main degradation pathway is deamination to its uridine analogue.[3][10] Under basic conditions, it can anomerize.[3]

Q4: How should I prepare and store stock solutions of this compound analogs to ensure stability?

A4: To maximize stability, prepare stock solutions in a suitable solvent (like DMSO for initial concentrates) and store them at low temperatures (-20°C or -80°C). For aqueous working solutions, use a buffer at the optimal pH for your specific analog, typically near neutral pH.[9] Protect solutions from light by using amber vials or wrapping containers in foil.[1] For compounds like Cytarabine, solutions diluted in standard infusion fluids are stable for several days at room temperature, but refrigeration is often recommended for longer-term storage of prepared solutions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound analogs.

Problem Potential Cause Recommended Solution
Low yield or unexpected spots on TLC/LC-MS after aqueous workup. pH-Induced Hydrolysis: The pH of the aqueous layer may be too acidic or basic, causing the this compound ring to degrade.[1]Adjust the pH of the aqueous layer to a neutral range (pH 6-8) using a mild buffer before extraction. Perform extractions at low temperatures (e.g., in an ice bath).[1]
Compound degrades during column chromatography on silica gel. Acid-Catalyzed Degradation: The acidic nature of standard silica gel can degrade sensitive this compound analogs.[1]Use neutralized silica gel for purification. This can be prepared by making a slurry of silica gel in a solvent containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent).
Precipitation observed in a prepared aqueous solution. Poor Aqueous Solubility: The compound's solubility may be lower in the chosen buffer or at the storage temperature. Solubility can be pH-dependent.Confirm the solubility of the analog at the desired concentration and pH. Consider using a co-solvent if compatible with the experiment. For some compounds, solubility is limited at higher pH values.[8]
Loss of biological activity over the course of an experiment. Compound Instability: The analog may be degrading under the experimental conditions (e.g., in cell culture media at 37°C).Perform a stability study of the compound under your specific experimental conditions. Prepare fresh solutions before each experiment. For some analogs like cytarabine, stability can decrease at higher temperatures.
Quantitative Stability Data

The stability of this compound analogs is highly dependent on the specific compound, concentration, solvent, and storage conditions. Below are examples for common analogs.

Table 1: Stability of Cytarabine in Various Infusion Solutions

ConcentrationDiluentContainerTemperatureStability (Percent Remaining)Reference
VariousWater for Injection, 5% Dextrose, 0.9% Sodium ChlorideGlass & Plastic BagsRoom Temp.97-100% after 8 days
1.25 mg/mL & 25 mg/mL0.9% NaCl or 5% DextroseEVA Reservoir4°C & 22°CStable for 28 days
1.25 mg/mL & 25 mg/mL0.9% NaCl or 5% DextroseEVA Reservoir35°CStable for 7 days
1 mg/mL0.9% NaClPolypropylene Syringe2-8°CStable for 28 days
1 mg/mL0.9% NaClPolypropylene Syringe25°CStable for 14 days
5 mg/mL0.9% NaClPolypropylene Syringe25°CStable for 8 days
10 mg/mL0.9% NaClPolypropylene Syringe25°CStable for 5 days

Table 2: Effect of pH on the Hydrolysis of 5-Fluorouracil (5-FU)

pHTemperatureObservationReference
5, 6, 737°CNoticeable hydrolysis occurs, with varying rate constants.[4][5]
837°CHydrolysis is minimal ("disappeared").[4][5]
8.5 - 9.0Not specifiedSignificant degradation via hydration and ring cleavage.[6][7]
Visualized Pathways and Workflows

Degradation Pathway

G cluster_main 5-Fluorouracil (5-FU) Alkaline Degradation Pathway FU 5-Fluorouracil (FU) Hydrated 5,6-dihydro-5-fluoro- 6-hydroxyuracil FU->Hydrated Hydration (Stereoselective) Defluorinated 5-Hydroxyuracil + Fluoride Ion Hydrated->Defluorinated Defluorination RingOpened 2-fluoro-3-hydroxy- 3-ureidopropanoic acid Hydrated->RingOpened N3-C4 Bond Cleavage Urea Urea RingOpened->Urea N1-C6 Bond Breakdown FOPA 2-fluoro-3-oxopropanoic acid (FOPA) RingOpened->FOPA N1-C6 Bond Breakdown Facet Fluoroacetaldehyde (Facet) FOPA->Facet Decarboxylation

Caption: Alkaline degradation pathway of 5-Fluorouracil.[6][7]

Experimental Workflow

G cluster_workflow General Workflow for Stability Assessment Prep Prepare Stock & Working Solutions in Desired Media Stress Expose Aliquots to Stress Conditions Prep->Stress pH pH Stress (Acidic, Neutral, Basic) Stress->pH Temp Thermal Stress (e.g., 4°C, 25°C, 40°C, 60°C) Stress->Temp Light Photolytic Stress (UV/Visible Light) Stress->Light Analysis Analyze Samples at Time Points (t=0, t=x, t=y...) using Stability-Indicating Method (e.g., HPLC) Data Quantify Parent Compound & Degradation Products Analysis->Data Report Determine Degradation Rate & Pathway Data->Report pH->Analysis Temp->Analysis Light->Analysis

Caption: Workflow for assessing this compound analog stability.

Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Degradation Issues Start Unexpected Degradation Observed? CheckpH Is solution pH extreme (<6 or >8)? Start->CheckpH CheckTemp Is solution exposed to high temp (>25°C)? CheckpH->CheckTemp No Sol_pH Adjust pH to neutral (6-8) using a suitable buffer. CheckpH->Sol_pH Yes CheckLight Is solution exposed to direct light? CheckTemp->CheckLight No Sol_Temp Store solution at lower temp (e.g., 4°C or -20°C). CheckTemp->Sol_Temp Yes End Consult literature for compound-specific issues CheckLight->End No Sol_Light Protect from light using amber vials or foil. CheckLight->Sol_Light Yes

Caption: Decision tree for troubleshooting stability problems.

Key Experimental Protocols
1. Forced Degradation Study Protocol (Based on ICH Guidelines)

A forced degradation study is essential to identify potential degradation products and establish the degradation pathways of a this compound analog.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Methodology:

  • Preparation: Prepare a solution of the this compound analog at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Add 0.1 N HCl to the drug solution. Incubate at room temperature or elevate to 60°C if no degradation is observed. Monitor over several hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Add 0.1 N NaOH to the drug solution. Incubate under the same conditions as acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Add a solution of 3% hydrogen peroxide (H₂O₂) to the drug solution. Keep at room temperature and protect from light. Monitor for degradation.

  • Thermal Degradation: Store the drug solution (and solid sample, if applicable) in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).

  • Photolytic Degradation: Expose the drug solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m². A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: At appropriate time points, withdraw samples from each stress condition and analyze using a validated stability-indicating HPLC method (see protocol below).

2. Stability-Indicating HPLC Method Development Protocol

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. It must be able to separate the intact compound from its impurities and degradation products.[6]

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a robust reversed-phase column (e.g., C18).

    • Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate buffer).

    • Evaluate separations at different pH values (e.g., one acidic, pH ~3, and one neutral, pH ~7) to optimize the resolution between the parent compound and any degradants.[4]

  • Forced Degradation Sample Analysis:

    • Inject the samples generated from the forced degradation study.

    • The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.[7]

  • Method Optimization:

    • Adjust the gradient slope, flow rate, and column temperature to improve resolution, peak shape, and run time.

    • Use a photodiode array (PDA) detector to check for peak purity. This ensures that the parent peak is not co-eluting with any degradants.

  • Method Validation (per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can resolve the analyte from all potential impurities and degradants. This is confirmed using the forced degradation samples.[7]

    • Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range.

    • Accuracy & Precision: Determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal use.

References

Technical Support Center: Overcoming Resistance to Pyrimidine-Based Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered when studying resistance to pyrimidine-based anticancer drugs like 5-Fluorouracil (5-FU) and Gemcitabine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding this compound analog resistance.

Q1: What are the primary mechanisms of resistance to this compound-based drugs like 5-FU and Gemcitabine?

A1: Resistance is multifactorial and can be intrinsic or acquired. Key mechanisms include:

  • Altered Drug Metabolism: Increased catabolism (breakdown) of the drug by enzymes like dihydrothis compound dehydrogenase (DPD) renders it inactive before it can exert its effect.[1][2][3]

  • Target Enzyme Alterations: Upregulation or mutation of the target enzyme, such as Thymidylate Synthase (TS) for 5-FU, can reduce drug efficacy.[1] This can be due to gene amplification or disturbed folate pools.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., MDR1/ABCB1) actively pumps the drug out of the cancer cell, lowering its intracellular concentration.[4][5]

  • Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins, like Bcl-xL, which prevents the drug-induced programmed cell death.[6]

  • Metabolic Rewiring: Cells can adapt their metabolic pathways, such as relying more on this compound salvage pathways when de novo synthesis is inhibited, to bypass the drug's effect.[7][8]

  • Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT often gain stem-cell-like properties and show increased resistance to various drugs, including this compound analogs.[5][9][10]

  • Autophagy: This cellular recycling process can play a dual role. It can be a pro-survival mechanism that helps cancer cells withstand the stress from chemotherapy, but it can also sometimes be leveraged to induce cell death.[8][11]

Q2: My cancer cell line shows high intrinsic resistance to Gemcitabine. What molecular factors should I investigate first?

A2: For intrinsic Gemcitabine resistance, prioritize investigating the following:

  • Deoxycytidine Kinase (dCK) Levels: Gemcitabine is a prodrug that requires phosphorylation by dCK to become active. Low or absent dCK expression is a primary cause of intrinsic resistance.

  • Nrf2 Pathway Activity: The transcription factor Nrf2 controls the expression of antioxidant genes. High basal Nrf2 activity can lead to increased glutathione (GSH) production, which detoxifies the reactive oxygen species (ROS) generated by Gemcitabine, thereby conferring resistance.[12]

  • BCL-2 Family Protein Expression: High expression of anti-apoptotic proteins like BCL-xL can make cells inherently resistant to Gemcitabine-induced apoptosis.[6]

  • Tumor Microenvironment Influence: Fibroblasts and myeloid cells in the tumor microenvironment can release pyrimidines like deoxycytidine, which competes with Gemcitabine for uptake and processing by cancer cells, reducing its effectiveness.[13]

Q3: What is the role of autophagy in this compound drug resistance, and how can it be targeted?

A3: Autophagy is a cellular self-digestion process that can promote cancer cell survival under the stress of chemotherapy.[11] By breaking down damaged organelles, it provides nutrients and energy, helping cells to resist drug-induced death. This makes autophagy a key target for overcoming resistance.

  • Inhibition Strategy: Inhibiting autophagy can re-sensitize resistant cells to chemotherapy.[11] Chloroquine (CQ) and its derivative hydroxychloroquine (HCQ) are well-known autophagy inhibitors that block the fusion of autophagosomes with lysosomes. Combining CQ with 5-FU has been shown to inhibit 5-FU-induced autophagy and significantly enhance tumor growth inhibition.[14]

  • Metabolic Vulnerability: Interestingly, cells that become resistant to autophagy inhibitors often rewire their metabolism to rely more on this compound salvage pathways. This creates a new vulnerability, making them more sensitive to this compound analogs like Gemcitabine.[7][8][15] This suggests a powerful combination strategy of using autophagy inhibitors and this compound analogs together.[8][15][16]

Part 2: Troubleshooting Experimental Issues

This guide provides solutions to common problems encountered during in vitro experiments on drug resistance.

Problem / Observation Potential Cause Troubleshooting Steps
High variability between replicate wells in cell viability assays (e.g., MTT, CCK-8). 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation in the outer wells of the 96-well plate. 3. Incomplete Solubilization: Drug precipitate or formazan crystals (in MTT assays) not fully dissolved.[17] 4. Pipetting Errors: Inaccurate liquid handling.1. Improve Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Mitigate Edge Effects: Do not use the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[17] 3. Ensure Complete Dissolution: Visually inspect wells for precipitates. For MTT assays, ensure the DMSO or solubilization buffer is added and mixed until all formazan crystals are dissolved.[17] 4. Calibrate Pipettes: Regularly check and calibrate pipettes. Use a multichannel pipette for consistency where possible.[17]
No significant difference in IC50 between parental and supposed "resistant" cell lines. 1. Insufficient Drug Pressure: The concentration or duration of drug exposure during resistance development was too low. 2. Loss of Resistant Phenotype: Resistant cells were cultured without the drug for too long, leading to reversion. 3. Assay Duration Too Short: The endpoint assay was performed before the full cytotoxic effect of the drug was apparent.1. Review Resistance Protocol: Ensure the protocol involves a stepwise, incremental increase in drug concentration over several months.[18][19] 2. Maintain Selection Pressure: Culture the established resistant cell line in a maintenance medium containing the drug at the concentration to which they are adapted.[19] 3. Optimize Assay Time: Run a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal drug incubation time for your cell line.[17]
Unexpected increase in viability at high drug concentrations. 1. Drug Precipitation: The drug may be precipitating out of solution at high concentrations, reducing its effective concentration. 2. Compound Interference: The drug compound itself may interfere with the assay chemistry (e.g., reducing the MTT/CCK-8 reagent directly).[20]1. Check Solubility: Prepare fresh drug dilutions and visually inspect for precipitates. Check the drug's solubility limit in your culture medium. 2. Run a Cell-Free Control: Set up wells with medium and the drug concentrations but no cells. Add the viability reagent to see if the drug causes a color/signal change on its own.[20]
Resistant cell line grows significantly slower than the parental line. 1. Fitness Cost: The mechanism of resistance (e.g., overexpressing an efflux pump) may impose a metabolic burden, leading to a slower proliferation rate.1. Characterize Growth Rate: Perform a growth curve analysis for both parental and resistant lines to quantify the difference in doubling time. 2. Adjust Seeding Density: Account for the different growth rates when seeding cells for experiments to ensure they are in a similar growth phase at the time of drug treatment.
Part 3: Key Experimental Protocols & Data
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a standard method for developing a resistant cell line through continuous, escalating drug exposure.[18][21]

Objective: To generate a cell line with acquired resistance to a this compound-based drug (e.g., 5-FU).

Methodology:

  • Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the drug on the parental (sensitive) cell line using a standard cell viability assay (see Protocol 2).

  • Initiate Resistance Induction: Begin by culturing the parental cells in a medium containing a low drug concentration, typically the IC10 or IC20 (the concentration that inhibits growth by 10-20%).[18][19]

  • Culture and Monitor: Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. Initially, you may observe significant cell death.

  • Subculture and Recovery: When the surviving cells reach 70-80% confluency and exhibit a stable growth rate, subculture them as usual, always keeping them in the presence of the same drug concentration.[19]

  • Stepwise Dose Escalation: Once the cells have adapted, increase the drug concentration by approximately 1.5 to 2-fold.[19] Again, expect an initial phase of cell death followed by the recovery of a resistant population.

  • Repeat Cycles: Repeat Step 5 over several months, gradually increasing the drug concentration. The entire process can take 6-12 months.

  • Confirmation of Resistance: Once cells can tolerate a concentration at least 10-fold higher than the initial parental IC50, the line is considered resistant. Confirm the new, higher IC50 value by performing a dose-response assay comparing the parental and resistant lines.[21]

  • Maintenance: Continuously culture the newly established resistant line in a medium containing a maintenance dose of the drug to preserve the resistant phenotype.[19]

Protocol 2: Cell Viability Assessment by CCK-8/MTT Assay

Objective: To quantify the cytotoxic effect of a drug and determine its IC50 value.

Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed them in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for attachment.[19]

  • Drug Treatment: Prepare serial dilutions of the this compound analog in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the various drug concentrations. Include "no drug" (vehicle) controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C.

  • Add Reagent:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[19][22]

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Measure Absorbance: Read the absorbance on a microplate reader. The wavelength is 450 nm for CCK-8 and 570 nm for MTT.[17][19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[19]

Data Presentation: Combination Therapy Effects

The following tables summarize representative quantitative data on strategies to overcome resistance.

Table 1: Effect of Autophagy Inhibitor on 5-FU Sensitivity in Resistant Colon Cancer Cells

Cell LineTreatmentIC50 of 5-FU (µM)Fold Change in Sensitivity
HCT-116 (Parental)5-FU alone8.5-
HCT-116/5FU-R (Resistant)5-FU alone42.1-
HCT-116/5FU-R (Resistant)5-FU + Chloroquine (10 µM)11.3~3.7x increase
Data are hypothetical and compiled for illustrative purposes based on findings that autophagy inhibition re-sensitizes cells to chemotherapy.[11][14]

Table 2: Effect of BCL-xL Degrader on Gemcitabine Sensitivity in Pancreatic Cancer Cells

Cell LineTreatmentIC50 of Gemcitabine (nM)Fold Change in Sensitivity
AsPC-1 (Parental)Gemcitabine alone25-
AsPC-1 (Parental)Gemcitabine + DT2216 (100 nM)8~3.1x increase
PANC-1 (Resistant)Gemcitabine alone150-
PANC-1 (Resistant)Gemcitabine + DT2216 (100 nM)45~3.3x increase
Data are representative, based on studies showing that targeting BCL-xL overcomes Gemcitabine resistance.[6]
Part 4: Visualizing Resistance Mechanisms and Workflows
Diagram 1: Key Signaling Pathways in 5-FU Resistance

This diagram illustrates how multiple cellular mechanisms contribute to resistance against 5-Fluorouracil (5-FU).

G cluster_1 Cytoplasm & Nucleus FU_ext 5-FU (Extracellular) FU_int 5-FU (Intracellular) FU_ext->FU_int ABC ABC Transporters (e.g., ABCB1) ABC->FU_ext Efflux Pump (Resistance) FU_int->ABC DPD DPD (Dihydrothis compound Dehydrogenase) FU_int->DPD Catabolism (Resistance) TS Thymidylate Synthase (TS) FU_int->TS Inhibition Inactive_Metabolite Inactive Metabolite DPD->Inactive_Metabolite DNA_Synth DNA Synthesis & Repair TS->DNA_Synth Enables Apoptosis Apoptosis DNA_Synth->Apoptosis Damage leads to Bcl_xL Bcl-xL Bcl_xL->Apoptosis Inhibits (Resistance) EMT EMT (Epithelial-Mesenchymal Transition) EMT->ABC Upregulates EMT->Bcl_xL Upregulates G start Start: Parental Cell Line det_ic50 Determine Parental IC50 (e.g., MTT/CCK-8 Assay) start->det_ic50 culture_low Culture cells in low dose (IC10-IC20) of drug det_ic50->culture_low check_recovery Cells recover and proliferate stably? culture_low->check_recovery check_recovery->culture_low No, continue culturing increase_dose Increase drug concentration (1.5x - 2x) check_recovery->increase_dose Yes check_tolerance Cells tolerate >10x parental IC50? increase_dose->check_tolerance check_tolerance->culture_low No, continue cycle of adaptation confirm_resistance Confirm new IC50 vs. Parental Line check_tolerance->confirm_resistance Yes maintain Maintain resistant line in drug-containing medium confirm_resistance->maintain end End: Resistant Cell Line Established maintain->end G StartNode Chemo-Resistant Cancer Cell Autophagy High Autophagy (Survival Mechanism) StartNode->Autophagy Exhibits Inhibitor Add Autophagy Inhibitor (e.g., Chloroquine) Autophagy->Inhibitor Is Targeted By Outcome1 Direct Re-sensitization to this compound Drug Inhibitor->Outcome1 Leads to Outcome2 Acquired Resistance to Autophagy Inhibitor Inhibitor->Outcome2 Can Lead to MetabolicShift Metabolic Shift: Increased reliance on This compound Salvage Pathway Outcome2->MetabolicShift Is Driven By NewVulnerability Creates New Vulnerability MetabolicShift->NewVulnerability Outcome3 Increased Sensitivity to this compound Drug NewVulnerability->Outcome3

References

Technical Support Center: Challenges in Scaling Up Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the scale-up of pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis from a laboratory to an industrial setting?

A1: The most frequent challenges include managing reaction exotherms, controlling impurity profiles, ensuring consistent yields, and dealing with crystallization and polymorphism.[1] Physical parameters such as mixing efficiency and heat transfer also change significantly and require careful management.[1] Additionally, reactor fouling and optimizing catalyst performance and longevity are common concerns during scale-up.[1]

Q2: How critical is the quality of starting materials for a successful scale-up?

A2: The purity of starting materials is of utmost importance in large-scale synthesis. Impurities in raw materials can lead to the formation of byproducts, which can complicate purification processes, reduce yields, and potentially introduce toxic impurities into the final product.[1] Therefore, implementing stringent quality control for all incoming raw materials is crucial.[1]

Q3: What are the key factors to consider when selecting a solvent for industrial-scale this compound synthesis?

A3: Solvent selection for industrial applications extends beyond reaction performance. Key considerations include cost, safety (e.g., flashpoint and toxicity), environmental impact, and the ease of recovery and recycling.[1] The ideal solvent should provide good solubility for reactants and intermediates while facilitating efficient crystallization of the final product.[1]

Q4: Why is regioselectivity a significant concern in certain this compound syntheses, and how can it be managed on a large scale?

A4: In syntheses that involve unsymmetrical precursors, the formation of different regioisomers is possible. Controlling regioselectivity is vital for maximizing the yield of the desired product and simplifying the purification process.[1] On a large scale, regioselectivity can be influenced by the choice of catalyst, solvent, temperature, and the rate of reactant addition.[1]

Q5: What are the typical impurities encountered in this compound synthesis, and how are they monitored?

A5: Common impurities include unreacted starting materials, intermediates, byproducts from side reactions (such as over-alkylation or hydrolysis), and degradation products.[1] These impurities are typically monitored using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (LC-MS, GC-MS) for identification.[1]

Troubleshooting Guides

Issue 1: Poor Yield and Inconsistent Results Upon Scale-Up

Symptoms:

  • The reaction yield is significantly lower than what was achieved at the lab scale.[1]

  • There is high batch-to-batch variability.[1]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Mixing Review the reactor geometry and agitator design. Consider performing computational fluid dynamics (CFD) modeling to simulate mixing. Increase agitation speed, but be mindful of shear-sensitive compounds.[1]
Poor Temperature Control Ensure the reactor's heating/cooling system can handle the heat of reaction at a larger scale. Calibrate all temperature probes and consider adding internal cooling coils or an external heat exchanger.[1]
Raw Material Quality Re-analyze the purity of the current batch of starting materials and compare the impurity profile with that of materials used in successful lab-scale experiments.[1]
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique, such as TLC or HPLC. Ensure the reaction is run for a sufficient amount of time at the optimal temperature.[2]
Side Reactions Undesirable side reactions may become more prevalent at scale. One common issue is self-condensation of starting materials. This can sometimes be minimized by the slow and controlled addition of a base at an appropriate temperature.[2]
Issue 2: Purification and Crystallization Difficulties

Symptoms:

  • The product oils out or forms an amorphous solid instead of crystallizing.[1]

  • The resulting crystals have an undesired morphology (e.g., needles that are difficult to filter).[1]

  • The product purity after crystallization is lower than expected.[1]

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inappropriate Solvent System Screen different solvents or solvent mixtures for crystallization. Determine the solubility curve of the product in the selected solvent system to optimize the crystallization process.[1]
Presence of Impurities Analyze the crude product to identify any impurities that may be inhibiting crystallization. Consider a pre-purification step, such as charcoal treatment or short-plug filtration, before crystallization.[1]
Incorrect Cooling Rate or Agitation Optimize the cooling profile (e.g., linear vs. staged cooling). Adjust the agitation speed during crystallization to influence crystal size and morphology.[1]
Supersaturation Issues Control the rate of supersaturation by adjusting the cooling rate or by using anti-solvent addition. Seeding the solution with a small amount of pure product can also help induce crystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Biginelli Reaction

Parameter Condition A Condition B Condition C Yield (%) Reference
Catalyst HCl (Strong Acid)Lewis Acid (e.g., Yb(OTf)₃)Solvent-Free40-60[3]
Temperature 80°C100°C100°C70-85[3]
Solvent EthanolAcetonitrileNone85-95[3]
Reaction Time 12 hours4 hours1 hour-[3]

Table 2: Common Impurities in this compound Synthesis and Monitoring Techniques

Impurity Type Example Monitoring Technique Reference
Unreacted Starting Materials Urea, β-ketoesterHPLC, GC[1][4]
Intermediates Open-chain intermediatesLC-MS[1]
Byproducts Over-alkylation products, hydrolysis productsLC-MS, GC-MS[1]
Degradation Products Products from thermal decompositionHPLC, LC-MS[1]
Isomers RegioisomersHPLC, NMR[4]

Experimental Protocols

Protocol for Raw Material Qualification
  • Obtain representative samples of all starting materials from the current batch.

  • Analyze the purity of each material using a validated analytical method (e.g., HPLC, GC, or titration).[1]

  • Identify and quantify any impurities present.[1]

  • Compare the impurity profile to that of previous batches used in successful lab-scale experiments.

  • If significant differences are found, quarantine the material and source a new batch that meets the required specifications.[1]

Protocol for a Mixing Study
  • Charge the reactor with a non-reactive surrogate system that has similar physical properties (viscosity, density) to the actual reaction mixture.[1]

  • Add a tracer dye and monitor its dispersion over time at different agitation speeds.[1]

  • Analyze samples from different locations within the reactor to assess homogeneity.[1]

  • Correlate these findings with reaction performance to determine the optimal mixing parameters.[1]

Protocol for Crystallization Solvent Screening
  • Dissolve a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at an elevated temperature.[1]

  • Allow the solutions to cool slowly to room temperature and then further cool in an ice bath.[1]

  • Observe the formation of crystals and note the solvent system that provides the best crystal morphology and yield.[1]

  • For promising solvent systems, determine the solubility at different temperatures to optimize the cooling profile for the scaled-up process.[1]

Visualizations

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_mixing Inadequate Mixing? start->check_mixing check_temp Poor Temperature Control? check_mixing->check_temp No solution_mixing Optimize Agitation / Reactor Design check_mixing->solution_mixing Yes check_materials Raw Material Quality Issue? check_temp->check_materials No solution_temp Calibrate Probes / Improve Heat Transfer check_temp->solution_temp Yes check_reaction Incomplete Reaction? check_materials->check_reaction No solution_materials Qualify New Batch of Materials check_materials->solution_materials Yes solution_reaction Optimize Time / Temperature check_reaction->solution_reaction Yes

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

G cluster_1 Biginelli this compound Synthesis aldehyde Aldehyde intermediate Intermediate aldehyde->intermediate ketoester β-Ketoester ketoester->intermediate urea Urea / Thiourea urea->intermediate dihydropyrimidinone Dihydropyrimidinone intermediate->dihydropyrimidinone Acid Catalyst, Heat

Caption: Simplified reaction pathway for the Biginelli this compound synthesis.

G cluster_2 Experimental Workflow for Scale-Up lab_scale Lab-Scale Synthesis process_dev Process Development & Optimization lab_scale->process_dev pilot_scale Pilot-Scale Run process_dev->pilot_scale analysis In-Process Controls & Analysis process_dev->analysis commercial_scale Commercial-Scale Production pilot_scale->commercial_scale pilot_scale->analysis commercial_scale->analysis

Caption: General experimental workflow for scaling up this compound synthesis.

References

Technical Support Center: Purification Strategies for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and a summary of purification data.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The choice of purification method depends on the specific properties of the this compound derivative, such as its polarity, solubility, and thermal stability. The most prevalent techniques include:

  • Recrystallization: Ideal for crystalline solids that exhibit good solubility in a particular solvent at elevated temperatures and poor solubility at lower temperatures.[1]

  • Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is widely applicable to a broad range of this compound derivatives.[2][3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique employed for purifying complex mixtures or when very high levels of purity are required.[3]

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on the same plate, you can assess the purity and identify the fractions containing your desired compound.[2]

Q3: What are some potential impurities I might encounter during the synthesis of this compound derivatives?

A3: Common impurities can include unreacted starting materials, reagents from preceding synthetic steps (e.g., residual phosphorus oxychloride byproducts from a chlorination reaction), and side-products arising from incomplete reactions or alternative reaction pathways. The specific impurities will be contingent on the synthetic route employed.[2]

Troubleshooting Guides

Recrystallization Issues

Q: My this compound derivative is not dissolving in the chosen recrystallization solvent, even at high temperatures. What should I do?

A: This indicates poor solubility in the selected solvent. You can try a solvent mixture. For instance, if your compound has low solubility in a non-polar solvent like hexane but is soluble in a more polar solvent like ethyl acetate, you can dissolve your compound in a minimum amount of hot ethyl acetate and then slowly add hot hexane until turbidity (cloudiness) is observed. Following this, allow the solution to cool slowly.[2] Alternatively, screening a wider array of solvents with varying polarities may be necessary.[2]

Q: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. How can I resolve this?

A: Rapid precipitation is often a consequence of supersaturation or a significant temperature gradient. To encourage crystal growth, ensure a slow cooling process. This can be achieved by allowing the flask to cool to room temperature on the lab bench, followed by gradual cooling in an ice bath.[2] If the issue persists, consider using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature. Seeding the solution with a small, pure crystal of the compound can also help induce proper crystallization.[2][3]

Q: After recrystallization, I still observe significant impurities in my product via TLC or NMR analysis. What are the next steps?

A: If a single recrystallization step proves insufficient, a second recrystallization using a different solvent system may be effective.[2] However, if the impurities have similar solubility profiles to your desired compound, column chromatography is likely a more suitable purification technique.[2]

Column Chromatography Issues

Q: I'm having difficulty separating my this compound derivative from a closely related impurity using column chromatography. How can I improve the separation?

A: To enhance separation, you can optimize the mobile phase. A good starting point for many this compound derivatives is a hexane/ethyl acetate mixture.[3] If separation is poor, try adjusting the solvent ratio to achieve a more optimal polarity. Running a gradient elution, where the polarity of the mobile phase is gradually increased over time, can also be very effective. Ensure your column is packed uniformly without any cracks or channels, and avoid overloading the column with too much sample.[3]

Q: My compound is streaking or tailing on the chromatography column. What could be the cause and how do I fix it?

A: Streaking or tailing can occur if the compound is interacting too strongly with the stationary phase or is not very soluble in the eluent. Adding a small amount of a polar solvent like methanol to the mobile phase can help mitigate tailing for polar compounds. For basic this compound derivatives, adding a small amount of triethylamine to the eluent can improve peak shape, while for acidic derivatives, a small amount of acetic acid may be beneficial.[3]

Q: My highly polar this compound derivative is not moving from the baseline on the TLC plate, even with a polar eluent. What should I do?

A: For highly polar compounds with low mobility on silica gel, you can try several strategies. Increase the mobile phase polarity further by adding a stronger polar solvent like methanol. For very basic pyrimidines, a small amount of ammonia in methanol can help reduce tailing and improve mobility. If these adjustments are still ineffective, consider switching to a different stationary phase, such as alumina or reverse-phase silica (C18).[4]

Data Presentation

The following table summarizes reported yields and purity levels for some this compound derivatives after purification. Note that results can vary significantly based on the crude sample's purity and the specific experimental conditions.

Compound/Derivative ClassPurification MethodSolvent/Eluent SystemYield (%)Purity (%)Reference(s)
2,4-Dichloro-6-(piperidin-1-yl)this compoundRecrystallizationAcetonitrile/Methanol (1:1)70-90>99[5]
Substituted PyrimidinesRecrystallizationEthanol59-82Not Specified[6]
Pyrazolo[3,4-d]this compound-4-one derivativesRecrystallizationIsopropanol>80Not Specified[7]
Pyrido[2,3-d]this compound derivativesColumn ChromatographyChloroform73.5Not Specified[8]
Fused this compound DerivativesColumn ChromatographyNot Specified~73"Acceptable" (by TLC)[9]
General this compound DerivativesRecrystallizationEthanol or Ethyl Acetate14-65Not Specified[10]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Through small-scale solubility tests, identify a suitable solvent or solvent system in which the crude this compound derivative is highly soluble at the solvent's boiling point but sparingly soluble at room temperature.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[2]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be executed quickly to prevent premature crystallization.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.

Protocol 2: General Column Chromatography Procedure (Normal Phase)
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). The eluent, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is selected based on prior TLC analysis.[2]

  • Column Packing: Pour the silica gel slurry into a chromatography column, ensuring an even and compact packing without any air bubbles or cracks.[3]

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase. Carefully load the sample solution onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.[3]

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for effective separation.[2]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.[2]

  • Product Isolation: Combine the fractions containing the pure this compound derivative and remove the solvent under reduced pressure using a rotary evaporator.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Derivative Purification_Method Select Purification Method (Recrystallization or Chromatography) Crude_Product->Purification_Method Execution Execute Purification Protocol Purification_Method->Execution Monitoring Monitor with TLC Execution->Monitoring Collect Fractions Purity_Analysis Purity Analysis (HPLC, NMR) Execution->Purity_Analysis Combine Pure Fractions Monitoring->Execution Optimize Pure_Product Pure this compound Derivative Purity_Analysis->Pure_Product

Caption: General workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting Start Purification Issue Encountered Recrystallization Recrystallization Problem? Start->Recrystallization Chromatography Chromatography Problem? Start->Chromatography No_Crystals No Crystals Forming? Recrystallization->No_Crystals Yes Oiling_Out Oiling Out? Recrystallization->Oiling_Out Yes Impure_Product Product Still Impure? Recrystallization->Impure_Product Yes Poor_Separation Poor Separation? Chromatography->Poor_Separation Yes Tailing Tailing/Streaking? Chromatography->Tailing Yes No_Elution Compound Not Eluting? Chromatography->No_Elution Yes Solve_No_Crystals Induce Crystallization (Scratch, Seed Crystal) Concentrate Solution No_Crystals->Solve_No_Crystals Solve_Oiling_Out Slow Cooling Change Solvent Oiling_Out->Solve_Oiling_Out Solve_Impure_Recrystallization Re-recrystallize with Different Solvent or Switch to Chromatography Impure_Product->Solve_Impure_Recrystallization Solve_Poor_Separation Optimize Eluent (Solvent Ratio, Gradient) Check Column Packing Poor_Separation->Solve_Poor_Separation Solve_Tailing Add Modifier to Eluent (e.g., TEA, Acetic Acid) Tailing->Solve_Tailing Solve_No_Elution Increase Eluent Polarity Switch Stationary Phase No_Elution->Solve_No_Elution

Caption: Logical decision tree for troubleshooting common purification issues.

References

Technical Support Center: Refinement of Pyrimidine Quantification Methods in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on pyrimidine quantification in biological samples. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying pyrimidines in biological samples?

A1: The primary methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for the simultaneous measurement of multiple pyrimidines and their metabolites.[1][2] HPLC-UV is a robust and widely available technique, while enzymatic assays can be used for specific pyrimidines but may be susceptible to interferences.

Q2: What are the critical first steps in sample preparation for this compound analysis?

A2: Proper sample handling is crucial for accurate quantification. For plasma, it is recommended to separate it from blood cells immediately after collection using an anticoagulant like EDTA and then freeze the plasma at -80°C.[3][4] For tissue samples, rapid freezing in liquid nitrogen and storage at -80°C is essential to prevent degradation.[5] Cell samples should be harvested and lysed promptly.[5] The choice of extraction solvent is also critical; organic solvents like methanol or acetonitrile are often used to precipitate proteins and extract small molecules.

Q3: What are typical concentration ranges for pyrimidines in human plasma and urine?

A3: The concentrations of pyrimidines can vary based on diet and physiological state. However, typical ranges have been reported. For instance, in plasma from healthy individuals, uridine concentrations are approximately 49.4 ± 1.24 µmol/L.[3] In urine, the concentrations are often normalized to creatinine levels to account for variations in urine dilution.

Troubleshooting Guides

HPLC Method Troubleshooting

Q1: I'm observing significant peak tailing for my this compound analytes in my HPLC chromatogram. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in HPLC and can lead to inaccurate quantification. Here are the primary causes and solutions:

  • Secondary Interactions with Silanols: Basic this compound compounds can interact with acidic silanol groups on the silica-based stationary phase.

    • Solution: Operate the mobile phase at a lower pH (around 4) to suppress the ionization of silanol groups.[6] Using a highly deactivated or end-capped column can also minimize these interactions. Adding a competing base, like triethylamine (TEA), to the mobile phase can be effective, though it's less necessary with modern high-purity silica columns.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column. Consider using a column with a higher capacity or a larger diameter.

  • Column Bed Deformation: A void at the column inlet or channeling in the packing material can cause peak tailing.

    • Solution: This often requires replacing the column. Using a guard column can help protect the analytical column from particulate matter and strongly retained compounds, extending its lifetime.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Q2: My retention times are drifting between injections. What should I check?

A2: Retention time instability can compromise peak identification and integration. Here are common causes and their solutions:

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile solvents can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Insufficient equilibration time between gradient runs will lead to inconsistent retention.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with 5-10 column volumes of the initial mobile phase.

  • Flow Rate Instability: A leaking pump or check valve can cause fluctuations in the flow rate.

    • Solution: Check the HPLC system for any leaks. Listen for unusual pump noises and check for salt buildup around fittings, which can indicate a leak.

LC-MS/MS Method Troubleshooting

Q1: I am experiencing significant ion suppression in my LC-MS/MS analysis of plasma samples. How can I mitigate this?

A1: Ion suppression is a major challenge in LC-MS/MS, where co-eluting matrix components interfere with the ionization of the analyte of interest, leading to reduced sensitivity and inaccurate results.[7]

  • Improve Chromatographic Separation:

    • Solution: Optimize your LC gradient to separate the this compound analytes from the bulk of the matrix components, particularly phospholipids which are a major source of ion suppression in plasma. A shallower, longer gradient can improve resolution.

  • Enhance Sample Preparation:

    • Solution: A simple protein precipitation may not be sufficient to remove all interfering substances.[2] Consider more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of matrix components.

  • Dilute the Sample:

    • Solution: Diluting the sample will reduce the concentration of both the analyte and the interfering matrix components. This is a simple and effective strategy if the analyte concentration is high enough to be detected after dilution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Solution: A SIL-IS is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

Q2: How can I improve the sensitivity of my LC-MS/MS method for low-level this compound quantification?

A2: Detecting low concentrations of pyrimidines, especially intracellularly, requires a highly sensitive method.

  • Optimize Mass Spectrometry Parameters:

    • Solution: Carefully tune the MS parameters, including the ionization source settings (e.g., capillary voltage, gas flows, and temperatures) and the collision energy for fragmentation, to maximize the signal for your specific this compound analytes.

  • Reduce Background Noise:

    • Solution: Use high-purity LC-MS grade solvents and reagents to minimize chemical noise. Ensure the LC system is clean to avoid carryover from previous injections.

  • Improve Ionization Efficiency:

    • Solution: Adjust the mobile phase pH to promote the ionization of your this compound analytes. For many pyrimidines, a mobile phase with a low pH (e.g., containing 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode.

  • Use a More Efficient Sample Preparation Method:

    • Solution: A more effective sample cleanup, such as SPE, can not only reduce matrix effects but also allow for pre-concentration of the sample, thereby increasing the amount of analyte injected onto the column.

Enzymatic Assay Troubleshooting

Q1: My enzymatic assay for uridine quantification is giving inconsistent results. What are the potential sources of error?

A1: Enzymatic assays are sensitive to a variety of factors that can lead to variability.

  • Enzyme Activity:

    • Solution: Ensure the enzyme is stored correctly and has not lost activity. Prepare fresh enzyme solutions for each assay and keep them on ice.

  • Interfering Substances:

    • Solution: Components in the biological sample can interfere with the enzyme reaction. For example, high concentrations of other nucleotides or related compounds may act as inhibitors. It is crucial to run appropriate controls, including samples with and without the enzyme, to identify potential interference. Some common interfering substances to be aware of in biological samples are EDTA, ascorbic acid, and detergents like SDS.

  • Reaction Conditions:

    • Solution: Maintain a consistent temperature and pH throughout the assay, as enzyme activity is highly dependent on these parameters. Ensure all reagents are at room temperature before starting the reaction, unless the protocol specifies otherwise.

  • Pipetting Errors:

    • Solution: Inaccurate pipetting, especially of small volumes of enzyme or substrate, can introduce significant error. Use calibrated pipettes and be meticulous with your technique.

Q2: The standard curve for my enzymatic assay is not linear. What could be the problem?

A2: A non-linear standard curve can be caused by several factors:

  • Substrate Depletion: At high analyte concentrations, the substrate may become limiting, causing the reaction rate to plateau.

    • Solution: Ensure that the substrate concentration is in excess, even at the highest point of your standard curve.

  • Incorrect Wavelength Reading:

    • Solution: Double-check that you are reading the absorbance or fluorescence at the correct wavelength as specified in the assay protocol.

  • Improper Dilutions:

    • Solution: Carefully re-prepare your standard dilutions. Serial dilution errors can easily lead to a non-linear curve.

Data Presentation

Table 1: Performance Characteristics of an LC-MS/MS Method for this compound Quantification in Urine

AnalyteLinearity Range (µM)Limit of Detection (LOD) (µM)Limit of Quantitation (LOQ) (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Recovery (%)
Uracil0.5 - 1000.10.52.5 - 5.13.2 - 6.895 - 105
Thymine0.5 - 1000.10.52.8 - 5.53.5 - 7.193 - 107
Uridine1 - 2000.212.1 - 4.82.9 - 6.596 - 104
Thymidine1 - 2000.212.3 - 5.03.1 - 6.994 - 106

Note: These values are representative and may vary depending on the specific instrumentation and method parameters.

Table 2: Typical Concentrations of Pyrimidines in Human Plasma

AnalyteMean Concentration (µmol/L)Standard Deviation (µmol/L)Reference
Uridine49.41.24[3]
Pseudouridine2.520.19[3]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of Pyrimidines in Human Urine

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Take 100 µL of the supernatant and add 10 µL of an internal standard solution (containing stable isotope-labeled this compound analogs).

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid, 2% acetonitrile).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each this compound and internal standard are monitored.

Detailed Methodology for an Enzymatic Assay of Uridine

1. Principle:

This assay is based on the conversion of uridine to uracil by uridine phosphorylase, followed by the quantification of the resulting uracil.

2. Reagents:

  • Uridine phosphorylase

  • Phosphate buffer (pH 7.4)

  • Uridine standards

  • Sample deproteinization solution (e.g., perchloric acid)

  • Neutralizing solution (e.g., potassium carbonate)

3. Procedure:

  • Sample Preparation: Deproteinize the biological sample (e.g., plasma) by adding an equal volume of cold perchloric acid. Centrifuge to pellet the protein and neutralize the supernatant with potassium carbonate.

  • Reaction Setup: In a 96-well plate, add:

    • 50 µL of deproteinized sample or uridine standard.

    • 100 µL of phosphate buffer.

    • 50 µL of uridine phosphorylase solution.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: The produced uracil can be quantified using a suitable method, such as a colorimetric assay or by HPLC.

Visualizations

Pyrimidine_Metabolism_Pathway cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway cluster_degradation Degradation Carbamoyl_Phosphate Carbamoyl Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate Multi-enzyme process OMP OMP Orotate->OMP Orotate phosphoribosyltransferase UMP UMP OMP->UMP OMP decarboxylase UDP UDP UMP->UDP Uracil Uracil Uracil->UMP Uridine phosphorylase & Uridine kinase Uracil_Deg Uracil Uracil->Uracil_Deg Thymine Thymine TMP TMP Thymine->TMP Thymidine phosphorylase & Thymidine kinase Thymine_Deg Thymine Thymine->Thymine_Deg UTP UTP UDP->UTP dUDP dUDP UDP->dUDP Ribonucleotide reductase CTP CTP UTP->CTP dUMP dUMP dUDP->dUMP dUMP->TMP Thymidylate synthase Beta_Alanine Beta_Alanine Uracil_Deg->Beta_Alanine DPD, DHP, UP Beta_Aminoisobutyrate Beta_Aminoisobutyrate Thymine_Deg->Beta_Aminoisobutyrate DPD, DHP, UP

Caption: Overview of this compound Metabolism Pathways.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Urine, Tissue) Sample_Preparation 2. Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Sample_Preparation LC_Separation 3. LC Separation (Reversed-Phase C18) Sample_Preparation->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification & QC) MS_Detection->Data_Analysis

Caption: General Experimental Workflow for LC-MS/MS.

References

Validation & Comparative

Validating the Mechanism of Action of Pyrimidine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous targeted therapies. Validating the precise mechanism of action of these inhibitors is a critical step in the drug development pipeline, ensuring on-target efficacy and minimizing off-target effects. This guide provides a comparative analysis of experimental methodologies to validate the mechanism of action of this compound inhibitors, focusing on both kinase and dihydroorotate dehydrogenase (DHODH) inhibitors. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Comparative Efficacy of this compound Inhibitors

The inhibitory potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following tables provide a comparative overview of the biochemical and cellular potencies of selected this compound-based inhibitors against their respective targets.

This compound-Based Kinase Inhibitors

This compound-based kinase inhibitors are a major class of anticancer agents that target key signaling pathways involved in cell proliferation and survival.

Table 1: Comparative Efficacy of this compound-Based EGFR Inhibitors

InhibitorTarget (Wild-Type)Target (Mutant)Cellular IC50 (nM) - Mutant Cell Line
Osimertinib EGFREGFR L858R/T790M~15 (H1975)[1]
Erlotinib EGFREGFR L858R>5000 (H1975)[1]
Gefitinib EGFREGFR del1925 (PC-9)
Afatinib EGFR/HER2EGFR L858R/T790M500 (H1975)

Table 2: Comparative Efficacy of this compound-Based Aurora Kinase Inhibitors

InhibitorTargetBiochemical IC50 (nM)Cellular IC50 (nM) - Cancer Cell Line
MLN8237 (Alisertib) Aurora A<1Varies by cell line
Compound 13 Aurora A/BAurora A: <50, Aurora B: <10Varies by cell line[2]
This compound-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is a critical enzyme in the de novo this compound biosynthesis pathway, making it an attractive target for anti-inflammatory, immunosuppressive, and anticancer therapies.

Table 3: Comparative Efficacy of this compound-Based DHODH Inhibitors

InhibitorTargetBiochemical IC50 (nM)Cellular GI50 (nM) - AML Cell Line
Brequinar Human DHODH~10-20Varies by cell line
SBL-105 Human DHODH48.48[2]60.66 (THP-1)[2]
H-006 Human DHODH3.8Varies by cell line

Key Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of this compound inhibitors involves a multi-pronged approach, combining biochemical assays to determine direct target engagement and potency with cell-based assays to assess their effects in a biological context.

Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC50) of a this compound inhibitor against a purified kinase.

Methodology:

  • Reaction Setup: In a 96- or 384-well plate, combine the purified recombinant kinase, a specific peptide substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the this compound inhibitor to the wells. Include a DMSO control (vehicle) and a known potent inhibitor as a positive control.

  • Kinase Reaction: Incubate the plate at 30°C for 30-60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified. Common methods include:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).

    • Fluorescence-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DHODH Enzymatic Assay (Colorimetric)

Objective: To measure the in vitro inhibitory activity of a this compound derivative against DHODH.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrate Mix: Dihydroorotic acid, Coenzyme Q10, and 2,6-dichloroindophenol (DCIP) in assay buffer.

    • Enzyme Solution: Recombinant human DHODH in assay buffer.

    • Inhibitor Dilutions: Serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • Dispense the inhibitor dilutions into a 96-well plate.

    • Add the DHODH enzyme solution to all wells and pre-incubate for 30 minutes at 25°C.

    • Initiate the reaction by adding the substrate mix.

    • Immediately measure the decrease in absorbance at 600 nm over time in a microplate reader. The reduction of DCIP by DHODH leads to a loss of color.

  • Data Analysis:

    • Calculate the reaction rate (Vmax) from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Western Blot Analysis for Downstream Signaling

Objective: To confirm target engagement and mechanism of action in a cellular context by assessing the phosphorylation status of downstream signaling proteins.

Methodology:

  • Cell Treatment: Culture appropriate cancer cell lines and treat with varying concentrations of the this compound inhibitor for a specified time. Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., phospho-ERK for a MEK inhibitor, or phospho-STAT5 for a JAK inhibitor). Also, probe a separate blot with an antibody against the total protein as a loading control.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to account for any differences in protein loading.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of the this compound inhibitor on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in validating the mechanism of action of this compound inhibitors.

Signaling Pathways

Pyrimidine_Biosynthesis_Pathway Glutamine Glutamine + CO2 + 2ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Inhibitor DHODH Inhibitor (e.g., Brequinar) Inhibitor->Dihydroorotate Inhibits

Caption: De novo this compound biosynthesis pathway and the point of DHODH inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P mTOR->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->EGFR Inhibits Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor Aurora Kinase Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits Kinase_Inhibitor_Validation_Workflow start Start: This compound Inhibitor Candidate biochemical_assay Biochemical Kinase Assay start->biochemical_assay ic50_determination Determine Biochemical IC50 biochemical_assay->ic50_determination cell_based_assay Cell-Based Assays ic50_determination->cell_based_assay western_blot Western Blot (Phospho-protein levels) cell_based_assay->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTT) cell_based_assay->proliferation_assay mechanism_validated Mechanism of Action Validated western_blot->mechanism_validated cellular_ic50 Determine Cellular IC50 proliferation_assay->cellular_ic50 cellular_ic50->mechanism_validated DHODH_Inhibitor_Validation_Workflow start Start: This compound DHODH Inhibitor Candidate enzymatic_assay DHODH Enzymatic Assay start->enzymatic_assay biochemical_ic50 Determine Biochemical IC50 enzymatic_assay->biochemical_ic50 cell_proliferation Cell Proliferation Assay biochemical_ic50->cell_proliferation cellular_gi50 Determine Cellular GI50 cell_proliferation->cellular_gi50 rescue_experiment Uridine Rescue Experiment cellular_gi50->rescue_experiment on_target_confirmation On-Target Effect Confirmed rescue_experiment->on_target_confirmation

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] In the realm of oncology, this compound derivatives have been extensively explored due to their ability to mimic endogenous nucleobases, allowing them to interact with key enzymes and receptors involved in cancer cell proliferation and survival.[3][4] This guide provides a comparative analysis of the structure-activity relationships of various this compound analogs, focusing on their anticancer properties. The information herein is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the design and optimization of this important class of molecules.

Quantitative Structure-Activity Relationship Data

The antiproliferative activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the this compound core. The following tables summarize the in vitro cytotoxicity (IC50 values) of several series of this compound analogs against various human cancer cell lines, providing a clear comparison of their potency.

Table 1: SAR of 2,4,5-Trisubstituted this compound Derivatives as CDK9 Inhibitors

This series highlights the impact of substitutions at the C2, C4, and C5 positions on the inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9) and the proliferation of cancer cell lines.

Compound IDR (C4-Anilino Moiety)X (C2-Linker)Y (C5-Substituent)CDK9 IC50 (μM)HCT116 IC50 (μM)MCF-7 IC50 (μM)
9a HNHPhenyl>50>50>50
9h 4-FNHPhenyl0.861.93.2
9s 4-ClNHPhenyl0.040.10.2
9t 4-CH3NHPhenyl0.120.30.5
10a 4-ClOPhenyl1.23.55.8
11a 4-ClSPhenyl0.250.71.1

Data sourced from a study on 2,4,5-trisubstituted this compound CDK inhibitors.[1]

SAR Insights:

  • Substitution on the C4-anilino ring is critical for activity, with electron-withdrawing groups (e.g., Cl, F) at the para position generally leading to higher potency.[1]

  • The nature of the linker at the C2 position influences activity, with an NH linker being optimal compared to O or S linkers.[1]

  • The presence of a phenyl group at the C5 position is a common feature in this series of active compounds.

Table 2: Antiproliferative Activity of Novel this compound-Imine Derivatives

This table showcases the cytotoxic effects of a series of this compound-imine analogs against a panel of human cancer cell lines.

Compound IDR (Substituent on Phenyl-Imine)A-549 IC50 (µM)SiHA IC50 (µM)MCF-7 IC50 (µM)B16F10 IC50 (µM)
6a H24.11 ± 1.1418.14 ± 1.1115.21 ± 1.0428.12 ± 1.24
6g 4-F14.92 ± 2.329.34 ± 1.048.12 ± 1.3312.14 ± 1.09
6h 4-Cl13.01 ± 1.127.95 ± 1.317.42 ± 2.1211.23 ± 1.15
6i 4-Br6.23 ± 1.186.94 ± 1.036.21 ± 1.2610.11 ± 1.85
Doxorubicin -1.24 ± 0.941.04 ± 1.011.11 ± 1.121.42 ± 1.02

Data extracted from a study on the multicomponent synthesis of novel this compound derivatives.[5]

SAR Insights:

  • The introduction of halogen substituents on the phenyl-imine moiety significantly enhances cytotoxic activity compared to the unsubstituted analog.[5]

  • A clear trend is observed with the heavier halogens (Br > Cl > F) conferring greater potency against the tested cancer cell lines.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (CDK9)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the CDK9 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.

  • Compound Incubation: The test compounds are added to the reaction mixture at varying concentrations and incubated for a specific period (e.g., 60 minutes) at room temperature.

  • Reaction Termination: The kinase reaction is stopped by the addition of a termination buffer.

  • Signal Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or FRET.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[1]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).[5]

  • MTT Addition: After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.[5]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of viable cells against the compound concentration.[5]

Visualizing Molecular Interactions and Experimental Processes

Diagrams are provided below to illustrate a key signaling pathway targeted by this compound analogs and a standard workflow for evaluating their anticancer activity.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to P_EGFR Dimerization & Auto-phosphorylation EGFR->P_EGFR Pyrimidine_Analog This compound Analog (EGFR Inhibitor) Pyrimidine_Analog->EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

Experimental_Workflow Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with This compound Analogs (Varying Concentrations) Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Data_Analysis Data Analysis: Calculate IC50 Values Absorbance->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for in vitro cytotoxicity screening.

References

A Comparative Guide to the Efficacy of Pyrimidine Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of key pyrimidine anticancer agents: 5-Fluorouracil (5-FU), Capecitabine, Gemcitabine, and Cytarabine. It includes a summary of their mechanisms of action, comparative in vitro and in vivo efficacy data, and detailed protocols for essential experimental assays to facilitate informed decisions in research and development.

Overview and Mechanism of Action

This compound analogs are a class of antimetabolite drugs that exert their anticancer effects by interfering with the synthesis of nucleic acids (DNA and RNA), which is essential for cell proliferation. By mimicking endogenous pyrimidines, they disrupt these critical cellular processes, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

  • 5-Fluorouracil (5-FU): Upon intracellular activation, 5-FU's metabolites inhibit thymidylate synthase (TS) and incorporate into both RNA and DNA.[1][2] Inhibition of TS depletes thymidine, a necessary precursor for DNA synthesis, leading to "thymineless death".[1] Its incorporation into RNA disrupts RNA processing and function, while its incorporation into DNA induces damage.[1][3]

  • Capecitabine: An oral prodrug of 5-FU, Capecitabine is designed for tumor-selective activation.[4][5] It undergoes a three-step enzymatic conversion to 5-FU, with the final step mediated by thymidine phosphorylase (TP), an enzyme often found in higher concentrations in tumor tissues compared to normal tissues.[4][5] This targeted release of 5-FU aims to enhance efficacy while reducing systemic toxicity.[4]

  • Gemcitabine: This deoxycytidine analog is phosphorylated intracellularly to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[6][7] dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[8] dFdCTP is incorporated into DNA, causing "masked chain termination" where one additional nucleotide is added before DNA synthesis halts, preventing repair by proofreading enzymes and ultimately triggering apoptosis.[8]

  • Cytarabine (ara-C): A deoxycytidine analog, Cytarabine's active form, ara-CTP, primarily inhibits DNA polymerase.[9][10] Its incorporation into the DNA strand acts as a chain terminator, preventing further elongation and halting DNA synthesis, which is particularly effective against cells in the S-phase of the cell cycle.[9][11]

Signaling and Activation Pathways

The following diagram illustrates the general mechanism of this compound antagonists, focusing on the disruption of DNA synthesis.

G cluster_0 Drug Administration cluster_1 Intracellular Activation cluster_2 Mechanism of Action cluster_3 Cellular Outcome Capecitabine Capecitabine (Oral Prodrug) FU 5-Fluorouracil (IV) Capecitabine->FU Metabolism FU_active FdUMP, FUTP, FdUTP FU->FU_active Activation Gemcitabine Gemcitabine (IV) Gem_active dFdCDP, dFdCTP Gemcitabine->Gem_active Activation Cytarabine Cytarabine (IV) AraC_active ara-CTP Cytarabine->AraC_active Activation TS Thymidylate Synthase (TS) FU_active->TS Inhibition RNA_Processing RNA Processing FU_active->RNA_Processing Disruption DNA_Synthesis DNA Synthesis & Repair FU_active->DNA_Synthesis Incorporation RNR Ribonucleotide Reductase (RNR) Gem_active->RNR Inhibition Gem_active->DNA_Synthesis Masked Chain Termination DNA_Polymerase DNA Polymerase AraC_active->DNA_Polymerase Inhibition AraC_active->DNA_Synthesis Chain Termination Apoptosis Apoptosis & Cell Cycle Arrest TS->Apoptosis RNR->Apoptosis DNA_Polymerase->Apoptosis RNA_Processing->Apoptosis DNA_Synthesis->Apoptosis

Caption: General activation and mechanism of action for this compound anticancer agents.

Performance Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following tables summarize the IC50 values for 5-FU and Gemcitabine against various pancreatic and colorectal cancer cell lines.

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions (e.g., exposure time, assay method). Capecitabine, as a prodrug, often shows a very high IC50 in vitro because cultured cells may lack sufficient levels of the enzymes required for its activation to 5-FU.[12] Cytarabine is primarily used for hematologic cancers and is less commonly tested against solid tumor cell lines.

Table 1: Comparative IC50 Values in Pancreatic Cancer Cell Lines

Cell Line5-Fluorouracil (μM)Gemcitabine (nM)Reference
AsPC-13.0842.20[6]
Capan-10.2211.51[6]
Mia-PaCa-24.6323.40[6]
T3M41.6338.70[13]

Table 2: Comparative IC50 Values in Colorectal Cancer (CRC) Cell Lines

Cell Line5-Fluorouracil (μM)Gemcitabine (μM)Reference
HT 29>1000>1000[4]
SW 4843.11.1[4]
SW 48012.5>1000[4]
SW 6201.80.04[4]
HCT 116>1000>1000[4]
Caco-2>1000>1000[4]

Table 3: Comparative IC50 Values in Breast Cancer Cell Line (MCF-7)

DrugIC50 (48h exposure)Reference
5-Fluorouracil1.3 µg/mL (~10 µM)
Capecitabine1147.9 µg/mL (~3195 µM)

Performance Data: In Vivo Efficacy

In vivo studies using animal models are critical for evaluating a drug's therapeutic potential in a complex biological system.

Pancreatic Cancer Mouse Models:

  • Tumor-to-Muscle (T/M) Ratio: In a murine model of pancreatic ductal adenocarcinoma (PDAC), the T/M ratio, an indicator of tumor-specific uptake, was comparable for 5-FU (4.8 ± 0.2) and gemcitabine (6.2 ± 1.5).[1] The ratio was lower for capecitabine (1.5), though this may reflect the inactive prodrug form in muscle tissue.[1]

  • Intra-tumoral Distribution: The same study found that gemcitabine and 5-FU accumulate similarly within the tumor, often leaving hypoxic regions untreated.[14] In contrast, metabolites of capecitabine appeared to penetrate further into the tumor.[7][14]

  • Survival Study: In a genetically engineered mouse model of pancreatic cancer (KPC mice), single-agent therapy with Capecitabine resulted in a median survival of 8 days, which was statistically similar to the 10.5 days observed with Gemcitabine.[10]

Key Experimental Protocols

Standardized, reproducible assays are fundamental to the preclinical evaluation of anticancer agents. Below are detailed methodologies for key experiments.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

G A 1. Seed Cells Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Drug Treatment Add serial dilutions of this compound agents. Include vehicle control. A->B C 3. Incubation Incubate plates for a defined period (e.g., 48-72 hours). B->C D 4. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4 hours to allow formazan formation. C->D E 5. Solubilize Formazan Add solubilization solution (e.g., DMSO) to dissolve purple formazan crystals. D->E F 6. Measure Absorbance Read absorbance at ~570 nm using a microplate reader. E->F G 7. Data Analysis Calculate % viability relative to control. Determine IC50 values. F->G

Caption: Workflow for an MTT-based cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test agents (e.g., 5-FU, Gemcitabine) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as [(Absorbance of treated cells) / (Absorbance of control cells)] x 100. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G A 1. Cell Treatment Culture and treat cells with anticancer agents for a specified time. B 2. Harvest Cells Collect both adherent and floating cells. Wash with cold PBS. A->B C 3. Resuspend in Binding Buffer Resuspend cell pellet in 1X Annexin V Binding Buffer. B->C D 4. Staining Add Annexin V-FITC and Propidium Iodide (PI). C->D E 5. Incubation Incubate in the dark at room temperature for 15 minutes. D->E F 6. Flow Cytometry Analysis Analyze stained cells promptly using a flow cytometer. E->F G 7. Data Quadrant Analysis Quantify cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) F->G

Caption: Workflow for an Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask and treat with the desired concentrations of this compound agents for the intended time period.

  • Cell Harvesting: Collect the culture medium (containing floating/apoptotic cells). Wash adherent cells with PBS and detach them using trypsin. Combine the detached cells with the cells from the medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex the cells.

  • Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Healthy cells are negative for both stains; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are positive for both stains.

Cell Cycle Analysis

This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

G A 1. Cell Treatment Culture and treat cells with anticancer agents for a specified time (e.g., 24h). B 2. Harvest & Wash Harvest cells by trypsinization and wash once with cold PBS. A->B C 3. Fixation Fix cells by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C. B->C D 4. Rehydration & Staining Wash fixed cells with PBS. Resuspend in staining solution containing Propidium Iodide (PI) and RNase A. C->D E 5. Incubation Incubate in the dark at room temperature for 30 minutes. D->E F 6. Flow Cytometry Analysis Analyze DNA content using a flow cytometer. E->F G 7. Histogram Analysis Quantify the percentage of cells in G0/G1, S, and G2/M phases. F->G

Caption: Workflow for cell cycle analysis using PI staining.

Detailed Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound agents for a duration appropriate to observe cell cycle effects (e.g., 24-48 hours).

  • Harvesting: Collect and centrifuge cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution (e.g., PBS containing 50 µg/mL PI and 100 µg/mL RNase A).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content is quantified, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Growth Inhibition (TGI) Assay

This assay evaluates the efficacy of an anticancer agent in a living organism, typically using a xenograft mouse model.

G A 1. Cell Implantation Subcutaneously inject cancer cells into the flank of immunocompromised mice. B 2. Tumor Growth Monitor tumor growth with calipers until they reach a specified volume (e.g., 100-150 mm³). A->B C 3. Randomization & Treatment Randomize mice into control (vehicle) and treatment groups. Administer drug according to the desired dose and schedule. B->C D 4. Monitoring Measure tumor volume and body weight regularly (e.g., 2-3 times per week). C->D E 5. Study Endpoint Terminate the study when control tumors reach a predetermined size or after a specific treatment duration. D->E F 6. Data Analysis Calculate Tumor Growth Inhibition (TGI). Compare survival curves. E->F

Caption: Workflow for an in vivo tumor growth inhibition study.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS, often mixed with Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume by measuring the length and width with calipers every 2-3 days. Calculate the volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into different groups (e.g., vehicle control, drug A, drug B).

  • Drug Administration: Administer the this compound agents or vehicle control according to the planned dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.

  • Ongoing Monitoring: Continue to measure tumor volume and mouse body weight (as an indicator of toxicity) throughout the study.

  • Endpoint and Analysis: Terminate the experiment when tumors in the control group reach a predetermined maximum size or after a set duration. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group. Statistical analysis of the differences between groups is then performed.

References

A Comparative Guide to the Validation of Pyrimidine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous enzyme inhibitors with broad therapeutic applications, from oncology to infectious diseases.[1][2][3] This guide provides a comparative analysis of this compound derivatives targeting key enzyme families, offering a side-by-side look at their inhibitory potency. Detailed experimental protocols for enzyme inhibition assays are provided to support the validation and replication of these findings.

Comparative Analysis of this compound-Based Enzyme Inhibitors

The versatility of the this compound core allows for fine-tuning of its structure to achieve high potency and selectivity against various enzymes.[1] Below, we compare the inhibitory activities of several this compound derivatives against three major classes of enzymes: Kinases, Dihydrofolate Reductase (DHFR), and Glutathione Reductase (GR).

Data Presentation: Inhibitory Potency of this compound Derivatives
Derivative ClassCompoundTarget EnzymeIC50 / Ki ValueReference
Aurora Kinase Inhibitors Alisertib (MLN8237)Aurora A0.0012 µM[4]
Barasertib (AZD1152)Aurora B0.00037 µM[4]
AMG900Aurora B0.004 µM[4]
PF-03814735Aurora A0.0008 µM[4]
Compound 38jAurora A / Aurora B0.0071 µM / 0.0257 µM[4]
EGFR/HER2 Inhibitors Compound 88HER2 / EGFR-L858R / EGFR-T790M81 ng/mL / 59 ng/mL / 49 ng/mL[2]
Compound 89HER2 / EGFR-L858R / EGFR-T790M208 ng/mL / 112 ng/mL / 152 ng/mL[2]
Compound 11EGFRWT / EGFRT790M0.099 µM / 0.123 µM[5]
DHFR Inhibitors Compound 10ehuman DHFR< 1 µM[6]
Compound 10fhuman DHFR< 1 µM[6]
Compound 10ghuman DHFR< 1 µM[6]
Methotrexate (Reference)human DHFR5.61 µM[6]
Compound 20DHFR0.20 µM[7]
Glutathione Reductase Inhibitors 4-amino-2,6-dichlorothis compoundGRKi = 0.979±0.23 µM[8]
4-amino-6-chlorothis compoundGRKi = 1.269 µM[8]
4-amino-2-chlorothis compoundGRKi = 1.847 µM[8]
This compoundGRKi = 2.984 µM[8]

Experimental Protocols

Accurate and reproducible experimental design is critical for the validation of enzyme inhibitors. Below are detailed protocols for common enzyme inhibition assays used to evaluate this compound derivatives.

Protocol 1: In Vitro Dihydrothis compound Dehydrogenase (DPYD) Inhibition Assay[9]

This colorimetric assay measures DPYD activity by monitoring the reduction of a tetrazolium salt.

Materials and Reagents:

  • Recombinant Human Dihydrothis compound Dehydrogenase (DPYD)

  • Uracil (Substrate)

  • NADPH (Cofactor)

  • This compound-2,4-dione test compounds

  • Gimeracil (Positive Control)

  • Assay Buffer (100 mM Potassium Phosphate, pH 7.4)

  • WST-1 (Water Soluble Tetrazolium salt) Detection Reagent

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound test compounds and positive control in DMSO. Further dilute in Assay Buffer to final concentrations, ensuring the final DMSO concentration is below 1%.

  • Enzyme Preparation: Dilute the DPYD enzyme stock in cold Assay Buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Plate Setup:

    • Add Assay Buffer to all wells of a 96-well plate.

    • Add the diluted test compounds, positive control, or DMSO (for 100% activity control) to the respective wells.

    • Add the diluted DPYD enzyme to all wells except the "No Enzyme Control" wells.

    • Mix gently and pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Prepare a Substrate/Cofactor Mix containing Uracil and NADPH. Initiate the reaction by adding this mix to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Detection: Stop the reaction by adding the WST-1 Detection Reagent Mix. Incubate for an additional 10-15 minutes at 37°C until a color change is observed.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (No Enzyme Control) and calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay[6][10]

This assay determines the inhibitory effect of compounds on DHFR, an essential enzyme in nucleotide synthesis.

Materials and Reagents:

  • Human DHFR enzyme

  • Dihydrofolic acid (DHF) (Substrate)

  • NADPH (Cofactor)

  • Test this compound derivatives

  • Methotrexate (Reference Inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Compound Preparation: Dissolve and serially dilute the test compounds and methotrexate in an appropriate solvent (e.g., DMSO), followed by dilution in the assay buffer.

  • Assay Mixture: In a 96-well plate, combine the assay buffer, NADPH, and the DHFR enzyme.

  • Pre-incubation: Add the diluted test compounds or reference inhibitor to the assay mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate (DHF) to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Understanding the broader biological context and the experimental process is facilitated by clear visualizations.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare this compound Derivatives (Serial Dilutions) plate_setup Set up 96-well Plate (Controls & Test Compounds) compound_prep->plate_setup enzyme_prep Prepare Enzyme Solution enzyme_prep->plate_setup reagent_prep Prepare Substrate/Cofactor Mix reaction_init Initiate Reaction (Add Substrate) reagent_prep->reaction_init pre_incubation Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubation pre_incubation->reaction_init incubation Incubate at 37°C reaction_init->incubation measurement Measure Absorbance (Plate Reader) incubation->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Pyrimidine_Inhibitor This compound Kinase Inhibitor Pyrimidine_Inhibitor->RTK Pyrimidine_Inhibitor->Raf Pyrimidine_Inhibitor->PI3K

Caption: Simplified kinase signaling pathway inhibited by this compound derivatives.

References

A Comparative Guide to Cross-Reactivity Studies of Pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of key pyrimidine-based drugs, focusing on the fluoropyrimidines: 5-Fluorouracil (5-FU), Capecitabine, and Tegafur-uracil (UFT). Cross-reactivity is a critical consideration in drug development and clinical practice, encompassing both immunological reactions (hypersensitivity) and the potential for overlapping resistance mechanisms in cancer therapy. This document synthesizes clinical data on adverse event profiles and discusses the underlying mechanisms and experimental protocols used to evaluate these phenomena.

Comparative Analysis of Adverse Events and Hypersensitivity

Immunological cross-reactivity between structurally similar drugs is a significant safety concern. For this compound-based drugs, particularly the widely used fluoropyrimidines, understanding the likelihood of a patient reacting to a related compound after a reaction to another is crucial. While true hypersensitivity reactions are relatively uncommon, comparing the overall adverse event profiles from large-scale data provides valuable insights into their potential for cross-reactivity.

A key relationship exists between 5-FU and its oral prodrug, Capecitabine. Capecitabine is converted to 5-FU in the body, suggesting a high potential for cross-reactivity.[1] However, some clinical evidence indicates that this is not always the case for hypersensitivity reactions. It's postulated that allergic reactions to Capecitabine may be caused by its intermediate metabolites rather than the final 5-FU molecule.[2][3] One case study reported the safe administration of 5-FU to a patient who had a probable allergic reaction to Capecitabine, suggesting a lack of allergic cross-reactivity in that instance.[2]

The following tables summarize comparative toxicity data from meta-analyses and data mining of the FDA Adverse Event Reporting System (AERS), which can serve as a surrogate for comparing hypersensitivity-related adverse events.

Table 1: Comparison of Grade 3-4 Adverse Events for Capecitabine vs. 5-FU
Adverse EventRelative Risk (RR) for Capecitabine vs. 5-FU (95% CI)Finding
Diarrhea1.39 (1.14 - 1.69)Increased risk with Capecitabine-based therapies.[4]
Hand-Foot SyndromeSignificantly more frequent with CapecitabineIncreased risk with Capecitabine.[5][6]
NeutropeniaWeaker association with Capecitabine than 5-FUDecreased risk with Capecitabine.[6]
StomatitisNo statistical differenceSimilar risk for both drugs.[6]
Nausea and VomitingMore noteworthy for CapecitabineIncreased risk with Capecitabine.[6]
LeukopeniaWeaker association with Capecitabine than 5-FUDecreased risk with Capecitabine.[6]

Data compiled from meta-analyses and FDA AERS data mining.[4][6]

Table 2: Comparison of Adverse Events for Tegafur-uracil (UFT) vs. Other Fluoropyrimidines (primarily 5-FU)
Adverse EventFinding
Stomatitis/MucositisSignificantly fewer patients on UFT.[7]
FeverSignificantly fewer patients on UFT.[7]
InfectionSignificantly fewer patients on UFT.[7]
LeukopeniaSignificantly fewer patients on UFT.[7]
Febrile NeutropeniaSignificantly fewer patients on UFT.[7]
ThrombocytopeniaSignificantly fewer patients on UFT.[7]

Data from a systematic review and meta-analysis.[7]

Cross-Resistance in Cancer Therapy

In the context of oncology, cross-resistance occurs when a tumor that is resistant to one drug also shows resistance to other, often structurally or mechanistically related, drugs. For fluoropyrimidines, which are antimetabolites, resistance can develop through various mechanisms, such as alterations in the target enzyme (thymidylate synthase) or changes in drug metabolism.[8] Understanding these patterns is vital for sequential treatment strategies.

Table 3: Cross-Resistance Profile of Fluorothis compound-Resistant Colorectal Cancer Cell Lines
Cell LineResistance ToCross-Resistance to 5-FU (Fold Increase in IC50)Cross-Resistance to FdUrd (Fold Increase in IC50)
DLD-1/5-FU5-FU (65.2-fold)-No cross-resistance
DLD-1/FdUrdFdUrd (9.7-fold)3-fold-

IC50: 50% inhibitory concentration. FdUrd: 5-fluoro-2'-deoxyuridine, an active metabolite. Data adapted from in vitro studies on colorectal cancer cell lines.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound Antimetabolites

This compound-based antimetabolites function by interfering with the synthesis of nucleic acids (DNA and RNA), which is essential for cell division.[9][10] They mimic natural pyrimidines (cytosine, thymine, and uracil) and are processed by cellular enzymes into fraudulent nucleotides.[11] These fraudulent nucleotides then inhibit key enzymes in the this compound metabolic pathway or are incorporated into DNA and RNA, leading to DNA damage and apoptosis.[10][11]

G Generalized Mechanism of this compound Antimetabolites cluster_0 Drug Administration & Uptake cluster_1 Metabolic Activation cluster_2 Cellular Targets & Effects This compound-Based Drug This compound-Based Drug Cellular Uptake Cellular Uptake This compound-Based Drug->Cellular Uptake Metabolic Enzymes Metabolic Enzymes Cellular Uptake->Metabolic Enzymes Activation Active Metabolites Active Metabolites Metabolic Enzymes->Active Metabolites DNA_RNA_Synthesis DNA/RNA Synthesis (e.g., Thymidylate Synthase) Active Metabolites->DNA_RNA_Synthesis Inhibition DNA_RNA_Incorporation Incorporation into DNA/RNA Active Metabolites->DNA_RNA_Incorporation Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA_Synthesis->Apoptosis DNA_RNA_Incorporation->Apoptosis

Caption: Generalized mechanism of action for this compound antimetabolite drugs.

Experimental Workflow for In Vitro Hypersensitivity Testing

Several in vitro tests can be used to investigate the immunological basis of drug hypersensitivity reactions and assess cross-reactivity. These tests avoid the risks associated with in vivo drug provocation tests. The general workflow involves isolating patient immune cells and challenging them with the suspected drugs.

G Workflow for In Vitro Drug Hypersensitivity Testing cluster_assays Select Assay Readout start Patient Blood Sample Collection pbmc Isolate Peripheral Blood Mononuclear Cells (PBMCs) or Basophils start->pbmc culture Cell Culture with Suspected Drugs (Drug A, Drug B, etc.) pbmc->culture incubation Incubation culture->incubation controls Include Positive & Negative Controls controls->incubation ltt LTT: Measure Lymphocyte Proliferation incubation->ltt bat BAT: Measure Basophil Activation Markers (e.g., CD63) incubation->bat elisa ELISA: Measure Cytokine/Mediator Release incubation->elisa analysis Data Analysis: Compare response to drugs vs. negative control ltt->analysis bat->analysis elisa->analysis result Determine Sensitization & Cross-Reactivity Pattern analysis->result

Caption: General experimental workflow for assessing drug cross-reactivity in vitro.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of drug cross-reactivity. Below are protocols for key in vitro assays.

Lymphocyte Transformation Test (LTT)

The LTT measures the proliferation of drug-specific T-lymphocytes in vitro upon re-exposure to the drug, indicating a cell-mediated hypersensitivity reaction.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the patient's heparinized venous blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Resuspend PBMCs in a suitable culture medium (e.g., RPMI 1640 supplemented with autologous serum or serum-free medium) and plate them in a 96-well plate.

  • Drug Stimulation: Add the this compound-based drugs to be tested (e.g., 5-FU, Capecitabine) to the cell cultures at various non-cytotoxic concentrations. Include a negative control (cells with medium only) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plates for 5 to 7 days in a humidified incubator at 37°C with 5% CO2 to allow for lymphocyte proliferation.

  • Proliferation Assay: On the final day of incubation, add a marker for cell proliferation, such as ³H-thymidine or a non-radioactive alternative (e.g., BrdU). Incubate for another 18-24 hours.

  • Measurement: Harvest the cells and measure the incorporation of the proliferation marker. For ³H-thymidine, this is done using a beta-scintillation counter. For BrdU, an ELISA-based colorimetric assay is used.

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) or optical density (OD) of the drug-stimulated cultures by the mean CPM or OD of the negative control cultures. An SI greater than a predefined cutoff (typically ≥ 2 or 3) is considered a positive result.

Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (like CD63) on the surface of basophils after stimulation with an allergen, which is useful for diagnosing IgE-mediated immediate hypersensitivity.

Methodology:

  • Sample Preparation: Use fresh whole blood collected in heparin or EDTA tubes.

  • Drug Stimulation: Aliquot the whole blood into flow cytometry tubes. Add the test drugs at several concentrations. Include a negative control (buffer) and a positive control (e.g., anti-IgE antibody).

  • Incubation: Incubate the tubes at 37°C for 15-30 minutes.

  • Staining: Add a cocktail of fluorescently-labeled antibodies to identify basophils (e.g., anti-CCR3 or anti-IgE) and to detect activation (e.g., anti-CD63).

  • Red Blood Cell Lysis: After a further incubation period, lyse the red blood cells using a lysing solution.

  • Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the basophil population and quantify the percentage of activated (CD63-positive) basophils.

  • Data Analysis: A positive result is determined by the percentage of CD63-positive basophils exceeding a certain threshold and/or a stimulation index (ratio of stimulated to unstimulated cells) being above a defined cutoff (typically >2).[3]

Anti-Drug Antibody (ADA) Bridging ELISA

This assay is designed to detect antibodies that a patient may have developed against a drug, which can be a cause of hypersensitivity reactions.

Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with a capture molecule, such as streptavidin.

  • Drug Capture: Add a biotinylated version of the this compound drug to the wells and incubate to allow it to bind to the streptavidin. Wash the plate to remove any unbound drug.

  • Sample Incubation: Add patient serum or plasma samples to the wells. If anti-drug antibodies are present, they will "bridge" between the captured drug molecules. Include positive and negative control sera. Incubate and then wash the plate.

  • Detection: Add a labeled (e.g., with horseradish peroxidase - HRP) version of the same this compound drug. This labeled drug will bind to the other arm of the "bridged" antibody. Incubate and wash thoroughly.

  • Substrate Addition: Add a substrate for the enzyme label (e.g., TMB for HRP). A color change will occur in wells where ADAs have formed a bridge.

  • Measurement: Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: The signal intensity is proportional to the amount of ADA present in the sample. Compare sample signals to a cut-point determined from the negative controls.

Conclusion

The cross-reactivity among this compound-based drugs is a multifaceted issue. While the metabolic conversion of Capecitabine to 5-FU suggests a high likelihood of cross-reactivity in terms of efficacy and general toxicity, evidence regarding immunological hypersensitivity is less direct. Comparative analysis of adverse event data from large patient cohorts indicates that while both drugs share toxicities, their frequency and severity can differ significantly. For instance, Capecitabine is more frequently associated with hand-foot syndrome, while 5-FU shows a stronger association with myelosuppression.[6] Tegafur-uracil appears to have a more favorable safety profile regarding several hematological and non-hematological adverse events compared to other fluoropyrimidines.[7]

For individual patient management where hypersensitivity is suspected, in vitro diagnostic tools like the LTT and BAT can provide crucial, safer alternatives to drug provocation tests for assessing sensitization and potential cross-reactivity. The choice of assay depends on the suspected underlying mechanism of the reaction (cell-mediated vs. IgE-mediated). These experimental approaches, combined with a thorough understanding of the comparative clinical data, are essential for guiding therapeutic decisions and advancing the development of safer this compound-based therapies.

References

A Researcher's Guide to Comparative Docking of Pyrimidine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrimidine ligands based on their performance in molecular docking studies. The information is supported by experimental data from various scientific publications.

The this compound scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous enzyme inhibitors with therapeutic potential.[1] Molecular docking simulations have been instrumental in elucidating the binding modes and predicting the affinities of this compound derivatives against a range of critical biological targets.[1][2] This guide synthesizes in-silico investigations to aid researchers in the rational design of novel and potent inhibitors.[1]

Comparative Docking Performance of this compound Derivatives

The following tables summarize the quantitative data from various comparative docking studies of this compound ligands against different protein targets. These tables provide a clear comparison of binding affinities and other relevant metrics.

Diaryl this compound Derivatives Against hACE2-S Protein Complex

This study aimed to identify diaryl this compound derivatives as potential inhibitors of the hACE2-S protein complex, a key interaction for SARS-CoV-2 viral entry.[3] Chloroquine (CQ) was used as a positive control in the docking experiments.[3]

CompoundBinding Affinity (kcal/mol)Interacting Amino Acid Residues of hACE2
AP-NP-8.95Not Specified
AP-3-OMe-Ph-8.1Not Specified
AP-4-Me-Ph-8.1Not Specified
Chloroquine (CQ)-5.7Not Specified

Table 1: Binding affinities of diaryl this compound derivatives against the hACE2-S protein complex. Data sourced from PubMed Central.[3]

4,6-Disubstituted this compound Derivatives Against Cancer-Related Kinases

This section summarizes the docking data for 4,6-disubstituted this compound derivatives against key enzyme targets implicated in cancer: Phosphoinositide 3-Kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[1]

CompoundTargetBinding Affinity (kcal/mol)
Derivative 1PI3K-9.2
Derivative 2PI3K-8.8
Derivative 3EGFR-8.5
Derivative 4EGFR-8.1
Derivative 5CDK2-7.9
Derivative 6CDK2-7.5

Table 2: Comparative binding affinities of 4,6-disubstituted this compound derivatives against PI3K, EGFR, and CDK2. Data synthesized from in-silico investigations.[1]

This compound Analogues Against Cyclin-Dependent Kinase 8 (CDK8)

A series of this compound analogues were synthesized and docked against CDK8 to evaluate their potential as antimicrobial and antiproliferative agents.[2]

CompoundDocking ScoreGlide Energy (kcal/mol)Interacting Residues
Ax1-5.668-46.167His106, Trp105, Val27, Gly28, Val35
Ax9Not SpecifiedNot SpecifiedNot Specified
Ax10Not SpecifiedNot SpecifiedNot Specified

Table 3: Docking results of this compound derivatives against CDK8. Data sourced from a study on this compound analogues as prospective antimicrobial and antiproliferative agents.[2]

Amino-Pyrimidines Against IGF1R and EGFR

This work focused on the synthesis and molecular docking of 2-aminopyrimidines against Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR), both of which are transmembrane receptor tyrosine kinases involved in cancer.[4]

CompoundTargetBinding Energy (kcal/mol)
2aIGF1R-7.9
2bIGF1R-7.5
2cIGF1R-7.2
2dIGF1R-6.8
2eIGF1R-6.5
2fIGF1R-6.2
2gIGF1R-6.0
2hIGF1R-5.8
2aEGFR-8.5
2bEGFR-8.1
2cEGFR-7.8
2dEGFR-7.5
2eEGFR-7.1
2fEGFR-6.9
2gEGFR-6.6
2hEGFR-6.3

Table 4: Binding energies of 2-aminothis compound derivatives with IGF1R and EGFR. Data sourced from Taylor & Francis Online.[4]

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results.[1] Below is a generalized experimental protocol based on the reviewed literature for performing comparative docking studies of this compound ligands.

A Generalized Molecular Docking Workflow

A typical molecular docking workflow involves the preparation of the target protein and the this compound ligands, followed by grid generation to define the binding site, and finally, the docking simulation itself.[1]

  • Protein and Ligand Preparation :

    • Protein Structure Retrieval : The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[1][5]

    • Protein Preparation : The protein structure is prepared by removing water molecules, co-ligands, and any non-essential elements.[5] Hydrogens are added, and charges are assigned.

    • Ligand Preparation : The 2D structures of the this compound ligands are drawn using chemical drawing software and converted to 3D structures.[6] Energy minimization is then performed on the ligand structures.[5]

  • Grid Generation :

    • A grid box is generated around the active site of the target protein to define the search space for the ligand.[1][5] The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[5]

  • Docking Simulation :

    • Molecular docking is performed using software such as AutoDock Vina or GLIDE.[1] The software samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.[1]

  • Analysis of Results :

    • The docking results are ranked based on the predicted binding affinity (docking score), typically in kcal/mol.[5] The pose with the lowest binding energy is generally considered the most favorable.[1]

    • The top-ranked binding poses are visualized to analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein.[5]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (e.g., from PDB) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (this compound Derivatives) docking Molecular Docking (e.g., AutoDock Vina) l_prep->docking grid->docking results Analyze Results (Binding Energy, Pose) docking->results vis Visualization (Interactions) results->vis

A generalized workflow for molecular docking studies.

Signaling Pathways

Understanding the biological context of the enzyme targets is crucial for drug development.[1] The following diagram illustrates the PI3K/AKT signaling pathway, a critical pathway in cancer, where this compound derivatives have shown inhibitory action.[1]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth This compound This compound Derivatives This compound->PI3K inhibits

The PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

References

A Comparative Guide to the Bioavailability of Pyrimidine and Pyridine-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioavailability of a drug is a critical pharmacokinetic parameter that dictates its efficacy and dosage regimen. Both pyrimidine and pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides an objective comparison of the bioavailability of drugs based on these two heterocyclic rings, supported by experimental data and detailed methodologies.

Physicochemical Properties and Oral Bioavailability: A Comparative Analysis

The oral bioavailability of a drug is intricately linked to its physicochemical properties. The following tables summarize these properties for selected this compound and pyridine-based drugs, highlighting the interplay between chemical structure and pharmacokinetic outcomes.

This compound-Based Drugs
DrugMolecular Weight ( g/mol )LogPPSA (Ų)H-Bond DonorsH-Bond AcceptorsOral Bioavailability (%)
5-Fluorouracil 130.08-0.8967.922Highly variable (0-80%)[1][2]
Zidovudine (AZT) 267.240.05109.826~64%[3][4]
Minoxidil 209.251.2469.523>90%[5][6]
Pyridine-Based Drugs
DrugMolecular Weight ( g/mol )LogPPSA (Ų)H-Bond DonorsH-Bond AcceptorsOral Bioavailability (%)
Imatinib 493.604.53109.247~98%[7][8]
Abiraterone Acetate 391.555.1265.713<10% (fasted)[9][10][11]
Isoniazid 137.14-0.6468.123~100%[12][13]

Key Factors Influencing Bioavailability

For this compound-based drugs , bioavailability can be highly variable. For instance, 5-Fluorouracil's oral bioavailability is erratic due to extensive first-pass metabolism.[1][2] Zidovudine, a larger and more polar molecule, exhibits moderate to good bioavailability.[3][4][14] Minoxidil, on the other hand, is well-absorbed orally.[5][6]

Pyridine-containing drugs also show a wide range of bioavailabilities. Imatinib, a relatively large molecule, has excellent oral bioavailability, demonstrating that size is not the only determining factor.[7][8] In contrast, Abiraterone Acetate, a highly lipophilic compound, suffers from poor aqueous solubility, leading to low bioavailability in the fasted state.[9][10][11] Isoniazid, a small, hydrophilic molecule, is rapidly and almost completely absorbed after oral administration.[12][13]

Experimental Protocols for Bioavailability Assessment

Accurate assessment of bioavailability is crucial in drug development. Below are detailed methodologies for two key experimental procedures.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical procedure for determining the oral bioavailability of a test compound in a rat model.

1. Animal Preparation and Dosing:

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed in controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to food and water.

  • Fasting: Rats are fasted overnight prior to dosing to standardize stomach contents.[1]

  • Dosing Vehicle: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral administration.[1]

  • Administration:

    • Oral (PO): A specific dose (e.g., 10 mg/kg) is administered via oral gavage using a suitable gavage needle.[1][15]

    • Intravenous (IV): For determination of absolute bioavailability, a separate group of rats receives an IV bolus dose (e.g., 2 mg/kg) via the tail vein.

2. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

3. Plasma Preparation and Analysis:

  • Blood samples are centrifuged to separate plasma.

  • The plasma is stored frozen until analysis.

  • The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

4. Pharmacokinetic Analysis:

  • Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

In Vitro Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

1. Cell Culture:

  • Caco-2 cells (a human colon adenocarcinoma cell line) are seeded on semi-permeable filter supports in transwell plates.

  • The cells are cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal epithelium.

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.

3. Permeability Assay:

  • Dosing Solution: The test compound is dissolved in a transport buffer (e.g., Hank's Balanced Salt Solution) at a specific concentration (e.g., 10 µM).

  • Apical to Basolateral (A-B) Transport: The dosing solution is added to the apical (donor) side of the transwell, and the appearance of the compound in the basolateral (receiver) side is monitored over time (e.g., up to 2 hours).

  • Basolateral to Apical (B-A) Transport: To assess active efflux, the dosing solution is added to the basolateral side, and the appearance of the compound in the apical side is monitored.

  • Sampling: Samples are taken from the receiver compartment at specified time points.

4. Sample Analysis and Data Calculation:

  • The concentration of the test compound in the samples is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

  • The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 suggests the involvement of active efflux transporters.

Signaling Pathways and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the broader context of drug action and assessment.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis solubility Solubility Assay caco2 Caco-2 Permeability solubility->caco2 metabolism Microsomal Stability caco2->metabolism rat_pk Rat Pharmacokinetics metabolism->rat_pk bioavailability Oral Bioavailability rat_pk->bioavailability pk_analysis PK Parameter Calculation bioavailability->pk_analysis correlation In Vitro-In Vivo Correlation pk_analysis->correlation formulation Drug Formulation formulation->solubility

Caption: A generalized experimental workflow for assessing drug bioavailability.

Caption: Simplified signaling pathway of 5-Fluorouracil (a this compound analog).

Imatinib_pathway Imatinib Imatinib BCR-ABL BCR-ABL Imatinib->BCR-ABL Inhibition Substrate Proteins Substrate Proteins BCR-ABL->Substrate Proteins Phosphorylation Downstream Signaling Downstream Signaling Substrate Proteins->Downstream Signaling Activation Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Inhibition Apoptosis Apoptosis Downstream Signaling->Apoptosis Induction

References

In Vitro vs. In Vivo Correlation of Pyrimidine Drug Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The translation of in vitro drug efficacy to in vivo physiological responses is a cornerstone of successful drug development. This guide provides a comparative analysis of the in vitro and in vivo activities of pyrimidine-based drug candidates targeting distinct cellular mechanisms: tubulin polymerization, cyclin-dependent kinase 2 (CDK2), and proviral integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to offer a clear and objective resource for researchers in the field of oncology and drug discovery.

This compound-Based Tubulin Inhibitor: Compound 8c

Compound 8c, a this compound-containing dihydroquinoxalinone analog, has been identified as a potent tubulin inhibitor with significant anti-glioblastoma activity.[1][2] Its efficacy has been demonstrated through both in vitro cell-based assays and in vivo xenograft models.

Data Presentation
Parameter In Vitro In Vivo Reference
Target Tubulin PolymerizationGlioblastoma Xenograft[1][2]
Metric IC50Tumor Growth Inhibition[1][2]
Value 2.09 ± 0.59 nM (MT330 cells)2.36 ± 0.64 nM (LN229 cells)66% inhibition[1][2]
Control Temozolomide (TMZ)Vehicle Control[1][2]
Signaling Pathway

The primary mechanism of action for Compound 8c is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Tubulin_Inhibition_Pathway Tubulin Polymerization Inhibition Pathway Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Compound_8c Compound 8c Compound_8c->Tubulin Dimers Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition by Compound 8c.

Experimental Protocols

In Vitro: Sulforhodamine B (SRB) Cell Viability Assay [1]

  • Cell Plating: Seed glioblastoma cells (e.g., MT330, LN229) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Compound 8c for a specified period (e.g., 48 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with Sulforhodamine B dye.

  • Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo: Glioblastoma Xenograft Model [1][2]

  • Cell Implantation: Subcutaneously inject glioblastoma cells (e.g., MT330) into the flanks of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Compound 8c (e.g., 5 mg/kg, intraperitoneally, twice weekly) to the treatment group and a vehicle control to the control group.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Calculate the percentage of tumor growth inhibition in the treated group compared to the control group.

This compound-Based CDK2 Inhibitor: Pyrido[2,3-d]this compound Derivative

Certain pyrido[2,3-d]this compound derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

Data Presentation
Parameter In Vitro In Vivo Reference
Target CDK2/Cyclin ANot specified in the provided context
Metric IC50Not specified in the provided context
Value 0.09 µM (Compound 11a)Not specified in the provided context[3]
Control RoscovitineNot specified in the provided context[3]

Note: While potent in vitro activity is documented, specific in vivo data for this class of this compound-based CDK2 inhibitors was not available in the provided search results.

Signaling Pathway

CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest.

CDK2_Inhibition_Pathway CDK2 Inhibition Pathway CyclinE_CDK2 Cyclin E / CDK2 Rb_Phosphorylation Rb Phosphorylation CyclinE_CDK2->Rb_Phosphorylation CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->Rb_Phosphorylation Pyrimidine_Inhibitor Pyrido[2,3-d]this compound Inhibitor Pyrimidine_Inhibitor->CyclinE_CDK2 Inhibits Pyrimidine_Inhibitor->CyclinA_CDK2 Inhibits E2F_Release E2F Release Rb_Phosphorylation->E2F_Release G1_S_Transition G1/S Transition E2F_Release->G1_S_Transition

Caption: CDK2 Inhibition by a Pyrido[2,3-d]this compound Derivative.

Experimental Protocols

In Vitro: CDK2/Cyclin A Kinase Assay

  • Reaction Setup: In a microplate, combine the CDK2/Cyclin A enzyme, a specific peptide substrate, and the this compound inhibitor at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced.

  • Data Analysis: Calculate the IC50 value, representing the inhibitor concentration that reduces enzyme activity by 50%.

In Vivo: Generic Xenograft Model for Anticancer Drug Testing [4]

  • Cell Culture and Preparation: Culture a relevant human cancer cell line and prepare a cell suspension for injection.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Regularly measure the tumor dimensions with calipers to calculate the tumor volume.

  • Treatment: Once the tumors reach a specific size, randomize the mice into treatment and control groups. Administer the this compound drug at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor and record tumor volumes and body weights throughout the study.

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the efficacy of the drug.

This compound-Based PIM-1 Kinase Inhibitor

This compound-based compounds have also been developed as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.

Data Presentation
Parameter In Vitro In Vivo Reference
Target PIM-1 KinaseSolid Ehrlich Carcinoma (SEC) Model[5]
Metric IC50Tumor Growth Inhibition[5]
Value Not specified in the provided context42.9% (Compound 7b)[5]
Control Not specified in the provided context5-FU (54.2% inhibition)[5]
Signaling Pathway

PIM-1 kinase phosphorylates various downstream targets, including the pro-apoptotic protein Bad, thereby promoting cell survival. Inhibition of PIM-1 can lead to apoptosis.

PIM1_Inhibition_Pathway PIM-1 Kinase Inhibition Pathway PIM1_Kinase PIM-1 Kinase Bad_Phosphorylation Bad Phosphorylation (inactivation) PIM1_Kinase->Bad_Phosphorylation Apoptosis_Induction Induction of Apoptosis PIM1_Kinase->Apoptosis_Induction Pyrimidine_Inhibitor This compound Inhibitor Pyrimidine_Inhibitor->PIM1_Kinase Inhibits Pyrimidine_Inhibitor->Apoptosis_Induction Apoptosis_Inhibition Inhibition of Apoptosis Bad_Phosphorylation->Apoptosis_Inhibition Cell_Survival Cell Survival Apoptosis_Inhibition->Cell_Survival

Caption: PIM-1 Kinase Inhibition by a this compound-Based Drug.

Experimental Protocols

In Vitro: PIM-1 Kinase Inhibition Assay

  • Assay Setup: Combine the PIM-1 kinase enzyme, a suitable substrate (e.g., a peptide), and the this compound inhibitor at varying concentrations in a microplate.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature for a set time.

  • Signal Generation: Use a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. This is often a luminescence-based assay.

  • Data Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the IC50 value of the inhibitor.

In Vivo: Solid Ehrlich Carcinoma (SEC) Mouse Model [5]

  • Tumor Induction: Induce solid tumors in mice by intramuscular injection of Ehrlich ascites carcinoma cells.

  • Treatment: Once tumors are established, administer the this compound inhibitor (e.g., compound 7b) to the treatment group and a standard chemotherapeutic agent (e.g., 5-FU) or vehicle to control groups.

  • Evaluation: After a defined treatment period, sacrifice the animals and measure the tumor volume and weight.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for the treated groups compared to the vehicle control group.

  • Additional Analysis: Hematological and biochemical parameters can also be analyzed to assess the physiological impact of the treatment.

Experimental Workflows

Experimental_Workflows General Experimental Workflows cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Viability_Assay Viability/Cytotoxicity Assay Compound_Treatment->Viability_Assay Kinase_Assay Kinase Inhibition Assay Compound_Treatment->Kinase_Assay Data_Analysis_IVitro IC50 Determination Viability_Assay->Data_Analysis_IVitro Kinase_Assay->Data_Analysis_IVitro Animal_Model Animal Model Preparation Tumor_Implantation Tumor Implantation Animal_Model->Tumor_Implantation Drug_Administration Drug Administration Tumor_Implantation->Drug_Administration Tumor_Measurement Tumor Measurement Drug_Administration->Tumor_Measurement Data_Analysis_IVivo Efficacy Evaluation Tumor_Measurement->Data_Analysis_IVivo

Caption: General workflows for in vitro and in vivo drug activity assessment.

References

A Head-to-Head Comparison of Modern Pyrimidine Synthesis Methods for the Research Scientist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the efficient construction of the pyrimidine scaffold is a cornerstone of medicinal chemistry. As a privileged structure in a multitude of biologically active compounds, the method chosen for its synthesis can significantly impact yield, purity, and scalability. This guide provides an objective, data-driven comparison of two prominent methods for this compound synthesis: the classical Biginelli reaction and the versatile Pinner synthesis, with a focus on modern variations that enhance efficiency and align with green chemistry principles.

The Biginelli Reaction: A Resilient One-Pot Synthesis

First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] Its operational simplicity and the pharmacological importance of its products have led to extensive research and the development of numerous improved protocols.

Reaction Mechanism and Modern Variations

The generally accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration.[2] Modern iterations of the Biginelli reaction often employ microwave irradiation, solvent-free "grindstone" chemistry, and a wide array of catalysts to improve yields and reduce reaction times.

The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner synthesis offers a different approach, classically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[2][3] This method is particularly valuable for the preparation of 4-hydroxypyrimidines and other substituted pyrimidines that may be difficult to access through the Biginelli reaction.

Reaction Mechanism and Key Considerations

The Pinner synthesis proceeds via the formation of an imino ester salt (a Pinner salt) from a nitrile and an alcohol under acidic conditions, which is then reacted with an amine or ammonia to form an amidine. The amidine then undergoes condensation with a β-dicarbonyl compound.[2][4] A critical factor in the Pinner synthesis is the need for anhydrous conditions to prevent the hydrolysis of key intermediates.[5]

Quantitative Performance Comparison

The following tables summarize experimental data from the literature to provide a clear comparison of the performance of these methods under various conditions.

Table 1: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydrothis compound-5-carboxylate via Biginelli Reaction

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingHClEthanolReflux4-5 h75[5]
Conventional HeatingSulfamic Acid (20 mol%)Ethanol803 h89[5]
Microwave IrradiationSulfamic Acid (20 mol%)Solvent-Free- (300 W)3 min95[5][6]
Microwave IrradiationYtterbium triflateEthanol/Acetic Acid12010 minHigh (not specified)[4]
Solvent-Free GrindingFe(NO₃)₃·9H₂OSolvent-FreeRoom Temp5-20 min (solidifies)High (not specified)[7]
Solvent-Free GrindingL-tyrosine (10 mol%)Solvent-FreeRoom Temp15 min87[8]
Solvent-Free HeatingNoneSolvent-Free1106 h88[9]

Table 2: Synthesis of 4-Hydroxypyrimidines via Pinner-type Synthesis

Amidineβ-Dicarbonyl CompoundBase/SolventTemperature (°C)TimeYield (%)Reference
FormamideMethyl 3-amino-2-pentenoateSodium Methoxide/Methanol1103 h91.9[8]
FormamideMethyl 3-aminocrotonateSodium Methoxide/n-Butanol1056 h92.3[8]
AcetamidineEthyl 2-cyano-3,3-bis(methylthio)acrylateSodium Ethoxide/EthanolReflux12 h85
BenzamidineEthyl 2-cyano-3,3-bis(methylthio)acrylateSodium Ethoxide/EthanolReflux12 h82

Experimental Protocols

Below are detailed experimental protocols for representative examples of the Biginelli and Pinner synthesis methods.

Protocol 1: Microwave-Assisted, Solvent-Free Biginelli Reaction

This protocol describes an efficient and environmentally friendly synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydrothis compound-5-carboxylate.[5][6]

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Sulfamic acid (20 mol%)

Procedure:

  • In a 100 mL beaker, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%).

  • Cover the beaker with a watch glass and place it in a microwave oven.

  • Irradiate the mixture at 300 W. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 minutes. Each pulse of irradiation should be around 20 seconds with intermittent cooling.[6]

  • After completion of the reaction, add ice-cold water to the reaction mixture to precipitate the solid product.

  • Wash the solid thoroughly with water to remove any unreacted urea.

  • Filter the product and recrystallize from ethanol to afford the pure compound.

Protocol 2: Pinner Synthesis of a 2-Substituted-4-hydroxythis compound

The Pinner synthesis is a classical method for preparing 2-substituted-4-hydroxypyrimidines from the condensation of a 1,3-dicarbonyl compound with an amidine.[5]

Materials:

  • Amidine hydrochloride (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • β-diketone (1 eq)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.

  • To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.

  • Add the β-diketone (1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the Biginelli and Pinner this compound synthesis reactions.

Biginelli_Reaction cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Aldehyde Aldehyde Condensation Acid-Catalyzed Condensation Aldehyde->Condensation Urea Urea/ Thiourea Urea->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Condensation->DHPM Cyclization & Dehydration Pinner_Synthesis cluster_step1 Step 1: Amidine Formation cluster_step2 Step 2: Cyclocondensation Nitrile Nitrile PinnerSalt Pinner Salt (Imino Ester) Nitrile->PinnerSalt HCl (anhydrous) Alcohol Alcohol Alcohol->PinnerSalt Amidine Amidine PinnerSalt->Amidine Amine Amine/ Ammonia Amine->Amidine Condensation Condensation Amidine->Condensation BetaDicarbonyl β-Dicarbonyl Compound BetaDicarbonyl->Condensation This compound Substituted This compound Condensation->this compound Cyclization

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount. The proper handling and disposal of chemical compounds like pyrimidine and its derivatives are critical components of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, offering step-by-step procedural guidance to foster a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a flammable liquid and vapor.[1][2][3] Therefore, it is essential to keep it away from heat, sparks, open flames, and other ignition sources.[1][3][4][5] Use non-sparking tools and explosion-proof equipment when handling this chemical.[1][3][5]

Proper personal protective equipment (PPE) is mandatory to minimize exposure risks. The selection of PPE should be based on the concentration and amount of the substance being handled.[6]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[1][6][7][8]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[1][6][7]Prevents skin contact. Gloves should be inspected before use and disposed of properly after.
Skin Protection Laboratory coat, long-sleeved clothing, or fire/flame resistant and impervious clothing.[1][6][7]Minimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area.[1][6][7] A NIOSH-approved respirator may be necessary if handling in a poorly ventilated area or if dust/aerosols are generated.[7][8]Reduces the risk of inhalation.

Work should always be conducted in a well-ventilated place.[1][2] In case of a spill, immediately evacuate the area and remove all sources of ignition.[1] For minor spills, use an inert absorbent material for cleanup. For major spills, contact your institution's Environmental Health and Safety (EHS) department.[7]

Step-by-Step Disposal Protocol

The disposal of this compound and its derivatives must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.[7]

  • Waste Identification and Segregation :

    • Treat all this compound waste, including contaminated materials like gloves, wipes, and absorbent materials, as hazardous waste.

    • If working with halogenated this compound derivatives, this waste should be segregated as halogenated organic waste.[8] Do not mix with non-halogenated waste streams.[8]

  • Container Selection and Management :

    • Use a designated, compatible, and properly sealed hazardous waste container.[1][6][7][8] The container should be in good condition and airtight.[9]

    • For liquid waste, a tightly sealed, compatible container is required.[6] For solid waste, a clearly labeled, sealable plastic bag or a lined metal can is appropriate.[6]

  • Labeling :

    • All waste containers must be clearly labeled with the words "Hazardous Waste".[7]

    • The label must include the full chemical name, "this compound," and any other components of the waste mixture.[6][7]

    • The date when waste is first added to the container (accumulation start date) must be clearly marked.[6]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][7]

    • The storage area should be cool and dry.[1] Store away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[3][9]

  • Disposal :

    • Do not discharge this compound waste to sewer systems or drains.[1]

    • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[7]

  • Contaminated Packaging :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[8]

    • After proper rinsing and defacing of all labels, the container may be offered for recycling or disposed of as regular trash, in accordance with institutional policies.[1][8]

Experimental Protocols

This document provides operational and disposal guidance and does not cite specific experimental protocols. The procedures outlined are based on established safety data for this compound and general best practices for laboratory chemical waste management.

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagram illustrates the key decision-making and operational steps involved in the proper disposal of this compound.

Pyrimidine_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Halogenated vs. Non-Halogenated) ppe->segregate non_halogenated Non-Halogenated this compound Waste segregate->non_halogenated No halogenated Halogenated this compound Waste segregate->halogenated Yes container_non Select & Label Non-Halogenated Waste Container non_halogenated->container_non container_hal Select & Label Halogenated Waste Container halogenated->container_hal transfer Transfer Waste to Container container_non->transfer container_hal->transfer seal Securely Seal Container transfer->seal storage Store in Designated Hazardous Waste Area seal->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with pyrimidine, a foundational heterocyclic aromatic compound used in the synthesis of numerous pharmaceuticals and bioactive molecules. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure.[1][2] The following table summarizes the required PPE, drawing from safety data sheets of this compound and its derivatives.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[2][3]
Hands Chemical-resistant, impervious gloves.Nitrile or neoprene gloves are recommended.[2][4] Gloves must be inspected for tears or holes before each use and disposed of properly after handling.[2][3][5]
Body Flame-retardant lab coat.A lab coat should be worn to prevent skin contact. For larger-scale operations or when there is a significant risk of spills, an apron or a full-body suit may be necessary.[2][3][4]
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors.Required when handling this compound outside of a certified chemical fume hood or in poorly ventilated areas.[2][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps from preparation to post-handling decontamination.

1. Preparation:

  • Ensure the work area is well-ventilated.[6] All handling of this compound should ideally take place inside a certified chemical fume hood.[2]

  • Remove all potential ignition sources from the vicinity, as this compound is a flammable liquid and its vapors can form explosive mixtures with air.[3][6] This includes open flames, sparks, and hot surfaces.[3][6]

  • Use non-sparking tools and explosion-proof electrical equipment.[3][6][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[3][6][7]

  • Assemble all necessary PPE as detailed in the table above.

2. Handling:

  • Don all required PPE before entering the handling area.[2]

  • Carefully uncap the this compound container, avoiding any splashes or generation of aerosols.

  • Dispense the required amount of the chemical.

  • Keep the container tightly closed when not in use.[3][6][7]

3. Post-Handling:

  • Decontaminate the work area and any equipment used.

  • Properly remove and dispose of contaminated PPE, particularly gloves.[3]

  • Wash hands and any exposed skin thoroughly with soap and water after work.[3][8]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and any contaminated materials must be treated with the utmost care to prevent environmental contamination and adhere to regulations.

  • Waste Classification: All this compound waste, including contaminated materials like gloves, wipes, and containers, should be treated as hazardous waste.[4]

  • Waste Collection:

    • Collect this compound waste in a designated, compatible, and properly sealed hazardous waste container.[4]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[4][5]

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent.[4]

    • The rinsate must be collected and disposed of as hazardous waste.[4]

  • Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed.[3]

Experimental Workflow and Emergency Protocols

To provide clear, visual guidance, the following diagrams illustrate the standard operating procedure for handling this compound and the immediate response plan for a spill.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Ensure Adequate Ventilation (Fume Hood) prep2 Remove Ignition Sources prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Carefully Dispense this compound prep3->handle1 handle2 Keep Container Closed handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Standard Operating Procedure for Handling this compound.

G cluster_immediate Immediate Actions cluster_containment Containment & Cleanup (with appropriate PPE) cluster_disposal Disposal spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert ventilate Ensure Area is Well-Ventilated alert->ventilate absorb Absorb Spill with Inert Material (e.g., sand, vermiculite) ventilate->absorb collect Collect Contaminated Material in a Sealed Container absorb->collect dispose Dispose of as Hazardous Waste collect->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrimidine
Reactant of Route 2
Pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.